Bz-DTPA (hydrochloride)
Description
BenchChem offers high-quality Bz-DTPA (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-DTPA (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H31Cl3N4O10S |
|---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1 |
InChI Key |
DZDFYEZTPUIJAP-FCQHKQNSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to p-SCN-Bz-DTPA: A Core Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). It is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications.
Introduction
p-SCN-Bz-DTPA is a widely utilized bifunctional chelator that plays a crucial role in the field of nuclear medicine. Its structure incorporates two key functional components: a diethylenetriaminepentaacetic acid (DTPA) moiety, which serves as a highly efficient chelating agent for a variety of radiometals, and a chemically reactive p-isothiocyanatobenzyl group, which allows for covalent conjugation to biomolecules.
The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. This property enables the firm attachment of the DTPA chelator to targeting vectors like monoclonal antibodies, peptides, and other proteins. Once conjugated, the DTPA moiety can be radiolabeled with a suitable radionuclide for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET), or targeted radiotherapy.
Chemical Structure and Properties
The chemical structure of p-SCN-Bz-DTPA is fundamental to its function as a bifunctional chelator. The DTPA portion provides a polydentate ligand that can form stable complexes with a range of trivalent metal ions, while the isothiocyanate group provides a specific point of attachment to biomolecules.
Table 1: Physicochemical Properties of p-SCN-Bz-DTPA
| Property | Value | Reference |
| Chemical Name | 2-[[2-[bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | PubChem |
| Synonyms | 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid, CITC-DTPA | PubChem |
| CAS Number | 121806-83-5 | PubChem |
| Molecular Formula | C₂₂H₂₈N₄O₁₀S | PubChem |
| Molecular Weight | 540.5 g/mol | PubChem |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in aqueous buffers at pH > 7, DMSO | (General knowledge) |
Table 2: Stability Constants of Metal-DTPA Complexes
| Metal Ion | Log K |
| In³⁺ | 29.0 |
| Y³⁺ | 22.0 |
| Lu³⁺ | 22.4 |
| Ga³⁺ | 23.0 |
| Bi³⁺ | 29.7 |
| Cu²⁺ | 21.0 |
| Pb²⁺ | 18.8 |
| Zn²⁺ | 18.3 |
Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are representative.
Experimental Protocols
Synthesis of p-SCN-Bz-DTPA
The synthesis of p-SCN-Bz-DTPA is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of p-SCN-Bz-DTPA.
Methodology:
-
Synthesis of the Nitro Intermediate: The synthesis typically begins with the alkylation of DTPA with a p-nitrobenzyl halide to form p-NO₂-Bz-DTPA.
-
Reduction to the Amine: The nitro group of p-NO₂-Bz-DTPA is then reduced to a primary amine (p-NH₂-Bz-DTPA) using a reducing agent such as hydrogen gas with a palladium catalyst.
-
Formation of the Isothiocyanate: The resulting amino group is converted to the isothiocyanate group by reacting it with thiophosgene or a thiophosgene equivalent. This step must be performed with caution due to the toxicity of the reagents.
-
Purification: The final product, p-SCN-Bz-DTPA, is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using methods like mass spectrometry and NMR to confirm the structure and purity.
Conjugation of p-SCN-Bz-DTPA to a Monoclonal Antibody
The following protocol describes a general method for conjugating p-SCN-Bz-DTPA to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody may be required for different antibodies.
Caption: Workflow for conjugating p-SCN-Bz-DTPA to an antibody.
Methodology:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer, typically a carbonate or borate buffer at pH 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive. The antibody concentration is adjusted to a working range (e.g., 5-10 mg/mL).
-
Chelator Preparation: A stock solution of p-SCN-Bz-DTPA is prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The p-SCN-Bz-DTPA solution is added to the antibody solution with gentle mixing. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C. The molar ratio of p-SCN-Bz-DTPA to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the antibody's immunoreactivity.
-
Purification: The resulting immunoconjugate (DTPA-mAb) is purified from unconjugated chelator and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Characterization: The purified DTPA-mAb conjugate is characterized to determine the average number of DTPA molecules conjugated per antibody molecule. This can be achieved using various methods, including spectrophotometric assays or mass spectrometry. The immunoreactivity of the conjugate should also be assessed.
Radiolabeling of DTPA-Antibody Conjugates
The following are general protocols for radiolabeling DTPA-conjugated antibodies with common therapeutic and diagnostic radionuclides.
Caption: General workflow for radiolabeling DTPA-antibody conjugates.
3.3.1. Radiolabeling with Indium-111 (¹¹¹In)
-
Reaction Setup: The DTPA-mAb conjugate is diluted in a metal-free acetate buffer (pH 5.0-6.0).
-
Radiolabeling: ¹¹¹InCl₃ is added to the conjugate solution.
-
Incubation: The reaction mixture is incubated at room temperature for 30-60 minutes.
-
Quenching: The reaction can be quenched by adding a small amount of a solution of DTPA or EDTA to complex any unbound ¹¹¹In.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined using instant thin-layer chromatography (ITLC) or HPLC.
3.3.2. Radiolabeling with Yttrium-90 (⁹⁰Y)
-
Reaction Setup: The DTPA-mAb conjugate is prepared in a metal-free acetate or ammonium acetate buffer (pH 5.5-6.5).
-
Radiolabeling: ⁹⁰YCl₃ is added to the conjugate solution.
-
Incubation: The mixture is incubated at 37-40°C for 30-60 minutes.
-
Quenching: A quenching solution of DTPA is added to chelate any free ⁹⁰Y.
-
Quality Control: The radiochemical purity is assessed by ITLC.
3.3.3. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
-
Reaction Setup: The DTPA-mAb conjugate is in a metal-free acetate or gentisate buffer (pH 5.0-5.5).
-
Radiolabeling: ¹⁷⁷LuCl₃ is added to the conjugate.
-
Incubation: The reaction is incubated at 37-40°C for 60 minutes.
-
Quenching: The reaction is stopped by the addition of a DTPA or EDTA solution.
-
Quality Control: Radiochemical purity is determined using ITLC or HPLC.
Applications in Targeted Radionuclide Therapy and Imaging
The ability to conjugate p-SCN-Bz-DTPA to targeting biomolecules has led to its widespread use in the development of radiopharmaceuticals for oncology and other diseases.
Caption: Logical relationship in targeted radioimmunotherapy.
By selecting an antibody that specifically targets a tumor-associated antigen, the conjugated radionuclide can be delivered with high precision to the tumor site, minimizing off-target toxicity to healthy tissues.
-
Diagnostic Imaging (SPECT/PET): When chelated with gamma-emitting (e.g., ¹¹¹In) or positron-emitting (e.g., ⁸⁶Y, ⁶⁸Ga) radionuclides, p-SCN-Bz-DTPA-conjugated antibodies can be used to visualize the location and extent of disease.
-
Targeted Radiotherapy: When complexed with beta-emitting (e.g., ⁹⁰Y, ¹⁷⁷Lu) or alpha-emitting (e.g., ²²⁵Ac, ²¹³Bi) radionuclides, these radioimmunoconjugates can deliver a cytotoxic radiation dose directly to cancer cells.
Conclusion
p-SCN-Bz-DTPA remains a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its well-defined chemistry, ease of conjugation, and ability to stably chelate a variety of medically relevant radionuclides make it an invaluable tool for researchers and clinicians. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine. of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine.
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-DTPA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyl-diethylenetriaminepentaacetic acid (benzyl-DTPA) derivatives. These bifunctional chelators are pivotal in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in this field.
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions. The addition of a benzyl group to the DTPA backbone creates a versatile platform for conjugation to biomolecules, such as antibodies, peptides, and nanoparticles. The benzyl group can be functionalized, most commonly with an isothiocyanate group (-NCS), which readily reacts with primary amines on targeting vectors to form stable thiourea bonds. This allows for the site-specific delivery of radiometals for imaging (e.g., Indium-111, Lutetium-177) or therapy, or paramagnetic ions (e.g., Gadolinium) for MRI. This guide will focus on the synthesis and characterization of p-isothiocyanatobenzyl-DTPA (p-SCN-Bn-DTPA), a widely used derivative.
Synthesis of p-Isothiocyanatobenzyl-DTPA
The synthesis of p-SCN-Bn-DTPA is a multi-step process that begins with the preparation of DTPA bisanhydride, followed by the coupling of a substituted benzylamine, and subsequent functional group transformations.
Overall Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of p-SCN-Bn-DTPA.
Experimental Protocols
Step 1: Synthesis of DTPA Bisanhydride
DTPA bisanhydride is a key intermediate that facilitates the mono-acylation of the benzylamine derivative.
-
Materials: Diethylenetriaminepentaacetic acid (DTPA), acetic anhydride, pyridine.
-
Procedure:
-
Suspend DTPA in a mixture of pyridine and acetic anhydride.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). A typical temperature range is 65-80°C.
-
Continue heating for several hours until the DTPA has completely dissolved and the reaction is complete, which can be monitored by the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then to 0°C to induce precipitation of the DTPA bisanhydride.
-
Collect the white solid by filtration, wash with cold, dry solvent (e.g., diethyl ether), and dry under vacuum.
-
Step 2: Synthesis of p-Nitrobenzyl-DTPA
-
Materials: DTPA bisanhydride, p-nitrobenzylamine hydrochloride, a non-protic polar solvent (e.g., dimethylformamide - DMF), and a base (e.g., triethylamine - TEA).
-
Procedure:
-
Dissolve p-nitrobenzylamine hydrochloride and triethylamine in DMF.
-
Add a solution of DTPA bisanhydride in DMF dropwise to the p-nitrobenzylamine solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
The product can be precipitated by the addition of a non-polar solvent and collected by filtration.
-
Step 3: Reduction of p-Nitrobenzyl-DTPA to p-Aminobenzyl-DTPA
The nitro group is reduced to a primary amine, which is a precursor to the isothiocyanate.
-
Materials: p-Nitrobenzyl-DTPA, Palladium on carbon (Pd/C) catalyst (5-10%), a solvent (e.g., water or ethanol/water mixture), and a hydrogen source (e.g., hydrogen gas).
-
Procedure:
-
Dissolve p-Nitrobenzyl-DTPA in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield p-aminobenzyl-DTPA.
-
Step 4: Conversion to p-Isothiocyanatobenzyl-DTPA
The final step is the conversion of the amine to the reactive isothiocyanate group.
-
Materials: p-Aminobenzyl-DTPA, thiophosgene, a chlorinated solvent (e.g., chloroform or dichloromethane), and an aqueous bicarbonate solution.
-
Procedure:
-
Dissolve p-aminobenzyl-DTPA in water and adjust the pH to be slightly basic.
-
In a separate flask, dissolve thiophosgene in a chlorinated solvent.
-
Add the aqueous solution of p-aminobenzyl-DTPA to the thiophosgene solution and stir vigorously at room temperature for a few hours. The reaction is typically a two-phase system.
-
After the reaction is complete, separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, p-SCN-Bn-DTPA.
-
Purification and Characterization
Purification and rigorous characterization are essential to ensure the quality and reactivity of the final benzyl-DTPA derivative.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for purifying benzyl-DTPA derivatives to a high degree.[1][2]
-
System: A preparative reverse-phase HPLC system is typically used.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is often employed.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 280 nm) is used to monitor the elution of the product.
-
Procedure:
-
Dissolve the crude p-SCN-Bn-DTPA in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a linear gradient from a low to a high concentration of acetonitrile.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
-
Characterization Methods
A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized benzyl-DTPA derivatives.
NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR are valuable.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the benzyl ring, the methylene groups of the DTPA backbone, and the protons adjacent to the nitrogen atoms. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the carbons of the benzyl ring, and the carbons of the DTPA backbone. The appearance of a signal in the range of 130-140 ppm is indicative of the isothiocyanate carbon.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic (Benzyl) | 7.0 - 8.0 | 120 - 140 |
| DTPA Backbone (CH₂) | 2.5 - 4.0 | 45 - 60 |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 170 - 180 |
| Isothiocyanate (-NCS) | - | ~135 |
Table 1: Expected NMR Chemical Shift Ranges for p-SCN-Bn-DTPA
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Expected Molecular Weight: The molecular formula for p-SCN-Bn-DTPA is C₂₂H₂₈N₄O₁₀S, which corresponds to a molecular weight of approximately 540.54 g/mol .
-
Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent [M+H]⁺ ion. Fragmentation may involve the loss of carboxylic acid groups or cleavage of the DTPA backbone.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈N₄O₁₀S |
| Molecular Weight | 540.54 g/mol |
| Monoisotopic Mass | 540.1526 Da |
| [M+H]⁺ (Expected) | 541.1604 m/z |
Table 2: Key Mass Spectrometry Data for p-SCN-Bn-DTPA [3]
Characterization Workflow
The following diagram outlines a typical workflow for the characterization of a synthesized benzyl-DTPA derivative.
Stability of Metal-Benzyl-DTPA Complexes
The thermodynamic stability of the metal-chelator complex is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. The stability is quantified by the stability constant (log K).
| Metal Ion | Chelator | log K |
| Gd³⁺ | DTPA | 22.4 |
| Gd³⁺ | Benzylamine-derivatized DTPA | 21.99[1] |
| Gd³⁺ | DTPA-monopropylamide | ~19.8 |
| Gd³⁺ | DTPA-dipropylamide | < 18 |
| In³⁺ | DTPA | 29.0 |
| Y³⁺ | DTPA | 22.1 |
| Lu³⁺ | DTPA | 22.5 |
| Cu²⁺ | DTPA | 21.5 |
| Zn²⁺ | DTPA | 18.8 |
Table 3: Representative Stability Constants (log K) of Metal-DTPA and Benzyl-DTPA Derivative Complexes [1][4]
As shown in the table, the derivatization of one of the carboxyl groups of DTPA to form a benzylamide linkage can slightly decrease the stability constant compared to the parent DTPA. However, the stability of these complexes is generally sufficient for in vivo applications.
Conclusion
The synthesis and characterization of benzyl-DTPA derivatives are well-established processes that provide a robust platform for the development of targeted diagnostic and therapeutic agents. The detailed protocols and characterization data presented in this guide are intended to provide researchers with the necessary information to successfully produce and validate these important bifunctional chelators. Careful attention to purification and thorough characterization are paramount to ensuring the performance and safety of the final bioconjugates.
References
- 1. Evaluation of the stability and animal biodistribution of gadolinium (III) benzylamine-derivatized diethylenetriaminepentaacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 3. p-SCN-Benzyl-dtpa | C22H28N4O10S | CID 10143607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
The Role of p-SCN-Bz-DTPA as a Bifunctional Chelator in Radiopharmacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of radiopharmacy, the development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radionuclide therapy. A critical component in the design of many of these agents is the bifunctional chelator (BFC), a molecule that serves a dual purpose: it strongly binds a radiometal and provides a reactive group for covalent attachment to a targeting biomolecule, such as a monoclonal antibody or a peptide.[1][2] Among the various BFCs developed, p-SCN-Bz-DTPA (1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid) has emerged as a widely utilized and versatile chelator. This technical guide provides an in-depth exploration of the core principles and applications of p-SCN-Bz-DTPA in radiopharmacy, with a focus on its chemical properties, conjugation methodologies, radiolabeling techniques, and its role in the development of targeted radiopharmaceutical agents.
Core Concepts: The Chemistry of p-SCN-Bz-DTPA
p-SCN-Bz-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA), an acyclic polyaminocarboxylic acid chelator.[3] The key features of its structure are:
-
DTPA Backbone: The DTPA moiety contains eight donor atoms (three nitrogens and five carboxyl oxygens) that can coordinate with a metallic radionuclide, forming a stable complex.[3]
-
Benzyl Group: A benzyl group provides a rigid spacer between the chelating agent and the biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the targeting vector.
-
Isothiocyanate (SCN) Group: This highly reactive functional group readily forms a stable thiourea bond with primary amine groups (e.g., the ε-amino group of lysine residues) on proteins and peptides under mild reaction conditions.[4]
The combination of a robust chelating core with a versatile conjugation group makes p-SCN-Bz-DTPA a valuable tool for attaching a variety of radiometals to biomolecules.
Key Applications in Radiopharmacy
p-SCN-Bz-DTPA has been instrumental in the development of radiopharmaceuticals for both imaging and therapy. Its ability to stably chelate trivalent radiometals like Indium-111 (¹¹¹In) for SPECT imaging and Yttrium-90 (⁹⁰Y) for radioimmunotherapy has been extensively documented.[5][6]
Diagnostic Imaging with Indium-111
Indium-111 is a gamma-emitting radionuclide with favorable physical properties for SPECT imaging.[5] ¹¹¹In-labeled biomolecules conjugated via p-SCN-Bz-DTPA have been successfully used to visualize the in vivo distribution of various biological targets.
Targeted Radionuclide Therapy with Yttrium-90
Yttrium-90 is a high-energy beta-emitting radionuclide suitable for therapeutic applications.[6] The stable complexation of ⁹⁰Y by the DTPA backbone is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity, particularly bone marrow suppression.[6]
Experimental Protocols
Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibodies
This protocol outlines the general steps for conjugating p-SCN-Bz-DTPA to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody is critical to achieve sufficient chelation for radiolabeling without compromising the immunoreactivity of the antibody.[7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
p-SCN-Bz-DTPA
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.2-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Metal-free water
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in bicarbonate buffer.
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bz-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the p-SCN-Bz-DTPA solution to the mAb solution with gentle mixing. A typical starting point is a 10:1 to 50:1 molar ratio of chelator to antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the DTPA-mAb conjugate from unconjugated chelator and byproducts using a pre-equilibrated SEC column with metal-free buffer.
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as spectrophotometric assays or by radiolabeling with a tracer amount of radiometal and measuring the specific activity. Assess the immunoreactivity of the conjugate using an appropriate binding assay.
Radiolabeling of DTPA-Conjugates with Indium-111
This protocol describes the radiolabeling of a DTPA-conjugated biomolecule with ¹¹¹In.
Materials:
-
DTPA-conjugated biomolecule
-
¹¹¹InCl₃ in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5-6.0)
-
DTPA solution (50 mM)
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup: In a sterile vial, add the DTPA-conjugated biomolecule to the ammonium acetate buffer.
-
Radiolabeling: Add the ¹¹¹InCl₃ solution to the vial and gently mix. Incubate at room temperature for 30 minutes.
-
Quenching: Add a small volume of the DTPA solution to chelate any unbound ¹¹¹In.
-
Quality Control: Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the mobile phase. In this system, the ¹¹¹In-DTPA-biomolecule conjugate remains at the origin, while free ¹¹¹In-DTPA migrates with the solvent front. Calculate the RCP by measuring the radioactivity in each region. An RCP of >95% is typically desired.[5]
-
Purification (if necessary): If the RCP is below the desired level, purify the radiolabeled conjugate using a size-exclusion column.
Radiolabeling of DTPA-Conjugates with Yttrium-90
This protocol outlines the radiolabeling of a DTPA-conjugated biomolecule with ⁹⁰Y.
Materials:
-
DTPA-conjugated biomolecule
-
⁹⁰YCl₃ in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5-6.0)
-
DTPA solution (50 mM)
-
ITLC strips
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup: In a sterile, lead-shielded vial, add the DTPA-conjugated biomolecule to the ammonium acetate buffer.
-
Radiolabeling: Carefully add the ⁹⁰YCl₃ solution to the vial and gently mix. Incubate at room temperature for 30-60 minutes.
-
Quenching: Add a small volume of the DTPA solution to complex any unbound ⁹⁰Y.
-
Quality Control: Determine the RCP using ITLC as described for ¹¹¹In.
-
Purification (if necessary): Purify the ⁹⁰Y-labeled conjugate if the RCP is not satisfactory.
In Vitro Serum Stability
This protocol is for assessing the stability of the radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Size-exclusion high-performance liquid chromatography (SEC-HPLC) system with a radioactivity detector or ITLC supplies
Procedure:
-
Incubation: Add a small volume of the radiolabeled conjugate to a vial containing human serum.
-
Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots by SEC-HPLC or ITLC to determine the percentage of radioactivity that remains bound to the biomolecule versus the percentage that has dissociated.
Animal Biodistribution Studies
This protocol provides a general framework for evaluating the in vivo behavior of a radiolabeled conjugate in a relevant animal model.[8]
Materials:
-
Radiolabeled conjugate
-
Appropriate animal model (e.g., tumor-bearing mice)
-
Anesthetic
-
Gamma counter
-
Calibrated standards of the injected dose
Procedure:
-
Injection: Inject a known amount of the radiolabeled conjugate into the tail vein of the animals.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of animals (typically 3-5 per group).
-
Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point by comparing the tissue counts to the counts of the injected dose standards.
Data Presentation
The following tables summarize representative quantitative data for Bz-DTPA based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Specific Activity
| Targeting Molecule | Radionuclide | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |
| anti-HER2 Antibody (Pertuzumab) | ¹¹¹In | >95 | Not Reported | [9] |
| Bombesin Analog (BEYG5) | ¹¹¹In | >95 | 174 | [10] |
| Octreotide Analog | ⁹⁰Y | >95 | Not Reported | [3] |
Table 2: In Vitro Serum Stability
| Radiopharmaceutical | Time (h) | Stability (%) | Reference |
| ⁹⁰Y-Bz-DTPA-octreotide | 288 (12 days) | High (t1/2 = 12.1 d) | [3] |
Table 3: Biodistribution Data of ¹¹¹In-Bz-DTPA-Pertuzumab in Mice (%ID/g)
| Organ | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 16.5 | 14.2 | 10.1 | 7.8 | 6.1 |
| Heart | 3.2 | 2.8 | 2.1 | 1.6 | 1.3 |
| Lungs | 4.5 | 3.9 | 2.9 | 2.2 | 1.8 |
| Liver | 6.8 | 6.5 | 5.5 | 4.5 | 3.8 |
| Spleen | 2.5 | 2.8 | 3.1 | 3.2 | 3.1 |
| Kidneys | 3.1 | 2.9 | 2.5 | 2.1 | 1.8 |
Data adapted from a study on ¹¹¹In-BzDTPA-pertuzumab in non-tumor bearing mice.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Bz-DTPA-based radiopharmaceuticals and a typical experimental workflow for their development.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[11] Its signaling promotes cell proliferation, survival, and invasion.[11]
Caption: HER2 signaling cascade.
Somatostatin Receptor Signaling Pathway
Somatostatin receptors (SSTRs) are G-protein coupled receptors that are often overexpressed in neuroendocrine tumors. Their activation leads to the inhibition of cell proliferation and hormone secretion.[12]
Caption: Somatostatin receptor signaling.
CD20 Signaling in B-Cell Lymphoma
CD20 is a transmembrane protein expressed on the surface of B-cells and is a common target in the treatment of B-cell lymphomas.[13] Ligation of CD20 by antibodies can induce apoptosis.[14]
Caption: Anti-CD20 mediated apoptosis.
Ferritinophagy Pathway in Pancreatic Cancer
Ferritin is an iron-storage protein that is often overexpressed in pancreatic cancer.[1] Ferritinophagy, the autophagic degradation of ferritin, releases iron that can promote tumor cell survival and therapy resistance.[15]
Caption: Ferritinophagy in pancreatic cancer.
Experimental Workflow for Radiopharmaceutical Development
The development of a new radiopharmaceutical involves a series of logical steps from initial design to preclinical evaluation.
Caption: Radiopharmaceutical development workflow.
Conclusion
p-SCN-Bz-DTPA remains a cornerstone bifunctional chelator in the field of radiopharmacy. Its well-understood chemistry, straightforward conjugation protocols, and ability to form stable complexes with a range of medically relevant radionuclides have solidified its importance in the development of targeted radiopharmaceuticals. This technical guide has provided a comprehensive overview of the role of p-SCN-Bz-DTPA, from its fundamental properties to its practical application in the laboratory and preclinical settings. As the field continues to advance, the principles and methodologies outlined herein will continue to be relevant for the design and evaluation of novel radiopharmaceutical agents for the diagnosis and treatment of a wide array of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterisation of 111In-DTPA-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. ninho.inca.gov.br [ninho.inca.gov.br]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling events involved in anti-CD20-induced apoptosis of malignant human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab | Journal of Nuclear Medicine [jnm.snmjournals.org]
An In-Depth Technical Guide to the Fundamental Principles of Metal Chelation with Bz-DTPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying metal chelation with p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA). It covers the fundamental chemistry, quantitative binding characteristics, detailed experimental protocols, and the biological implications of using Bz-DTPA in the development of targeted radiopharmaceuticals and other drug delivery systems.
Core Principles of Bz-DTPA Chelation
Bz-DTPA is a bifunctional chelator, meaning it possesses two key functional components: a chelating moiety and a reactive functional group for conjugation.[1] The core of its chelating ability lies in the diethylenetriaminepentaacetic acid (DTPA) portion. DTPA is a polyamino-polycarboxylic acid that can wrap around a metal ion, forming multiple coordination bonds. This multidentate nature results in a highly stable complex, a phenomenon known as the chelate effect.
The DTPA moiety in Bz-DTPA provides eight potential donor atoms for coordination: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups. This allows it to form stable complexes with a variety of metal ions, particularly trivalent metals such as Indium-111 (In-111), Yttrium-90 (Y-90), and Lutetium-177 (Lu-177), which are commonly used in nuclear medicine. The benzyl group (Bz) serves as a spacer, and the isothiocyanate (-NCS) group provides a reactive handle for covalent attachment to biomolecules, such as the lysine residues of monoclonal antibodies. This conjugation allows for the targeted delivery of the chelated metal ion to specific cells or tissues.
The stability of the metal-chelate complex is paramount, especially for in vivo applications. Dissociation of the radiometal from the chelator can lead to off-target accumulation and toxicity. The stability of Bz-DTPA complexes is influenced by factors such as pH, temperature, and the presence of competing metal ions in biological systems.
Quantitative Data on Metal Chelation
| Metal Ion | Chelator | Log K Value | Conditions | Reference(s) |
| Y(III) | DTPA | 21.53 - 24.7 | Varies with substitution | [2] |
| Gd(III) | DTPA | ~22.5 | pH 7.4 | [3] |
| Lanthanides (general) | DTPA | Increases from La(III) to Eu(III) | 2.0 M NaClO4 | [4] |
| Np(IV) | DTPA | 29.55 - 29.75 | Various acid concentrations |
Kinetic stability, which describes the rate of dissociation of the metal from the chelate, is also a critical parameter for in vivo applications.
| Radiometal | Conjugate | Half-life in Serum | Conditions | Reference(s) |
| 90Y | [90Y]-Bz-DTPA-octreotide | 12.1 days | Human Serum | |
| 90Y | [90Y]DTPA-IgG | Dissociation of 8-9%/day | Serum at 37°C |
Experimental Protocols
Synthesis of p-Isothiocyanatobenzyl-DTPA (p-SCN-Bz-DTPA)
This protocol is based on the synthesis described by Brechbiel et al.[5]
Materials:
-
p-Nitrobenzylamine
-
Bromoacetic acid
-
Diethylenetriamine
-
Sodium carbonate
-
Hydrochloric acid
-
Palladium on carbon (Pd/C) catalyst
-
Thiophosgene
-
Solvents: water, ethanol, chloroform, diethyl ether
Procedure:
-
Synthesis of p-Nitrobenzyl-DTPA:
-
React p-nitrobenzylamine with an excess of bromoacetic acid in an aqueous sodium carbonate solution to form N-(p-nitrobenzyl)iminodiacetic acid.
-
React the resulting product with diethylenetriamine and additional bromoacetic acid under basic conditions to yield p-nitrobenzyl-DTPA.
-
Purify the product by crystallization.
-
-
Reduction to p-Aminobenzyl-DTPA:
-
Dissolve p-nitrobenzyl-DTPA in water and adjust the pH to neutral.
-
Add Pd/C catalyst and hydrogenate the mixture under pressure until the reduction of the nitro group is complete.
-
Filter off the catalyst to obtain an aqueous solution of p-aminobenzyl-DTPA.
-
-
Conversion to p-Isothiocyanatobenzyl-DTPA:
-
Add the aqueous solution of p-aminobenzyl-DTPA to a two-phase system of water and chloroform.
-
Add thiophosgene to the chloroform layer and stir the mixture vigorously.
-
After the reaction is complete, separate the organic layer, dry it, and evaporate the solvent to yield p-isothiocyanatobenzyl-DTPA.
-
The product can be purified by chromatography.
-
Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibodies
This protocol is a general guideline for conjugating the isothiocyanate group of Bz-DTPA to the lysine residues of a monoclonal antibody (mAb).[6][7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
p-SCN-Bz-DTPA dissolved in a small amount of an organic solvent (e.g., DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in bicarbonate buffer.
-
Add the p-SCN-Bz-DTPA solution to the mAb solution at a molar ratio of 5-20 fold excess of the chelator. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Remove the unreacted chelator by size-exclusion chromatography or dialysis against PBS.
-
Determine the number of chelators conjugated per antibody molecule using methods such as spectrophotometry or by radiolabeling with a tracer amount of a radiometal and measuring the specific activity.
Radiolabeling of Bz-DTPA-mAb Conjugates
3.3.1. Radiolabeling with Indium-111 [5][8]
Materials:
-
Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M citrate buffer, pH 5.5-6.0)
-
Indium-111 chloride (111InCl3) solution
-
ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Add the required amount of 111InCl3 to the Bz-DTPA-mAb conjugate solution.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC). The radiolabeled antibody remains at the origin, while free 111In migrates with the solvent front.
-
If necessary, purify the radiolabeled antibody from free 111In using a size-exclusion column.
3.3.2. Radiolabeling with Yttrium-90 [9][10]
Materials:
-
Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M acetate buffer, pH 5.5-6.5)
-
Yttrium-90 chloride (90YCl3) solution
-
ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or beta counter
Procedure:
-
Add the 90YCl3 solution to the Bz-DTPA-mAb conjugate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Determine the radiochemical purity using ITLC.
-
Purify the [90Y]Bz-DTPA-mAb using a size-exclusion column if the radiochemical purity is below 95%.
3.3.3. Radiolabeling with Lutetium-177 [10]
Materials:
-
Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M acetate or ammonium acetate buffer, pH 5.0-5.5)
-
Lutetium-177 chloride (177LuCl3) solution
-
ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Add the 177LuCl3 solution to the Bz-DTPA-mAb conjugate solution.
-
Incubate at 37-45°C for 30-60 minutes.
-
Assess the radiochemical purity by ITLC.
-
Purify the labeled antibody if necessary using size-exclusion chromatography.
Characterization and Quality Control
3.4.1. Radiochemical Purity [11][12][13]
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled antibody from free radionuclide.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion or reverse-phase HPLC can be used to determine the presence of aggregates and other impurities.
3.4.2. Immunoreactivity
-
A cell-binding assay is performed using target cells that express the antigen of interest. The percentage of the radiolabeled antibody that binds to the cells is determined.
3.4.3. In Vitro Stability
-
The radiolabeled antibody is incubated in human serum at 37°C for several days, and the amount of radionuclide that dissociates from the antibody is measured over time.
3.4.4. In Vitro Cytotoxicity (MTT Assay) [11][14][15][16]
-
Plate cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the radiolabeled antibody.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
3.4.5. In Vivo Biodistribution [5][17][18]
-
Inject tumor-bearing animal models (e.g., nude mice with xenografts) with a known amount of the radiolabeled antibody.
-
At various time points, euthanize the animals and dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma or beta counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Cellular Processing
While the primary cytotoxic effect of Bz-DTPA-based radioimmunoconjugates comes from the radiation emitted by the chelated radionuclide, the binding of the antibody to its target receptor on the cancer cell surface can initiate a cascade of intracellular signaling events. The internalization and subsequent cellular processing of the antibody-drug conjugate (ADC) are critical for the payload to reach its intracellular target.[2][8][9]
Upon binding to a cell surface receptor, the Bz-DTPA-mAb conjugate can be internalized through receptor-mediated endocytosis.[1][9] The conjugate is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the antibody is degraded, releasing the radiometal-chelate complex. The ability of the radiometal to then exit the lysosome and exert its effect depends on the properties of the chelate and the radionuclide.
The binding of the antibody portion of the conjugate to receptors like EGFR or HER2 can modulate downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.[4][6][19][20][21] Inhibition of these pathways can contribute to the overall therapeutic effect.
The radiation emitted from the radionuclide primarily induces DNA damage, leading to the activation of apoptotic pathways. This involves the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.[22][23][24]
Experimental Workflow for Signaling Pathway Analysis:
-
Cell Treatment: Treat cancer cells with the Bz-DTPA-mAb conjugate (with a non-radioactive metal like Yttrium-89 for signaling studies to isolate the effect of antibody binding from radiation).
-
Western Blotting: Lyse the treated cells and perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt (e.g., Akt, mTOR) and MAPK (e.g., ERK, JNK) pathways.[19][20][25]
-
Flow Cytometry: Use phospho-specific antibodies to analyze the activation of signaling pathways at a single-cell level.[26][27][28][29]
-
Caspase Activity Assays: Measure the activity of caspases-3, -8, and -9 to quantify the induction of apoptosis.[22][23][24][30][31]
Visualizations
Chemical Structure and Chelation
Figure 1: Bz-DTPA chelating a trivalent metal ion (M³⁺).
Experimental Workflow
Figure 2: Workflow for preclinical evaluation.
Signaling Pathway
Figure 3: Radiation-induced apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. Biodistribution of 111In-labelled SCN-bz-DTPA-BC-2 MAb following loco-regional injection into glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. mdpi.com [mdpi.com]
- 18. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Caspase Antibodies and Assays | Life Science Research | Merck [merckmillipore.com]
- 24. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. researchgate.net [researchgate.net]
- 28. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 29. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
- 30. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
Investigating the coordination chemistry of Bz-DTPA with various metals
An In-Depth Technical Guide to the Coordination Chemistry of p-Isothiocyanatobenzyl-DTPA (Bz-DTPA) with Various Metals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA), a critical bifunctional chelator in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. This document details the quantitative data on the stability of Bz-DTPA metal complexes, in-depth experimental protocols, and visualizations of key processes to support research and development in this field.
Introduction to Bz-DTPA
p-Isothiocyanatobenzyl-DTPA, commonly referred to as Bz-DTPA, is a derivative of diethylenetriaminepentaacetic acid (DTPA). DTPA is a well-established octadentate ligand capable of forming highly stable complexes with a wide range of metal ions. The key feature of Bz-DTPA is the introduction of a p-isothiocyanatobenzyl group, which serves as a reactive handle for covalent conjugation to biomolecules, such as antibodies, peptides, and other targeting vectors. This bifunctional nature allows for the specific delivery of chelated metal ions to target tissues, a cornerstone of radioimmunotherapy, in vivo imaging, and targeted drug delivery.
The coordination of a metal ion by Bz-DTPA involves the three nitrogen atoms of the diethylenetriamine backbone and the five carboxylate groups, forming a cage-like structure that securely sequesters the metal ion. The stability of these metal complexes is paramount to prevent the release of potentially toxic free metal ions in vivo.
Quantitative Data: Stability of Metal Complexes
The thermodynamic stability of a metal-chelate complex is a critical parameter for its in vivo applications. It is typically expressed as the logarithm of the formation constant (log K). While extensive data for the parent DTPA ligand is available, data for Bz-DTPA is less common. However, the stability constants for DTPA and its closely related derivatives provide a strong indication of the stability of Bz-DTPA complexes. The benzyl substitution is generally considered to have a minor impact on the overall thermodynamic stability of the chelate.
| Metal Ion | Ligand | Log K | Method |
| Gd(III) | DTPA | 22.46 | Potentiometry |
| Gd(III) | DTPA-monopropylamide | 19.86 | Spectrophotometry[1] |
| Gd(III) | DTPA-monopropylester | 19.06 | Spectrophotometry[1] |
| Y(III) | DTPA | 22.04 | Potentiometry |
| In(III) | DTPA | 29.0 | Potentiometry |
| Lu(III) | DTPA | 22.5 | Potentiometry |
| Cu(II) | DTPA | 21.4 | Potentiometry |
| Zn(II) | DTPA | 18.29 | Potentiometry |
| Ca(II) | DTPA | 10.74 | Potentiometry |
| Mg(II) | DTPA | 9.3 | Potentiometry |
Note: The stability of these complexes is pH-dependent. The conditional stability constant at physiological pH (7.4) is a more relevant parameter for in vivo applications and is generally lower than the thermodynamic stability constant. For example, while the thermodynamic log K for Gd(DTPA) is high, the conditional stability constant at pH 7.4 is lower but still sufficient to ensure minimal dissociation in the body[2].
Experimental Protocols
Synthesis of p-Isothiocyanatobenzyl-DTPA (Bz-DTPA)
This protocol is a generalized procedure based on established synthetic routes[3][4].
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
p-Nitrobenzyl bromide
-
Sodium carbonate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Thiophosgene
-
Sodium bicarbonate
-
Chloroform
-
Methanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Alkylation of DTPA:
-
Dissolve DTPA and sodium carbonate in water.
-
Add a solution of p-nitrobenzyl bromide in an organic solvent (e.g., ethanol) dropwise with stirring.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and acidify with HCl to precipitate the p-nitrobenzyl-DTPA.
-
Filter, wash with cold water, and dry the product.
-
-
Reduction of the Nitro Group:
-
Suspend the p-nitrobenzyl-DTPA in a suitable solvent (e.g., methanol/water).
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Filter off the catalyst and evaporate the solvent to obtain p-aminobenzyl-DTPA.
-
-
Thiophosgenation:
-
Dissolve the p-aminobenzyl-DTPA in a biphasic system of chloroform and aqueous sodium bicarbonate solution.
-
Add a solution of thiophosgene in chloroform dropwise with vigorous stirring at low temperature (e.g., 0 °C).
-
Continue stirring for a few hours at room temperature.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield p-isothiocyanatobenzyl-DTPA (Bz-DTPA).
-
The product can be further purified by chromatography.
-
General Procedure for Chelation of Metal Ions with Bz-DTPA
This protocol describes a general method for forming a metal complex with Bz-DTPA.
Materials:
-
p-Isothiocyanatobenzyl-DTPA (Bz-DTPA)
-
Metal salt (e.g., GdCl₃, ¹⁷⁷LuCl₃, ¹¹¹InCl₃)
-
Buffer solution (e.g., acetate buffer, citrate buffer) with an appropriate pH for complexation (typically pH 4-6)
-
Deionized water (metal-free)
-
Equipment for monitoring radiolabeling (e.g., ITLC scanner, HPLC with a radiation detector)
Procedure:
-
Dissolve Bz-DTPA in the chosen buffer to a desired concentration.
-
Add the metal salt solution to the Bz-DTPA solution. The molar ratio of Bz-DTPA to the metal ion is typically in slight excess to ensure complete chelation of the metal.
-
Incubate the reaction mixture at an appropriate temperature (often room temperature or slightly elevated) for a specific duration (e.g., 15-60 minutes).
-
Monitor the complexation efficiency, particularly for radiometals, using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
If necessary, purify the Bz-DTPA-metal complex from unchelated metal and ligand using size-exclusion chromatography or other suitable methods.
Radiolabeling of a Monoclonal Antibody with ¹⁷⁷Lu-Bz-DTPA
This protocol outlines the steps for conjugating Bz-DTPA to a monoclonal antibody (mAb) and subsequent radiolabeling with ¹⁷⁷Lu[5][6].
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
p-Isothiocyanatobenzyl-DTPA (Bz-DTPA) solution in an organic solvent (e.g., DMSO)
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (pH 5.0-5.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Equipment for handling radioactivity and for analysis (e.g., ITLC, HPLC)
Procedure:
-
Conjugation of Bz-DTPA to the mAb:
-
Adjust the pH of the mAb solution to 8.5-9.0 with bicarbonate buffer.
-
Slowly add a predetermined molar excess of Bz-DTPA solution to the mAb solution with gentle stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the unreacted Bz-DTPA and purify the mAb-Bz-DTPA conjugate using a size-exclusion column equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
-
Radiolabeling of the mAb-Bz-DTPA Conjugate:
-
Add the ¹⁷⁷LuCl₃ solution to the purified mAb-Bz-DTPA conjugate.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Determine the radiolabeling efficiency using ITLC. The radiolabeled mAb should remain at the origin, while free ¹⁷⁷Lu moves with the solvent front.
-
If the radiolabeling efficiency is below the desired level (typically >95%), the radioimmunoconjugate can be purified using a size-exclusion column.
-
Characterization of Bz-DTPA Metal Complexes
Several analytical techniques are employed to characterize Bz-DTPA metal complexes:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a radiation detector for radiometals, is used to assess the purity of the complex and to separate the complex from free ligand and metal. Reverse-phase HPLC is commonly used.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the complex, confirming the 1:1 stoichiometry between the metal and the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For non-radioactive, paramagnetic, or diamagnetic metal complexes, NMR spectroscopy can provide detailed structural information about the coordination environment of the metal ion.
-
Potentiometric Titration: This is a classic method used to determine the stability constants of metal complexes. It involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH changes.
Visualizations of Key Processes
Chelation of a Metal Ion by Bz-DTPA
Caption: Chelation of a metal ion by Bz-DTPA.
Experimental Workflow for Bz-DTPA Metal Chelate Synthesis
Caption: Synthesis and purification of a Bz-DTPA metal chelate.
Workflow for Radioimmunoconjugate Preparation
Caption: Preparation of a radioimmunoconjugate using Bz-DTPA.
Conclusion
Bz-DTPA remains a cornerstone bifunctional chelator for the development of targeted metallic payloads in medicine. Its ability to form stable complexes with a variety of metal ions, coupled with a versatile conjugation chemistry, ensures its continued relevance in the fields of diagnostic imaging and radionuclide therapy. A thorough understanding of its coordination chemistry, stability with different metals, and the protocols for its use are essential for the successful design and implementation of novel targeted agents. This guide provides a foundational resource for researchers and professionals working to advance these critical areas of medical science.
References
- 1. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
The Advent of a Keystone Chelator: An In-depth Technical Guide to the Early Research and Discovery of Isothiocyanatobenzyl-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of monoclonal antibodies (mAbs) as vectors for the targeted delivery of radionuclides for imaging and therapy revolutionized the field of nuclear medicine. A critical component of this technology is the bifunctional chelating agent (BFCA), a molecule that can firmly bind a radiometal ion and also be covalently attached to a biological targeting molecule, such as an antibody. This technical guide delves into the early research and discovery of one of the most significant and widely used BFCAs: 1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). This molecule offered a robust and versatile method for attaching radiometals to antibodies, paving the way for advancements in radioimmunoimaging and radioimmunotherapy.
Core Concept: Bifunctional Chelation for Radiolabeling Biomolecules
The fundamental principle behind the use of p-SCN-Bz-DTPA lies in its dual functionality. The diethylenetriaminepentaacetic acid (DTPA) portion of the molecule is a powerful chelator, capable of forming a stable coordination complex with a variety of radiometals, most notably Indium-111 (¹¹¹In). The isothiocyanate (-NCS) group, on the other hand, is a reactive moiety that can form a stable thiourea bond with primary amine groups, such as the ε-amino group of lysine residues present on the surface of proteins like monoclonal antibodies.
This elegant design allows for a two-step approach to radiolabeling: first, the antibody is conjugated with the BFCA, and then the radiometal is introduced, which is quickly and stably sequestered by the DTPA chelator. This method proved to be more reliable and resulted in more stable radioimmunoconjugates compared to earlier techniques.
Caption: Conceptual diagram of bifunctional chelation using p-SCN-Bz-DTPA.
Early Research and Discovery: The Seminal Work of Brechbiel et al.
A pivotal publication in 1986 by Brechbiel, Gansow, Atcher, Schlom, and colleagues detailed the synthesis and application of p-SCN-Bz-DTPA for radiolabeling monoclonal antibodies.[1] This work systematically investigated the optimal conditions for antibody conjugation and subsequent radiolabeling with ¹¹¹In, using the monoclonal antibody B72.3, which targets a tumor-associated glycoprotein (TAG-72) found on colorectal carcinoma cells.[1]
Their research demonstrated that radioimmunoconjugates prepared with p-SCN-Bz-DTPA exhibited high stability and retained immunoreactivity, leading to clear tumor imaging in nude mice bearing human colorectal carcinoma xenografts.[1] This study established p-SCN-Bz-DTPA as a superior BFCA for diagnostic radioimmunoimaging.
Experimental Protocols
Synthesis of 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA)
The synthesis of p-SCN-Bz-DTPA is a multi-step process, beginning with the synthesis of the nitrobenzyl derivative of DTPA, followed by reduction to the aminobenzyl derivative, and finally conversion to the isothiocyanate.
Caption: Workflow for the synthesis of p-SCN-Bz-DTPA.
1. Synthesis of 1-(p-Nitrobenzyl)diethylenetriaminepentaacetic acid (p-NO₂-Bz-DTPA):
-
Diethylenetriaminepentaacetic acid (DTPA) is dissolved in an aqueous basic solution (e.g., potassium carbonate).
-
p-Nitrobenzyl bromide is added to the solution.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).
-
The product is purified by precipitation and recrystallization.
2. Synthesis of 1-(p-Aminobenzyl)diethylenetriaminepentaacetic acid (p-NH₂-Bz-DTPA):
-
p-NO₂-Bz-DTPA is dissolved in a suitable solvent (e.g., aqueous ammonia).
-
Catalytic hydrogenation is performed using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere.
-
The reaction is monitored until the reduction of the nitro group is complete.
-
The catalyst is removed by filtration, and the product is isolated.
3. Synthesis of 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA):
-
p-NH₂-Bz-DTPA is dissolved in an acidic aqueous solution.
-
The solution is cooled in an ice bath.
-
Thiophosgene (CSCl₂) dissolved in an organic solvent (e.g., chloroform) is added dropwise with vigorous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 90 minutes).
-
The product is extracted and purified.
Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibody (B72.3)
Caption: Reaction scheme for the conjugation of p-SCN-Bz-DTPA to an antibody.
-
The monoclonal antibody (e.g., B72.3) is prepared in a suitable buffer at a slightly alkaline pH (e.g., pH 8.5-9.0, bicarbonate buffer) to ensure the lysine amino groups are deprotonated and reactive.
-
A solution of p-SCN-Bz-DTPA is added to the antibody solution. The molar ratio of chelator to antibody is a critical parameter and is optimized to achieve sufficient chelate incorporation without compromising antibody immunoreactivity.
-
The reaction mixture is incubated at room temperature or 4°C for a defined period (e.g., 1-18 hours).
-
The resulting antibody-DTPA conjugate is purified from excess, unreacted chelator using size-exclusion chromatography (e.g., Sephadex G-50).
Radiolabeling of the Antibody-DTPA Conjugate with Indium-111
-
The purified antibody-DTPA conjugate is buffered to a slightly acidic pH (e.g., pH 5.0-6.0, acetate or citrate buffer).
-
A solution of high-purity ¹¹¹InCl₃ is added to the conjugate solution.
-
The mixture is incubated at room temperature for a short period (e.g., 30-60 minutes).
-
The radiolabeling efficiency is determined by instant thin-layer chromatography (ITLC).
-
To remove any non-chelated ¹¹¹In, a small amount of a competing chelator like DTPA or EDTA can be added, and the radiolabeled antibody is further purified by size-exclusion chromatography.
Data Presentation
The early research provided crucial quantitative data that validated the utility of p-SCN-Bz-DTPA. The following tables summarize key findings from these pioneering studies.
Table 1: Synthesis and Conjugation Yields
| Step | Product | Typical Yield | Reference |
| 1 | 1-(p-Nitrobenzyl)-DTPA | ~70% | [1] |
| 2 | 1-(p-Aminobenzyl)-DTPA | >90% | [1] |
| 3 | 1-(p-Isothiocyanatobenzyl)-DTPA | ~60% | [1] |
| 4 | B72.3-DTPA Conjugate | Variable | [1] |
Table 2: Radiolabeling Efficiency and Immunoreactivity
| Chelator | Radiolabeling Efficiency with ¹¹¹In | Immunoreactive Fraction | Reference |
| p-SCN-Bz-DTPA | >95% | >80% | [1] |
Table 3: Biodistribution of ¹¹¹In-p-SCN-Bz-DTPA-B72.3 in Nude Mice Bearing LS-174T Tumors (72 hours post-injection)
| Tissue | Percent Injected Dose per Gram (%ID/g) | Tumor-to-Tissue Ratio | Reference |
| Tumor | 15.6 ± 2.1 | - | [1] |
| Blood | 5.2 ± 0.8 | 3.0 | [1] |
| Liver | 3.1 ± 0.4 | 5.0 | [1] |
| Spleen | 1.8 ± 0.3 | 8.7 | [1] |
| Kidney | 2.5 ± 0.5 | 6.2 | [1] |
| Muscle | 0.9 ± 0.2 | 17.3 | [1] |
Data are presented as mean ± standard deviation.
Conclusion
The early research and discovery of 1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid was a landmark achievement in the development of radiopharmaceuticals. The robust and versatile nature of this bifunctional chelating agent provided a reliable method for attaching radiometals to monoclonal antibodies, enabling significant progress in the field of radioimmunoimaging and setting the stage for the development of targeted radionuclide therapies. The methodologies and principles established in these seminal studies continue to influence the design and application of modern radiopharmaceutical agents.
References
Navigating the Solubility and Stability of Bz-DTPA (hydrochloride): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid (Bz-DTPA) hydrochloride, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and other bioconjugates. Understanding its behavior in various solvents is paramount for consistent experimental outcomes and the formulation of stable therapeutic and diagnostic agents.
Core Concepts: Solubility and Stability
The utility of Bz-DTPA in bioconjugation hinges on its solubility in appropriate solvents to facilitate reactions with biomolecules and its stability under various storage and experimental conditions to maintain its chelating integrity. Factors such as the solvent system, pH, temperature, and light exposure can significantly influence both of these parameters.
Solubility Profile of Bz-DTPA
Quantitative solubility data for the hydrochloride salt of Bz-DTPA is not extensively published. However, data for the related free base form provides a useful starting point for solvent selection. It is important to note that the hydrochloride salt form may exhibit different solubility characteristics, particularly in aqueous solutions.
Table 1: Reported Solubility of Bz-DTPA (Free Base)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 46.25 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |
| Water | 5 | 9.25 | Ultrasonic assistance may be required. |
It is recommended that researchers experimentally determine the solubility of Bz-DTPA (hydrochloride) in their specific solvents and buffer systems to ensure accurate and reproducible results.
Stability Considerations for Bz-DTPA Solutions
DTPA and its derivatives are known to form highly stable complexes with a variety of metal ions. The chemical structure of Bz-DTPA is robust; however, its stability in solution can be affected by environmental factors.
Table 2: Stability and Storage Recommendations for Bz-DTPA Stock Solutions
| Storage Temperature | Shelf Life | Light Exposure | Notes |
| -80°C | 6 months | Protect from light | Recommended for long-term storage. |
| -20°C | 1 month | Protect from light | Suitable for short-term storage. |
Aqueous stock solutions should be sterile-filtered through a 0.22 µm filter before use. The stability of metal chelates is a critical factor, as the chelating agent's role is to shield the metal ion from its environment. The pH of the system can significantly affect the stability and effectiveness of the chelating agent.
Experimental Protocols
To empower researchers to ascertain the precise solubility and stability of Bz-DTPA (hydrochloride) in their unique experimental settings, the following detailed protocols are provided.
Protocol 1: Determination of Bz-DTPA (hydrochloride) Solubility
This protocol outlines a method for determining the saturation solubility of Bz-DTPA (hydrochloride) in a solvent of interest.
Caption: Workflow for Determining Compound Solubility.
Methodology:
-
Preparation: Allow both the solvent of interest and the Bz-DTPA (hydrochloride) powder to equilibrate to the desired experimental temperature. Prepare a series of labeled vials, each containing a precise volume of the solvent.
-
Saturation: To each vial, add a progressively larger, accurately weighed amount of Bz-DTPA (hydrochloride).
-
Equilibration: Securely cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.
-
Separation: Centrifuge the vials at high speed to pellet any undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis). Quantify the concentration of dissolved Bz-DTPA using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations. The highest concentration at which no solid is visible represents the saturation solubility.
Protocol 2: Assessment of Bz-DTPA (hydrochloride) Stability in Solution
This protocol describes a forced degradation study to evaluate the stability of Bz-DTPA (hydrochloride) under various stress conditions.
Caption: Workflow for Forced Degradation Stability Study.
Methodology:
-
Solution Preparation: Prepare a stock solution of Bz-DTPA (hydrochloride) in the solvent or buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested:
-
Acidic/Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., HCl) or base (e.g., NaOH).
-
Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Incubate the solution at an elevated temperature.
-
Photostability: Expose the solution to a controlled light source, as per ICH Q1B guidelines.
-
Control: Keep a sample protected from light at a low temperature (e.g., -20°C).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Preparation and Analysis: If necessary, quench the degradation reaction (e.g., by neutralizing the pH). Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent Bz-DTPA from potential degradation products.
-
Data Evaluation: Calculate the percentage of Bz-DTPA remaining at each time point relative to the initial concentration (t=0). This will provide the degradation kinetics under each stress condition.
Conclusion
While some foundational data on the solubility and stability of Bz-DTPA is available, this guide highlights the necessity for researchers to perform specific experimental validations for the hydrochloride salt in their systems of interest. The provided protocols offer a robust framework for generating this critical data, ensuring the reliability and reproducibility of experiments involving this important bifunctional chelator and ultimately contributing to the successful development of novel bioconjugates for therapeutic and diagnostic applications.
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Radiolabeling Peptides with Bz-DTPA and ¹¹¹In
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled peptides are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. The specific delivery of a radionuclide to a target tissue is achieved by conjugating it to a peptide that has a high affinity for a particular receptor expressed on the cell surface. The choice of the chelator, the molecule that securely holds the radioisotope, is critical for the stability and efficacy of the radiopharmaceutical.
This document provides a detailed, step-by-step guide for the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (p-SCN-Bn-DTPA or Bz-DTPA) to a peptide, followed by the radiolabeling of the resulting conjugate with Indium-111 (¹¹¹In). Bz-DTPA is a popular choice due to its ability to form stable complexes with various radiometals, including ¹¹¹In, under mild conditions. The isothiocyanate group on the benzyl backbone provides a reactive site for covalent attachment to primary amines on the peptide, such as the ε-amino group of lysine residues.
Indium-111 is a gamma-emitting radionuclide with favorable physical characteristics for Single Photon Emission Computed Tomography (SPECT) imaging, including a half-life of 2.8 days and principal gamma photon energies of 171 keV and 245 keV.
This guide covers the entire workflow, from peptide preparation and conjugation to radiolabeling and essential quality control procedures, to ensure the production of a high-quality radiolabeled peptide for preclinical research and drug development.
Experimental Workflow
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Peptide of interest (with a primary amine) | ≥95% purity | Custom Synthesis |
| p-SCN-Bn-DTPA (Bz-DTPA) | ≥95% purity | Commercial Supplier |
| Indium (¹¹¹) chloride (¹¹¹InCl₃) | High purity | Commercial Supplier |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Standard Supplier |
| Sodium acetate (CH₃COONa) | ACS grade | Standard Supplier |
| Sodium citrate | ACS grade | Standard Supplier |
| Diethylenetriaminepentaacetic acid (DTPA) | ACS grade | Standard Supplier |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Standard Supplier |
| Acetonitrile (ACN) | HPLC grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | HPLC grade | Standard Supplier |
| Water for Injection (WFI) or metal-free water | USP grade | Standard Supplier |
| Size-exclusion chromatography column (e.g., Sephadex G-25) | - | Standard Supplier |
| Instant thin-layer chromatography (ITLC-SG) strips | - | Standard Supplier |
| Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm) | - | Standard Supplier |
Experimental Protocols
Part 1: Conjugation of Bz-DTPA to the Peptide
This protocol describes the covalent attachment of the Bz-DTPA chelator to a peptide containing a primary amine.
1.1. Peptide and Chelator Preparation:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.2-9.8) to a final concentration of 1-5 mg/mL. The slightly alkaline pH is crucial for the reaction between the isothiocyanate group of Bz-DTPA and the primary amine of the peptide.
-
Immediately before use, dissolve the p-SCN-Bn-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.
1.2. Conjugation Reaction:
-
Add the dissolved Bz-DTPA to the peptide solution. The molar ratio of Bz-DTPA to peptide should be optimized for each specific peptide, but a starting point of a 10:1 to 50:1 molar excess of the chelator is recommended.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring. Alternatively, the reaction can be performed at room temperature for 2-4 hours, but this may require further optimization.
1.3. Purification of the DTPA-Peptide Conjugate:
-
Purify the DTPA-peptide conjugate from unreacted Bz-DTPA and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with metal-free water or a suitable buffer like 0.1 M ammonium acetate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for peptides containing aromatic amino acids).
-
Pool the fractions containing the purified DTPA-peptide conjugate.
-
(Optional) Lyophilize the purified conjugate for long-term storage.
1.4. Characterization of the DTPA-Peptide Conjugate:
-
Determine the molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful attachment of the DTPA moiety. The mass increase should correspond to the molecular weight of the reacted Bz-DTPA.
| Parameter | Recommended Condition |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.2-9.8 |
| Peptide Concentration | 1-5 mg/mL |
| Bz-DTPA Concentration | 10 mg/mL in DMSO |
| Molar Ratio (Bz-DTPA:Peptide) | 10:1 to 50:1 |
| Reaction Temperature | 4°C or Room Temperature |
| Reaction Time | Overnight (4°C) or 2-4 hours (RT) |
| Purification Method | Size-Exclusion Chromatography |
Part 2: Radiolabeling of the DTPA-Peptide Conjugate with ¹¹¹In
This protocol outlines the chelation of ¹¹¹In by the DTPA-peptide conjugate.
2.1. Preparation for Labeling:
-
Reconstitute the lyophilized DTPA-peptide conjugate in a labeling buffer such as 0.1 M sodium acetate or 0.1 M sodium citrate, pH 4.5-5.5. A peptide concentration of 1 mg/mL is a good starting point. The slightly acidic pH is optimal for the incorporation of ¹¹¹In into the DTPA chelate.
-
In a sterile, pyrogen-free reaction vial, add a specific amount of the DTPA-peptide conjugate solution (e.g., 10-50 µg).
2.2. Radiolabeling Reaction:
-
Add the desired amount of ¹¹¹InCl₃ solution to the vial containing the DTPA-peptide conjugate. The amount of radioactivity will depend on the desired specific activity.
-
Gently mix the solution and incubate at room temperature (20-25°C) for 15-30 minutes. For many DTPA conjugates, the reaction is almost instantaneous.[1]
| Parameter | Recommended Condition |
| Labeling Buffer | 0.1 M Sodium Acetate or Sodium Citrate, pH 4.5-5.5 |
| Peptide Conjugate Amount | 10-50 µg |
| Reaction Temperature | Room Temperature (20-25°C) |
| Incubation Time | 15-30 minutes |
Part 3: Quality Control of the ¹¹¹In-DTPA-Peptide
Quality control is essential to ensure the purity and identity of the radiolabeled peptide.
3.1. Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC):
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC-SG strip.
-
Develop the strip in a chromatography chamber containing a suitable mobile phase, such as 50 mM DTPA in saline, pH 5. In this system, the ¹¹¹In-DTPA-peptide will remain at the origin (Rf = 0), while free ¹¹¹In will migrate with the solvent front (Rf ≈ 1).[2]
-
After development, cut the strip in half and measure the radioactivity of each section using a gamma counter.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at origin / Total counts) x 100
A radiochemical purity of >95% is generally considered acceptable.
3.2. Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC):
-
Inject an aliquot of the reaction mixture onto a reversed-phase HPLC system equipped with a radioactivity detector.
-
A typical HPLC setup includes a C18 column and a gradient elution system.
-
The mobile phase usually consists of:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
A typical gradient might be: 0-5 min, 95% A; 5-25 min, 5-95% B; 25-30 min, 95% B. The flow rate is typically 1 mL/min.
-
The retention time of the ¹¹¹In-DTPA-peptide should be compared to that of the non-radiolabeled DTPA-peptide standard (monitored by UV absorbance) to confirm its identity. Free ¹¹¹In will elute in the void volume.
| QC Method | Stationary Phase | Mobile Phase | Expected Results |
| ITLC | ITLC-SG strip | 50 mM DTPA, pH 5 | ¹¹¹In-DTPA-Peptide: Rf = 0; Free ¹¹¹In: Rf ≈ 1 |
| HPLC | C18 Reversed-Phase | Gradient of Water/ACN with 0.1% TFA | Single radioactive peak corresponding to the DTPA-peptide |
3.3. In Vitro Stability:
-
To assess the stability of the radiolabeled peptide, incubate an aliquot of the final product in human serum or a relevant buffer at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), analyze the samples by HPLC to determine the percentage of intact radiolabeled peptide remaining.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful conjugation of Bz-DTPA to a peptide and subsequent radiolabeling with ¹¹¹In. By following these step-by-step instructions and implementing the recommended quality control procedures, researchers can confidently produce high-quality ¹¹¹In-labeled peptides for use in preclinical imaging and radiopharmaceutical development. Careful optimization of reaction conditions for each specific peptide is crucial to achieve high radiochemical purity and specific activity, which are key determinants of the in vivo performance of the radiotracer.
References
Application Notes and Protocols for Bz-DTPA in ⁹⁰Y-based Radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SCN-Bz-DTPA (p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid) in the development of Yttrium-90 (⁹⁰Y)-based radioimmunotherapy (RIT) agents.
Introduction
Yttrium-90 is a high-energy pure beta-emitter with a half-life of approximately 64 hours, making it a potent radionuclide for cancer therapy. Its therapeutic efficacy relies on its stable chelation and efficient delivery to the tumor site. Bifunctional chelating agents (BFCAs) like SCN-Bz-DTPA are crucial for this process. SCN-Bz-DTPA covalently attaches to monoclonal antibodies (mAbs) or other targeting vectors via its isothiocyanate group, while its DTPA moiety securely chelates ⁹⁰Y. This stable complex, known as a radioimmunoconjugate, can then be administered to specifically target and destroy cancer cells.[1] Compared to other chelators, Bz-DTPA derivatives have shown promise in providing stable yttrium complexes suitable for radioimmunotherapy.
Mechanism of Action
In ⁹⁰Y-based radioimmunotherapy, the radiolabeled antibody is administered, typically intravenously, and circulates throughout the body to bind to specific antigens on the surface of cancer cells.[1] Once bound, the emitted high-energy beta particles from ⁹⁰Y induce cellular damage through the creation of free radicals and direct ionization of cellular components, ultimately leading to cell death. This targeted approach aims to maximize the radiation dose to the tumor while minimizing damage to surrounding healthy tissues.[1]
Mechanism of ⁹⁰Y-based radioimmunotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data for ⁹⁰Y-Bz-DTPA radioimmunoconjugates from various preclinical studies.
Table 1: Radiolabeling and Immunoreactivity
| Antibody/Vector | Chelator | Radiolabeling Efficiency (%) | Specific Activity (MBq/mg) | Immunoreactivity (%) | Reference |
| cG250 | SCN-Bz-DTPA | >95% | >370 | >95% | [2] |
| NP-4 | SCN-Bz-DTPA | High (unspecified) | Unspecified | Comparable to ¹¹¹In-conjugates | [3] |
| hLL2 | Bz-DTPA | >90% | Unspecified | Similar to ⁹⁰Y-DOTA-hLL2 | |
| Octreotide analogue | Bz-DTPA-oct | High (unspecified) | Unspecified | High affinity | [4] |
| Anti-CD66 | DTPA-Bn-CHX-A'' | 85-96% | Unspecified | Unspecified | [5] |
Table 2: In Vitro and In Vivo Stability
| Conjugate | In Vitro Stability (Human Serum) | In Vivo Stability (Bone Uptake %ID/g at 7d) | Reference |
| ⁸⁸Y-SCN-Bz-DTPA-cG250 | <5% release after 14d | ≤1.5 | [2] |
| ⁹⁰Y-Bz-DTPA-oct | t½ = 12.1 days | Not specified | [4] |
| ⁸⁸Y-Bz-DTPA-hLL2 | Less stable than ⁹⁰Y-DOTA-hLL2 | Higher than ⁸⁸Y-DOTA-hLL2 | |
| ⁹⁰Y-DTPA-IgG | Dissociation rate ~8-9%/day | Not specified | [6] |
Table 3: Biodistribution and Tumor Uptake in Animal Models
| Antibody/Vector | Tumor Model | Tumor Uptake (%ID/g ± SD) | Time Point | Key Organ Uptake (%ID/g ± SD) | Reference |
| ⁸⁸Y-SCN-Bz-DTPA-cG250 | SK-RC-52 human RCC | 70 ± 15 | 7 days | Liver: ~5, Spleen: ~3, Bone: ≤1.5 | [2] |
| ⁹⁰Y-Bz-DTPA-oct | Somatostatin Receptor+ | High (unspecified) | 24 hours | Blood: Low, Muscle: Low, Liver: Low | [4] |
| ⁹⁰Y-DTPA-antifibrin | Human ovarian carcinoma | up to 50 | 36 hours | Bone marrow: High | [7] |
| ⁹⁰Y-DTPA-labeled AUA1 | HT29 human colon adenocarcinoma | Superior to ¹²⁵I-labeled AUA1 | Not specified | Bone: High | [8] |
Experimental Protocols
The following are detailed protocols for the key steps in developing ⁹⁰Y-Bz-DTPA radioimmunoconjugates.
Protocol 1: Conjugation of SCN-Bz-DTPA to Antibody
This protocol describes the covalent attachment of the bifunctional chelator SCN-Bz-DTPA to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
SCN-Bz-DTPA
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
0.1 M sodium acetate buffer, pH 6.0, containing 0.25 M ammonium acetate
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Chelator Preparation: Dissolve SCN-Bz-DTPA in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the SCN-Bz-DTPA solution to the antibody solution at a molar ratio typically ranging from 5:1 to 20:1 (chelator:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Equilibrate a SEC column with 0.1 M sodium acetate buffer, pH 6.0.
-
Apply the reaction mixture to the column.
-
Elute the DTPA-conjugated antibody with the same buffer and collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
The number of DTPA molecules conjugated per antibody can be determined using methods such as the arsenazo III spectrophotometric assay.
-
Protocol 2: Radiolabeling of Bz-DTPA-Antibody with ⁹⁰Y
This protocol outlines the chelation of ⁹⁰Y to the DTPA-conjugated antibody.
Materials:
-
⁹⁰YCl₃ in 0.1 M HCl
-
DTPA-conjugated antibody
-
0.25 M ammonium acetate buffer, pH 5.5
-
Metal-free water and reaction vials
Procedure:
-
Reaction Setup: In a metal-free microcentrifuge tube, combine the DTPA-conjugated antibody (typically 1 mg) with 0.25 M ammonium acetate buffer.
-
Addition of ⁹⁰Y: Add the desired amount of ⁹⁰YCl₃ (e.g., 370-740 MBq) to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37-45°C for 30-60 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a small volume of 0.1 M DTPA solution to chelate any unbound ⁹⁰Y.
Protocol 3: Quality Control of ⁹⁰Y-Bz-DTPA-Antibody
Quality control is essential to ensure the purity and integrity of the radioimmunoconjugate.
A. Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile phase: 0.1 M sodium citrate, pH 6.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small aliquot (1-2 µL) of the radiolabeled antibody solution onto the origin of an ITLC strip.
-
Develop the strip in a chromatography chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Dry the strip and determine the distribution of radioactivity using a radio-TLC scanner.
-
The ⁹⁰Y-labeled antibody remains at the origin, while free ⁹⁰Y migrates with the solvent front.
-
Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%.
B. Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a size-exclusion column (e.g., TSKgel G3000SW)
-
Mobile phase: 0.1 M sodium phosphate buffer, pH 7.0
-
In-line radioactivity and UV detectors
Procedure:
-
Inject an aliquot of the radiolabeling reaction mixture onto the HPLC column.
-
Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Monitor the eluate for both radioactivity and UV absorbance (at 280 nm).
-
The radioimmunoconjugate will elute as a high molecular weight peak, while unbound ⁹⁰Y will elute at a later retention time.
-
This method can be used for both purification and determination of radiochemical purity.[3] Recovery of ⁹⁰Y-labeled mAb using HPLC can be around 85%.[3]
C. Immunoreactivity Assay
This assay determines the fraction of the radiolabeled antibody that can still bind to its target antigen.
Materials:
-
Target cells expressing the antigen of interest
-
Non-target cells (negative control)
-
Radiolabeled antibody
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure (Lindmo Method):
-
Prepare a series of dilutions of the target cells, keeping the total cell concentration constant by adding non-target cells.
-
Add a constant, non-saturating amount of the radiolabeled antibody to each cell suspension.
-
Incubate at 4°C for 1-2 hours with gentle mixing.
-
Pellet the cells by centrifugation and wash with cold binding buffer to remove unbound antibody.
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
Plot the reciprocal of the fraction of bound radioactivity against the reciprocal of the cell concentration.
-
The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression. A rapid method for determining the immunoreactive fraction using solid-phase antigens has also been developed as a quality control test.
Visualizations
Experimental Workflow
Workflow for ⁹⁰Y-Bz-DTPA radioimmunoconjugate development.
Logical Relationship of Components
Relationship of components in a radioimmunoconjugate.
References
- 1. openmedscience.com [openmedscience.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Labeling of monoclonal antibody conjugates with 90Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterisation of [90Y]-Bz-DTPA-oct: a yttrium-90-labelled octreotide analogue for radiotherapy of somatostatin receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. 90Y-labeled antibody uptake by human tumor xenografts and the effect of systemic administration of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Bz-DTPA-hEGF for Targeting Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and invasion into the surrounding brain tissue. A key molecular feature of many GBMs is the amplification and overexpression of the Epidermal Growth factor Receptor (EGFR). This makes EGFR an attractive target for directed therapies. One promising strategy involves the use of human Epidermal Growth Factor (hEGF) as a targeting moiety to deliver cytotoxic agents specifically to tumor cells.
This document provides detailed application notes and protocols for the preparation of a bifunctional conjugate, S-2-(4-isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid (Bz-DTPA) conjugated to human Epidermal Growth Factor (hEGF). This conjugate, Bz-DTPA-hEGF, can be radiolabeled, for example with Indium-111 (¹¹¹In), for both imaging and targeted radionuclide therapy of glioblastoma. The Bz-DTPA chelator provides a stable means of incorporating a radiometal, while the hEGF directs the conjugate to EGFR-expressing glioblastoma cells. Upon binding to EGFR, the complex is internalized, delivering the radiotoxic payload directly to the tumor cell.[1]
Data Summary
The following tables summarize key quantitative data for the Bz-DTPA-hEGF conjugate from preclinical studies.
Table 1: In Vitro Performance of [¹¹¹In]Bz-DTPA-hEGF in Glioblastoma Cells
| Parameter | Cell Line | Value | Reference |
| Dissociation Constant (Kd) | U343MGaCl2:6 | 2.0 nM | [1] |
| Labeling Yield with ¹¹¹In | - | 87% ± 7% | [1] |
| Intracellular Retention (24h) | U343MGaCl2:6 | 71% ± 1% | [1] |
| Intracellular Retention (45h) | U343MGaCl2:6 | 59% ± 1.5% | [1] |
| Transchelation to Serum Proteins (24h at 37°C) | - | ~5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of S-2-(4-isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid (p-SCN-Bn-DTPA)
This protocol is based on established methods for the synthesis of bifunctional chelating agents.
Materials:
-
S-2-(4-aminobenzyl)-diethylenetriaminepentaacetic acid (p-NH₂-Bn-DTPA)
-
Thiophosgene (CSCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer
Procedure:
-
Dissolution: Dissolve p-NH₂-Bn-DTPA in a solution of sodium bicarbonate in water.
-
Reaction with Thiophosgene: Add a solution of thiophosgene in chloroform to the aqueous solution of p-NH₂-Bn-DTPA with vigorous stirring at room temperature. The reaction converts the amino group to an isothiocyanate group.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Extraction: Once the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude p-SCN-Bn-DTPA.
-
Purification: Purify the crude product by a suitable chromatographic method, such as silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.
Protocol 2: Conjugation of p-SCN-Bn-DTPA to human Epidermal Growth Factor (hEGF)
Materials:
-
Recombinant human Epidermal Growth Factor (hEGF)
-
p-SCN-Bn-DTPA (from Protocol 1)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Phosphate Buffered Saline (PBS)
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system
-
UV-Vis Spectrophotometer
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve hEGF in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
Dissolve p-SCN-Bn-DTPA in the same buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add the p-SCN-Bn-DTPA solution to the hEGF solution at a molar ratio of 5:1 to 10:1 (chelator:protein).
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring. The isothiocyanate group of Bz-DTPA will react with the primary amino groups (N-terminus and lysine residues) of hEGF to form a stable thiourea bond.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the average number of DTPA molecules conjugated per hEGF molecule (conjugation ratio) using MALDI-TOF mass spectrometry.[4]
-
Protocol 3: Radiolabeling of Bz-DTPA-hEGF with Indium-111
Materials:
-
Bz-DTPA-hEGF conjugate (from Protocol 2)
-
Indium-111 chloride (¹¹¹InCl₃) solution
-
Sodium acetate buffer (0.2 M, pH 5.5)
-
Instant Thin Layer Chromatography (ITLC) strips
-
Gamma counter
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free vial, add the Bz-DTPA-hEGF conjugate to the sodium acetate buffer.
-
Addition of Radionuclide: Add the ¹¹¹InCl₃ solution to the vial containing the conjugate. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The DTPA chelator will complex the ¹¹¹In.
-
Quality Control:
-
Determine the radiolabeling efficiency by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with a suitable solvent system (e.g., 0.1 M sodium citrate).
-
The radiolabeled conjugate will remain at the origin, while free ¹¹¹In will migrate with the solvent front.
-
Measure the radioactivity in each section of the strip using a gamma counter to calculate the percentage of incorporated radioactivity. A labeling yield of over 95% is generally desired.
-
-
Purification (if necessary): If the radiolabeling efficiency is below the desired level, the radiolabeled conjugate can be purified from free ¹¹¹In using a size-exclusion spin column.
Protocol 4: In Vitro Cell Binding and Internalization Assay
Materials:
-
EGFR-positive glioblastoma cell line (e.g., U87MG, U343MGaCl2:6)
-
EGFR-negative cell line (as a control)
-
Cell culture medium and supplements
-
[¹¹¹In]Bz-DTPA-hEGF
-
Unlabeled hEGF
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Cell lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the glioblastoma cells in 24-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with cold PBS.
-
Add increasing concentrations of [¹¹¹In]Bz-DTPA-hEGF to the wells.
-
For determining non-specific binding, add a 100-fold molar excess of unlabeled hEGF to a parallel set of wells 15 minutes prior to adding the radiolabeled conjugate.
-
Incubate the plates at 4°C for 1-2 hours to allow binding to the cell surface receptors.
-
Wash the cells three times with cold PBS to remove unbound radioactivity.
-
Lyse the cells with cell lysis buffer and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
-
Internalization Assay:
-
Wash the cells with pre-warmed culture medium.
-
Add a fixed concentration of [¹¹¹In]Bz-DTPA-hEGF to the wells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, stop the internalization by placing the plate on ice and washing the cells with cold PBS.
-
To determine the surface-bound radioactivity, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized radioactivity, lyse the remaining cells with cell lysis buffer and collect the lysate.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) fractions using a gamma counter.
-
Protocol 5: In Vivo Biodistribution Studies in a Glioblastoma Xenograft Model
Materials:
-
Athymic nude mice
-
EGFR-positive glioblastoma cell line (e.g., U87MG)
-
[¹¹¹In]Bz-DTPA-hEGF
-
Anesthetic
-
Gamma counter
Procedure:
-
Tumor Implantation: Subcutaneously or intracranially implant the glioblastoma cells into the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection of Radiotracer:
-
Administer a known amount of [¹¹¹In]Bz-DTPA-hEGF to the tumor-bearing mice via intravenous (tail vein) injection.
-
For a blocking study, a separate group of mice can be pre-injected with an excess of unlabeled hEGF 30 minutes before the radiotracer injection.
-
-
Biodistribution:
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize the mice.
-
Dissect the major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, brain, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Workflow for the synthesis of p-SCN-Bn-DTPA and its conjugation to hEGF.
Caption: Mechanism of EGFR-targeted delivery of [¹¹¹In]Bz-DTPA-hEGF to glioblastoma cells.
Caption: Overall experimental workflow for the evaluation of [¹¹¹In]Bz-DTPA-hEGF.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chelation of Therapeutic Radionuclides using p-SCN-Bz-DTPA
Audience: Researchers, scientists, and drug development professionals.
Introduction Radioimmunotherapy is a targeted cancer treatment modality that utilizes a radionuclide conjugated to a monoclonal antibody (mAb) to deliver cytotoxic radiation directly to tumor cells. The success of this approach relies on the stable attachment of the therapeutic radionuclide to the targeting antibody. This is achieved using a bifunctional chelator (BFC), a molecule with two key components: a reactive group for covalent attachment to the antibody and a chelating moiety that securely binds the radiometal.
One of the most widely used BFCs is p-isothiocyanate-benzyl-diethylenetriaminepentaacetic acid (p-SCN-Bn-DTPA), often referred to as Bz-DTPA. The isothiocyanate group (-NCS) forms a stable thiourea bond with primary amine groups (e.g., lysine residues) on the antibody.[1][2] The DTPA portion is a powerful chelating agent capable of forming highly stable complexes with a variety of therapeutic radiometals, including Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[3][4]
This document provides a detailed procedure for the conjugation of Bz-DTPA to a targeting protein and the subsequent radiolabeling with a therapeutic radionuclide, along with essential quality control protocols.
Overview of the Chelation Procedure
The overall process is a multi-step workflow that begins with the antibody, proceeds through conjugation and radiolabeling, and ends with a series of quality control tests to ensure the final product is suitable for therapeutic use.
References
- 1. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs [mdpi.com]
- 2. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Bz-DTPA to Trastuzumab for HER2 Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in 20-30% of breast cancers and is associated with aggressive disease.[1] Trastuzumab (Herceptin®), a humanized monoclonal antibody, targets the extracellular domain of HER2 and is a cornerstone of therapy for HER2-positive breast cancer.[1][2] Molecular imaging techniques, such as SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography), can non-invasively assess the HER2 status of tumors throughout the body.[3][4] This is achieved by labeling trastuzumab with a radionuclide.
To attach a metallic radionuclide (like Indium-111 for SPECT or Gallium-68/Copper-64 for PET) to an antibody, a bifunctional chelator is required.[5] The chelator is a molecule that binds tightly to the metal ion on one end and covalently attaches to the antibody on the other.[5] p-SCN-Bn-DTPA (2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid), often abbreviated as Bz-DTPA, is a commonly used derivative of DTPA. Its isothiocyanate group (-NCS) reacts with primary amine groups on lysine residues of the antibody to form a stable thiourea bond.[3][5]
These application notes provide a detailed protocol for the conjugation of Bz-DTPA to trastuzumab, subsequent radiolabeling, and quality control procedures for its use as a HER2 imaging agent.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the preparation and evaluation of radiolabeled DTPA-trastuzumab conjugates. Values are compiled from various studies for reference.
| Parameter | Typical Value | Method of Determination | References |
| Chelator:Antibody Molar Ratio (Input) | 10:1 to 50:1 | Calculation based on concentrations | [6][7] |
| DTPA molecules per Antibody (Output) | 1.5 - 8.0 | Spectrophotometric assay, Mass Spectrometry | [6][7][8] |
| Radiochemical Purity | > 95% | Instant Thin-Layer Chromatography (ITLC) | [8][9] |
| Specific Activity | 130 - 180 MBq/mg | Calculation post-radiolabeling | [1] |
| Immunoreactive Fraction | > 70% | Lindmo cell binding assay | [6][7] |
| Tumor Uptake (in vivo Xenograft) | 10 - 35 %ID/g at 72h p.i. | Biodistribution studies, ROI analysis of SPECT/PET images | [10][11] |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DTPA to Trastuzumab
This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-DTPA to lysine residues on trastuzumab.
Materials:
-
Trastuzumab (Herceptin®)
-
p-SCN-Bn-DTPA (e.g., from Macrocyclics)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0), sterile and metal-free
-
Phosphate-Buffered Saline (PBS), sterile and metal-free
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If starting with a lyophilized formulation, reconstitute trastuzumab in sterile PBS to a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) using a PD-10 desalting column according to the manufacturer's instructions. This step removes any interfering substances and adjusts the pH for optimal conjugation.[12]
-
Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm (A280), assuming an extinction coefficient for IgG of ~1.4 mL/(mg·cm).
-
-
Chelator Preparation:
-
Immediately before use, dissolve p-SCN-Bn-DTPA in a small volume of anhydrous DMSO to create a stock solution (e.g., 1-10 mg/mL). The isothiocyanate group is sensitive to moisture.
-
-
Conjugation Reaction:
-
In a sterile, low-protein-binding tube, add the pH-adjusted trastuzumab solution.
-
Calculate the required volume of the p-SCN-Bn-DTPA stock solution to achieve a desired molar excess of chelator to antibody (e.g., 20:1). A higher ratio can lead to more conjugated chelators but may also decrease the antibody's immunoreactivity.[6][13]
-
Add the calculated volume of p-SCN-Bn-DTPA solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Purification of the Conjugate:
-
Purify the DTPA-trastuzumab conjugate from unconjugated chelator and reaction byproducts using a PD-10 desalting column equilibrated with sterile, metal-free PBS.
-
Collect fractions and measure the A280 to identify the protein-containing fractions. Pool the fractions containing the purified conjugate.
-
Determine the final concentration of the DTPA-trastuzumab conjugate.
-
Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[8]
-
Protocol 2: Radiolabeling of DTPA-Trastuzumab with Indium-111
This protocol describes the chelation of Indium-111 (¹¹¹In) by the DTPA-trastuzumab conjugate.
Materials:
-
DTPA-trastuzumab conjugate (from Protocol 1)
-
¹¹¹InCl₃ (Indium(III) chloride) solution
-
Sodium Acetate Buffer (0.1 M, pH 5.0-5.5), sterile and metal-free
-
Sterile, low-protein-binding microcentrifuge tubes
-
Water bath or heat block set to 37-40°C
-
Instant Thin-Layer Chromatography (ITLC) strips (e.g., silica gel impregnated)
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 6.0 or 1 mM DTPA solution.[8][14]
-
Radio-TLC scanner or gamma counter
Procedure:
-
Radiolabeling Reaction:
-
In a sterile microcentrifuge tube, add 50-200 µg of the DTPA-trastuzumab conjugate.
-
Add an appropriate volume of 0.1 M Sodium Acetate Buffer (pH 5.0-5.5) to bring the total volume to ~100-200 µL. The acidic pH facilitates the radiolabeling reaction.
-
Carefully add the desired amount of ¹¹¹InCl₃ solution (e.g., 37-185 MBq) to the antibody solution.
-
Gently mix and incubate at 37-40°C for 30-60 minutes.
-
-
Quality Control - Radiochemical Purity (RCP):
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of an ITLC strip.
-
Develop the strip using the chosen mobile phase (e.g., 0.1 M Sodium Citrate, pH 6.0).
-
In this system, the radiolabeled antibody (¹¹¹In-DTPA-trastuzumab) remains at the origin (Rf = 0.0), while free ¹¹¹In-citrate or ¹¹¹In-DTPA complex migrates with the solvent front (Rf = 1.0).[14]
-
Allow the strip to dry, then measure the distribution of radioactivity using a radio-TLC scanner or by cutting the strip in half and using a gamma counter.
-
Calculate the RCP: RCP (%) = (Counts at Origin / Total Counts) x 100.
-
A RCP of >95% is generally considered acceptable for in vivo use. If the RCP is low, the product can be purified using a PD-10 column.
-
-
Calculation of Specific Activity:
-
Measure the total radioactivity in the final product using a dose calibrator.
-
Calculate the specific activity by dividing the total radioactivity (in MBq) by the mass of the antibody (in mg).
-
Protocol 3: In Vitro Immunoreactivity Assay
This protocol determines the percentage of the radiolabeled antibody that can still bind to its target antigen, HER2.
Materials:
-
¹¹¹In-DTPA-trastuzumab (from Protocol 2)
-
HER2-positive cells (e.g., SK-BR-3, BT-474) and HER2-negative cells (e.g., MDA-MB-231)
-
Cell culture medium with 1% Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
-
Gamma counter
Procedure (Lindmo Assay Principle):
-
Cell Preparation: Harvest HER2-positive cells and resuspend them in medium with 1% BSA. Prepare a series of tubes with decreasing cell concentrations (e.g., from 10x10⁶ cells/mL down to 0.5x10⁶ cells/mL), keeping the total volume constant.
-
Incubation: Add a constant, trace amount of ¹¹¹In-DTPA-trastuzumab to each tube. Also, prepare tubes for non-specific binding by adding a large excess (e.g., 100-fold) of unlabeled trastuzumab.
-
Incubate the tubes for 1-2 hours at 4°C with gentle agitation to allow binding but prevent internalization.
-
Separation: Centrifuge the tubes to pellet the cells. Carefully remove the supernatant and wash the cell pellets with cold PBS to remove unbound radioactivity.
-
Counting: Measure the radioactivity in the cell pellets and in an equal volume of the initial radiotracer solution (to determine total counts) using a gamma counter.
-
Analysis: Plot the ratio of total counts to bound counts (y-axis) against the reciprocal of the cell concentration (x-axis).
-
The immunoreactive fraction is calculated as the reciprocal of the y-intercept of the linear regression fit to the data.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for trastuzumab conjugation, radiolabeling, and imaging.
Conjugation Reaction Chemistry
Caption: Reaction of antibody amine with chelator isothiocyanate.
HER2 Signaling Pathway
Caption: Trastuzumab blocks HER2-mediated signaling pathways.
References
- 1. 89Zr-Radiolabeled Trastuzumab Imaging in Orthotopic and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micro-SPECT/CT with 111In-DTPA-Pertuzumab Sensitively Detects Trastuzumab-Mediated HER2 Downregulation and Tumor Response in Athymic Mice Bearing MDA-MB-361 Human Breast Cancer Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Micro-SPECT/CT with 111In-DTPA-pertuzumab sensitively detects trastuzumab-mediated HER2 downregulation and tumor response in athymic mice bearing MDA-MB-361 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Characterization of Bz-DTPA Immunoconjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The in vitro characterization of Benzyl-DTPA (Bz-DTPA) immunoconjugates is a critical step in the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications. This document provides detailed protocols for the essential in vitro assays required to ensure the quality, stability, and efficacy of these conjugates before preclinical or clinical evaluation. The following sections outline the methodologies for determining radiochemical purity, immunoreactivity, stability, and cell internalization.
Determination of Radiochemical Purity
Application Note: The radiochemical purity (RCP) of a Bz-DTPA immunoconjugate determines the percentage of the radiolabel that is successfully conjugated to the antibody. High RCP is crucial to minimize off-target radiation exposure and ensure accurate targeting. Common methods for determining RCP include instant thin-layer chromatography (ITLC) and size-exclusion high-performance liquid chromatography (SE-HPLC).
Experimental Protocol: Radiochemical Purity by ITLC
-
Materials:
-
ITLC strips (e.g., iTLC-SG chromatographic paper)
-
Developing solvent (e.g., Saline or DTPA solution (50 mM))
-
Radio-TLC scanner or gamma counter
-
Micropipette
-
-
Procedure:
-
Prepare the developing chamber by adding the chosen solvent.
-
Spot a small volume (1-2 µL) of the radiolabeled immunoconjugate onto the origin of an ITLC strip.
-
Place the strip in the developing chamber, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip to the solvent front.
-
Remove the strip and allow it to air dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.[1][2]
-
Calculation: The RCP is calculated as the percentage of the total radioactivity that remains at the origin (representing the labeled antibody) relative to the total activity on the strip. Free radiometal will migrate with the solvent front.
-
Experimental Protocol: Radiochemical Purity by SE-HPLC
-
Materials:
-
HPLC system with a size-exclusion column (e.g., BioSep-SEC-s3000)
-
Mobile phase (e.g., Phosphate-buffered saline, pH 7.4)
-
Radiodetector
-
UV detector (280 nm)
-
-
Procedure:
-
Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).[3]
-
Inject a small volume (10-20 µL) of the radiolabeled immunoconjugate.
-
Monitor the elution profile using both UV (for protein) and radiodetector (for radioactivity).
-
The immunoconjugate will elute as a high molecular weight peak, while any free radiometal or small molecule impurities will elute later as lower molecular weight peaks.
-
Calculation: The RCP is determined by integrating the area under the radioactive peak corresponding to the immunoconjugate and expressing it as a percentage of the total integrated radioactivity.[4]
-
Data Presentation:
| Parameter | ITLC Result (%) | SE-HPLC Result (%) | Acceptance Criteria |
| Radiochemical Purity | 96.5 | 97.2 | > 95% |
| Free Radiometal | 3.5 | 2.8 | < 5% |
Experimental Workflow for Radiochemical Purity Determination
Caption: Workflow for determining the radiochemical purity.
Immunoreactivity Assessment
Application Note: The immunoreactivity assay evaluates the ability of the radiolabeled immunoconjugate to bind to its target antigen. It is a critical quality control test to ensure that the conjugation and radiolabeling processes have not compromised the antibody's binding affinity.[3][5] A common method is the cell-based binding assay, often analyzed using the Lindmo method to determine the immunoreactive fraction.[6]
Experimental Protocol: Cell-Based Immunoreactivity Assay (Lindmo Plot)
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium
-
Radiolabeled immunoconjugate
-
Unlabeled antibody (for blocking)
-
Microcentrifuge tubes
-
Gamma counter
-
-
Procedure:
-
Prepare serial dilutions of the antigen-positive cells in microcentrifuge tubes.
-
Add a constant, tracer amount of the radiolabeled immunoconjugate to each tube.
-
For non-specific binding determination, add a large excess of unlabeled antibody to a set of tubes with the highest cell concentration.[7]
-
Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with gentle agitation.
-
Centrifuge the tubes to pellet the cells, and carefully remove the supernatant.
-
Wash the cell pellets with cold PBS to remove unbound radioactivity.
-
Measure the radioactivity in the cell pellets and the supernatants using a gamma counter.
-
Data Analysis (Lindmo Plot):
-
Calculate the total radioactivity (pellet + supernatant) and the bound radioactivity (pellet) for each cell concentration.
-
Plot the reciprocal of the bound fraction (Total/Bound) against the reciprocal of the cell concentration.
-
Perform a linear regression on the data points. The immunoreactive fraction is the reciprocal of the y-intercept.[5][6]
-
-
Data Presentation:
| Cell Concentration (cells/mL) | Total Counts (cpm) | Bound Counts (cpm) | Bound Fraction (%) | 1 / Cell Concentration | 1 / Bound Fraction |
| 1 x 10^7 | 500,000 | 350,000 | 70.0 | 1.00E-07 | 1.43 |
| 5 x 10^6 | 500,000 | 300,000 | 60.0 | 2.00E-07 | 1.67 |
| 2.5 x 10^6 | 500,000 | 250,000 | 50.0 | 4.00E-07 | 2.00 |
| 1.25 x 10^6 | 500,000 | 187,500 | 37.5 | 8.00E-07 | 2.67 |
| Non-specific Binding | 500,000 | 25,000 | 5.0 | - | - |
| Immunoreactive Fraction (from Lindmo Plot) | 85% |
Logical Relationship for Immunoreactivity Assessment
Caption: Logical flow of the immunoreactivity assay.
In Vitro Stability
Application Note: Assessing the in vitro stability of the radiolabeled immunoconjugate in human serum or plasma is essential to predict its in vivo behavior. The assay measures the amount of radiolabel that remains attached to the antibody over time when challenged with biological fluids.[8][9]
Experimental Protocol: Serum Stability Assay
-
Materials:
-
Human serum
-
Radiolabeled immunoconjugate
-
Incubator at 37°C
-
SE-HPLC system or ITLC supplies
-
Gamma counter
-
-
Procedure:
-
Add a known amount of the radiolabeled immunoconjugate to human serum to a final concentration of approximately 1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), take an aliquot of the serum mixture.
-
Analyze each aliquot by SE-HPLC or ITLC as described in the radiochemical purity section to determine the percentage of intact radiolabeled immunoconjugate.
-
Calculation: Plot the percentage of intact immunoconjugate versus time to determine the stability profile.
-
Data Presentation:
| Time (hours) | Intact Immunoconjugate (%) |
| 0 | 98.5 |
| 1 | 98.2 |
| 6 | 97.5 |
| 24 | 96.1 |
| 48 | 94.8 |
| 72 | 93.2 |
Workflow for Serum Stability Assay
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. An investigation of aspects of radiochemical purity of 99mTc-labelled human serum albumin nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. A Robust Method for Assaying the Immunoreactive Fraction in Nonequilibrium Systems [mdpi.com]
- 6. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates | springermedizin.de [springermedizin.de]
- 7. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Studies of Bz-DTPA Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of p-SCN-Bz-DTPA (S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid) as a bifunctional chelator is a cornerstone in the development of radiolabeled biomolecules for diagnostic imaging and targeted radiotherapy. This agent firmly chelates radiometals, such as Indium-111 (¹¹¹In), and provides a reactive isothiocyanate group for stable conjugation to primary amines on biomolecules like antibodies, peptides, and proteins.
These application notes provide a comprehensive guide to designing and executing preclinical animal studies to evaluate the biodistribution, pharmacokinetics, and imaging potential of Bz-DTPA labeled biomolecules. The protocols and data presented are synthesized from established methodologies in the field.
Key Experimental Workflows
A typical preclinical evaluation of a Bz-DTPA labeled biomolecule involves several key stages, from the preparation of the labeled compound to its in-vivo assessment.
Experimental Protocols
Protocol 1: Biodistribution of a ¹¹¹In-Bz-DTPA Labeled Antibody in Tumor-Bearing Mice
This protocol details the steps for assessing the tissue distribution of a radiolabeled antibody.
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are typically used.
-
For tumor models, mice are subcutaneously inoculated with a relevant human cancer cell line (e.g., U87MG glioblastoma, MDA-MB-361 breast cancer).[1][2]
-
Studies should commence when tumors reach a palpable size (e.g., 100-200 mm³).
2. Preparation and Injection of the Radiotracer:
-
The ¹¹¹In-Bz-DTPA labeled antibody is diluted in sterile saline.
-
A typical intravenous (IV) injection via the tail vein contains 37-111 kBq (1-3 µCi) of radioactivity in a volume of 100-150 µL.[1][3] The protein dose may vary (e.g., 1-10 µg per mouse).[1][2]
3. Study Design:
-
Animals are divided into groups for different time points (e.g., 24, 48, 72 hours post-injection).[1] Each group should consist of at least 4-5 mice to ensure statistical significance.[3]
4. Tissue Harvesting:
-
At the designated time points, mice are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Blood is collected via cardiac puncture.
-
Key organs and tissues are dissected: tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone (femur).[1]
-
Tissues should be blotted to remove excess blood, weighed, and placed in pre-weighed counting tubes.[3]
5. Radioactivity Measurement:
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
Standards representing a known percentage of the injected dose are also counted to enable calculation of the percentage of injected dose per gram of tissue (%ID/g).
6. Data Analysis:
-
The %ID/g for each tissue is calculated using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100
-
Results are typically expressed as the mean %ID/g ± standard deviation for each group.
Protocol 2: Pharmacokinetic Analysis
This protocol outlines the assessment of the radiolabeled biomolecule's circulation time and clearance.
1. Animal Model and Injection:
-
Use healthy or tumor-bearing mice as per the study design.
-
Administer the ¹¹¹In-Bz-DTPA labeled biomolecule via IV injection as described in Protocol 1.
2. Blood Sampling:
-
Collect small blood samples (e.g., 20-25 µL) at multiple time points post-injection.[4]
-
Typical time points include: 5 min, 1, 4, 24, 48, and 72 hours.
-
Blood can be collected from the saphenous or tail vein.
3. Sample Processing and Measurement:
-
Weigh the blood samples.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each time point.
4. Data Analysis:
-
Plot the mean %ID/g in blood versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as blood clearance half-life (t₁/₂).
Protocol 3: SPECT/CT Imaging
This protocol describes how to visualize the in-vivo distribution of the radiolabeled biomolecule.
1. Animal Model and Injection:
-
Use tumor-bearing mice as described in Protocol 1.
-
Inject the ¹¹¹In-Bz-DTPA labeled biomolecule intravenously. A higher dose of radioactivity may be required for imaging compared to biodistribution studies (e.g., 1.3-3.1 MBq).[5]
2. Imaging Procedure:
-
At desired time points (e.g., 72 hours post-injection), anesthetize the mice (e.g., with 2% isoflurane).[1][5]
-
Position the mouse in the SPECT/CT scanner.
-
Acquire CT images for anatomical reference, followed by SPECT image acquisition.[1]
-
SPECT acquisition parameters will depend on the specific system but may involve multiple projections with a set number of counts per projection.[5]
3. Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images using appropriate algorithms (e.g., ordered-subset expectation maximization).[5]
-
Fuse the SPECT and CT images to co-localize radioactivity with anatomical structures.
-
Regions of interest (ROIs) can be drawn around the tumor and other organs to quantify radioactivity uptake from the images.
Data Presentation
Quantitative biodistribution data should be summarized in tables for clear comparison of uptake across different tissues and time points.
Table 1: Biodistribution of ¹¹¹In-BnDTPA-Antibody in U87MG Tumor-Bearing Mice (%ID/g)
| Tissue | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| Blood | 10.5 ± 1.5 | 7.8 ± 1.1 | 5.5 ± 0.9 |
| Tumor | 11.2 ± 2.5 | 13.1 ± 2.8 | 14.6 ± 3.2 |
| Liver | 8.5 ± 1.0 | 8.8 ± 1.2 | 9.0 ± 1.3 |
| Spleen | 3.0 ± 0.4 | 3.2 ± 0.5 | 3.5 ± 0.5 |
| Kidneys | 4.5 ± 0.7 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| Lungs | 5.1 ± 0.8 | 4.2 ± 0.7 | 3.5 ± 0.6 |
| Muscle | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 |
| Bone | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.3 |
Data synthesized from representative values found in the literature for illustrative purposes.[1]
Table 2: Tumor-to-Tissue Ratios for ¹¹¹In-BnDTPA-Antibody at 72 hours
| Ratio | Value (Mean ± SD) |
| Tumor-to-Blood | 2.65 ± 0.45 |
| Tumor-to-Liver | 1.62 ± 0.28 |
| Tumor-to-Muscle | 18.25 ± 3.5 |
| Tumor-to-Bone | 7.3 ± 1.3 |
Ratios calculated from the 72-hour data in Table 1.
Concluding Remarks
The design and execution of animal studies for Bz-DTPA labeled biomolecules require careful planning and adherence to established protocols. The data generated from biodistribution, pharmacokinetic, and imaging studies are critical for evaluating the potential of these molecules as diagnostic or therapeutic agents. The protocols and data presented here provide a framework for conducting such preclinical evaluations. Researchers should always operate under approved animal care and use protocols and adhere to institutional and national guidelines for handling radioactive materials.[4]
References
- 1. Novel [111In]In-BnDTPA-EphA2-230-1 Antibody for Single-Photon Emission Computed Tomography Imaging Tracer Targeting of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micro-SPECT/CT with 111In-DTPA-pertuzumab sensitively detects trastuzumab-mediated HER2 downregulation and tumor response in athymic mice bearing MDA-MB-361 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. Micro-SPECT/CT with 111In-DTPA-Pertuzumab Sensitively Detects Trastuzumab-Mediated HER2 Downregulation and Tumor Response in Athymic Mice Bearing MDA-MB-361 Human Breast Cancer Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for the Use of p-SCN-Bn-DTPA (Bz-DTPA) in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising therapeutic strategy that delivers potent and short-range alpha-emitting radionuclides to cancer cells, minimizing damage to surrounding healthy tissues. The success of TAT relies on the stable chelation of the radionuclide and its efficient delivery to the target site. The bifunctional chelator p-SCN-Bn-DTPA (S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid), commonly referred to as Bz-DTPA, is a widely used agent for this purpose. Its isothiocyanate group (-SCN) allows for covalent conjugation to the primary amines of targeting molecules, such as monoclonal antibodies (mAbs), while the diethylenetriaminepentaacetic acid (DTPA) moiety securely chelates alpha-emitting radionuclides like Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi).
These application notes provide an overview of the use of Bz-DTPA in the development of TAT agents, along with detailed protocols for conjugation, radiolabeling, and preclinical evaluation.
Chelation and Conjugation Chemistry
The fundamental principle behind the use of Bz-DTPA is the creation of a stable link between a targeting biomolecule and a therapeutic radionuclide. The isothiocyanate group of Bz-DTPA reacts with primary amine groups (e.g., the ε-amino group of lysine residues) on a monoclonal antibody to form a stable thiourea bond. This conjugation process is typically performed under mild basic conditions. Once conjugated, the DTPA chelator is ready to coordinate with a trivalent radiometal ion like ²²⁵Ac.
Application Notes and Protocols for Biodistribution Studies of Bz-DTPA Derivatives in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for conducting biodistribution studies of Benzyl-DTPA (Bz-DTPA) derivatives in preclinical tumor models. Bz-DTPA and its analogues are widely utilized as bifunctional chelators to link metallic radionuclides to targeting molecules, such as antibodies or peptides, for diagnostic imaging and targeted radiotherapy in oncology. The isothiocyanate group on the benzyl moiety allows for stable covalent conjugation to the amine groups of biomolecules. The DTPA backbone securely chelates a variety of radiometals, including Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Zirconium-89 (⁸⁹Zr).
Understanding the in vivo biodistribution, pharmacokinetics, and tumor-targeting efficacy of these radiolabeled conjugates is a critical step in the development of novel radiopharmaceuticals. This protocol outlines the necessary steps from the preparation and radiolabeling of the Bz-DTPA conjugate to the final analysis of its distribution in a tumor-bearing animal model.
Experimental Protocols
Preparation and Quality Control of Bz-DTPA Derivative Conjugate
This section details the conjugation of a Bz-DTPA derivative to a targeting biomolecule (e.g., a monoclonal antibody).
Materials:
-
Targeting biomolecule (e.g., monoclonal antibody) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
p-SCN-Bn-DTPA (commercially available)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiolabeling of Bz-DTPA Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the radiolabeling efficiency of their benzyldiethylenetriaminepentaacetic acid (Bz-DTPA) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Bz-DTPA and why is it used for radiolabeling?
A1: Bz-DTPA (p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid) is a bifunctional chelating agent. This means it has two key components:
-
A DTPA moiety that strongly binds (chelates) radiometals such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu).
-
A benzyl-isothiocyanate group that forms a stable covalent bond (a thiourea linkage) with primary amine groups on biomolecules like antibodies, peptides, or nanoparticles.
This dual functionality makes it an effective linker for attaching radiometals to a targeting molecule for applications in nuclear medicine, including imaging and therapy.
Q2: Which factors have the most significant impact on radiolabeling efficiency?
A2: Several factors can critically influence the success of your radiolabeling reaction. The most important are:
-
pH of the reaction buffer: The optimal pH for chelation is typically between 4.0 and 6.0, as this range promotes the formation of the metal-DTPA complex without causing precipitation of the radiometal as a hydroxide.
-
Molar ratio of conjugate to radiometal: A sufficient excess of the Bz-DTPA conjugate is necessary to ensure that the radiometal is efficiently captured.
-
Absence of contaminating metal ions: Trace amounts of other metals (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in your buffers or reagents can compete with the radiometal for binding to the DTPA chelator, drastically reducing labeling efficiency.
-
Incubation time and temperature: These parameters determine the reaction kinetics. Optimizing them can improve the radiochemical yield.
-
Purity of the conjugate: The presence of unconjugated DTPA or other impurities can interfere with the labeling process.
Q3: How do I prevent contamination from competing metal ions?
A3: Preventing metal ion contamination is crucial for achieving high radiolabeling efficiency. Here are some key steps:
-
Use high-purity water: Employ metal-free water (e.g., from a Milli-Q system or commercially available metal-free water) for all buffers and solutions.
-
Use metal-free buffers: Prepare buffers using high-purity reagents. It is a common practice to treat buffers with a chelating resin (like Chelex-100) to remove any trace metal contaminants.
-
Use acid-washed labware: All reaction vials and pipette tips should be washed with a dilute acid solution (e.g., 0.1 M HCl) and then rinsed thoroughly with metal-free water to remove any adsorbed metal ions.
Troubleshooting Guides
This section addresses common problems encountered during the radiolabeling of Bz-DTPA conjugates.
Issue 1: Low Radiolabeling Yield / Low Radiochemical Purity
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is typically 4.0-6.0. If the pH is too low, chelation may be inefficient. If it is too high, the radiometal may precipitate as a hydroxide. Adjust the pH of your conjugate solution with a metal-free acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) before adding the radiometal. |
| Metal Ion Contamination | This is a very common cause of low yield. Prepare fresh, metal-free buffers by treating them with a chelating resin. Ensure all labware is acid-washed. Use high-purity water and reagents. |
| Insufficient Molar Excess of Conjugate | The concentration of the Bz-DTPA conjugate should be in sufficient excess relative to the radiometal. Increase the molar ratio of the conjugate to the radiometal. A typical starting point is a 10:1 to 100:1 molar ratio of DTPA molecules to radiometal ions. |
| Oxidation or Degradation of the Conjugate | Ensure the Bz-DTPA conjugate has been stored properly (typically at -20°C or -80°C) and has not undergone repeated freeze-thaw cycles. If degradation is suspected, purify the conjugate before use. |
| Radiometal Quality | The radiometal solution may contain impurities or have a low specific activity. Use a fresh batch of the radiometal from a reputable supplier. |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature. Most labeling reactions proceed efficiently at room temperature or 37°C for 30-60 minutes. Longer incubation times may be necessary in some cases, but can also lead to degradation of sensitive biomolecules. |
Issue 2: Poor Stability of the Radiolabeled Conjugate
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Transchelation to Other Molecules | If the final product is stored in a buffer containing other potential chelators (e.g., EDTA), the radiometal can be stripped from the DTPA. Ensure the final formulation buffer is free of competing chelating agents. |
| Radiolysis | High levels of radioactivity can cause the radiolabeled conjugate to degrade over time. If possible, reduce the radioactive concentration by dilution. Adding radical scavengers like ascorbic acid or ethanol to the formulation buffer can also help. |
| Incomplete Chelation | If the initial labeling was incomplete, the remaining free radiometal can bind non-specifically to other components over time, giving the appearance of instability. Ensure high radiochemical purity immediately after labeling. |
Experimental Protocols
Protocol 1: Conjugation of Bz-DTPA to an Antibody
-
Prepare the Antibody: Dissolve the antibody in a carbonate/bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 5-10 mg/mL. This slightly alkaline pH facilitates the reaction with the isothiocyanate group.
-
Prepare Bz-DTPA: Dissolve Bz-DTPA in an anhydrous organic solvent like DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the Bz-DTPA solution to the antibody solution. The molar ratio of Bz-DTPA to antibody is typically between 10:1 and 40:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted Bz-DTPA and any small molecule byproducts by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).
-
Characterization: Determine the number of DTPA molecules per antibody molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known concentration of a metal standard.
Protocol 2: Radiolabeling of the Bz-DTPA-Antibody Conjugate
-
Preparation: In an acid-washed, metal-free microcentrifuge tube, add the purified Bz-DTPA-antibody conjugate (typically 50-100 µg).
-
Buffering: Add a metal-free buffer, such as 0.1 M sodium citrate or ammonium acetate, to bring the pH to the optimal range (e.g., pH 5.5).
-
Radiometal Addition: Add the radiometal (e.g., ¹¹¹InCl₃) to the tube. The amount of radioactivity will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
Quenching (Optional): To stop the reaction and chelate any remaining free radiometal, a small amount of a DTPA or EDTA solution (to a final concentration of 1-5 mM) can be added.
-
Purification: Purify the radiolabeled antibody from the quenched free radiometal using a size-exclusion column (e.g., PD-10).
Protocol 3: Quality Control - Determination of Radiochemical Purity
Instant thin-layer chromatography (ITLC) is a common method for determining radiochemical purity.
-
Prepare the ITLC Strip: Use silica gel-impregnated glass fiber strips (ITLC-SG).
-
Spot the Sample: Spot a small volume (1-2 µL) of the final radiolabeled product onto the origin of the ITLC strip.
-
Develop the Chromatogram: Place the strip in a chromatography tank containing a suitable mobile phase. For ¹¹¹In-DTPA-antibody, a common mobile phase is 0.1 M sodium citrate buffer, pH 5.5.
-
Analyze the Strip: In this system, the radiolabeled antibody remains at the origin (Rf = 0), while the free ¹¹¹In-citrate complex moves with the solvent front (Rf = 1.0). After development, cut the strip in half and measure the radioactivity of each section in a gamma counter.
-
Calculate Radiochemical Purity (RCP): RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) x 100
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Radiolabeling Bz-DTPA Conjugates
| Parameter | ¹¹¹In | ⁹⁰Y | ¹⁷⁷Lu |
| Optimal pH Range | 4.5 - 6.0 | 4.0 - 5.0 | 5.0 - 5.5 |
| Typical Buffer | 0.1 M Citrate or Acetate | 0.1 M Citrate or Acetate | 0.1 M Acetate |
| Incubation Temperature | Room Temp to 37°C | 37°C | 37°C - 42°C |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes | 30 - 60 minutes |
| Molar Ratio (Chelator:Metal) | > 10:1 | > 10:1 | > 10:1 |
Visualizations
Caption: Experimental workflow for radiolabeling Bz-DTPA conjugates.
Caption: Troubleshooting decision tree for low radiolabeling efficiency.
Caption: Diagram of the chelation process.
Overcoming challenges in the conjugation of Bz-DTPA to proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the conjugation of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA) and its derivatives to proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of Bz-DTPA to proteins, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH: The reaction between the isothiocyanate group of Bz-DTPA and the primary amines of the protein is pH-dependent.[1][2] | - Adjust the reaction buffer to a pH range of 8.2-9.0. A bicarbonate or borate buffer is commonly used.[1] - Ensure the buffer capacity is sufficient to maintain the pH throughout the reaction.[1][2] |
| Inappropriate Molar Ratio: An insufficient amount of Bz-DTPA relative to the protein will result in a low degree of labeling. | - Increase the molar excess of Bz-DTPA to the protein. Ratios from 10:1 to 50:1 (chelator:protein) are often used as a starting point.[3] - Note that a very high excess can lead to protein modification that affects its biological activity.[3][4] | |
| Hydrolysis of Bz-DTPA: The isothiocyanate group can be hydrolyzed, rendering it unreactive. | - Prepare the Bz-DTPA solution immediately before use. - Avoid prolonged exposure of the Bz-DTPA solution to aqueous environments before adding it to the protein solution. | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with Bz-DTPA. | - Use buffers that do not contain primary amines, such as bicarbonate, borate, or phosphate-buffered saline (PBS). | |
| Loss of Protein Biological Activity | High Degree of Conjugation: Excessive modification of lysine residues, particularly within or near the antigen-binding site of an antibody, can impair its function.[4][5] | - Reduce the molar ratio of Bz-DTPA to protein in the conjugation reaction.[1][2] - Optimize the reaction time and temperature to control the extent of conjugation. |
| Protein Denaturation: Harsh reaction conditions (e.g., extreme pH, high temperature) can lead to protein unfolding and loss of activity.[6] | - Maintain the reaction pH within a range that is optimal for both the conjugation chemistry and protein stability (typically pH 8.2-9.0). - Perform the conjugation at room temperature or 4°C, although the reaction will be slower at lower temperatures. | |
| Cross-linking (with anhydride derivatives): If using cyclic DTPA anhydride, intermolecular cross-linking of proteins can occur, leading to aggregation and loss of function.[7] | - This is less of a concern with isothiocyanate derivatives like Bz-DTPA. If using anhydride chemistry, carefully control the stoichiometry to minimize cross-linking.[4] | |
| Protein Aggregation | High Degree of Labeling: The addition of multiple hydrophobic Bz-DTPA molecules can increase the propensity for protein aggregation. | - Optimize the Bz-DTPA:protein molar ratio to achieve the desired level of chelation without inducing aggregation. - Analyze the conjugate by size-exclusion chromatography (SEC) to detect and quantify aggregates.[8] |
| Changes in Isoelectric Point (pI): Conjugation of DTPA, an acidic chelator, can lower the pI of the protein, potentially leading to aggregation if the pI approaches the pH of the buffer.[3][4] | - Perform the conjugation and subsequent purification in a buffer with a pH that is sufficiently far from the theoretical pI of the conjugate. | |
| Heterogeneous Product | Stochastic Nature of Conjugation: The reaction of Bz-DTPA with surface-exposed lysine residues is a random process, leading to a distribution of DTPA molecules per protein.[9] | - While some heterogeneity is expected, optimizing reaction conditions (pH, molar ratio, reaction time) can lead to a more consistent product. - For applications requiring a highly homogeneous product, consider site-specific conjugation methods if feasible.[10][11] |
| Presence of Unreacted Bz-DTPA: Residual, unconjugated Bz-DTPA can interfere with downstream applications and analysis. | - Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration to remove excess chelator.[8][10] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for conjugating Bz-DTPA to a protein?
The conjugation of Bz-DTPA to primary amines on a protein is most efficient at a pH between 8.2 and 9.0.[1][2] This is because the target amino groups on lysine residues are predominantly in their unprotonated, nucleophilic state at this pH, facilitating the reaction with the isothiocyanate group. Bicarbonate and borate buffers are suitable choices.[1]
2. What molar ratio of Bz-DTPA to protein should I use?
The optimal molar ratio depends on the protein and the desired degree of labeling. A common starting point is a 10:1 to 50:1 molar excess of Bz-DTPA to protein.[3] It is often necessary to perform a series of reactions with varying molar ratios to determine the best balance between conjugation efficiency and retention of protein activity.[1][2]
3. How can I remove unconjugated Bz-DTPA after the reaction?
Unconjugated Bz-DTPA can be removed based on its much smaller size compared to the protein conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Using desalting columns (like PD-10) is a quick and effective method.[8]
-
Dialysis: Dialyzing the reaction mixture against a suitable buffer will remove small molecules.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF is an efficient method for buffer exchange and removal of small molecule impurities.[8]
4. How do I determine the number of Bz-DTPA molecules conjugated to my protein?
The degree of labeling, or the chelator-to-protein ratio, can be determined by several methods:
-
Spectrophotometric Methods: Some methods involve the use of a chromophoric complex, for example, with Arsenazo(III)-Pb(II), to quantify the amount of conjugated chelator.[3]
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to measure the mass increase of the protein after conjugation, allowing for the calculation of the average number of attached Bz-DTPA molecules.[12][13]
-
Radiolabeling and Gamma Counting: If the goal is radiolabeling, a known amount of a radioisotope (e.g., Indium-111) can be chelated to the DTPA-protein conjugate. By measuring the radioactivity and knowing the protein concentration, the specific activity and thus the chelator:protein ratio can be determined.[1][2]
5. My protein loses activity after conjugation. What can I do?
Loss of biological activity is often due to excessive conjugation, which can modify critical amino acid residues or alter the protein's conformation.[4][5] To mitigate this, you can:
-
Shorten the reaction time.
-
Perform the reaction at a lower temperature (e.g., 4°C).
-
If possible, protect the active site of the protein by binding it to its ligand or substrate during the conjugation reaction.
6. What is the difference between using Bz-DTPA (isothiocyanate) and cyclic DTPA anhydride?
Bz-DTPA contains an isothiocyanate group that reacts specifically with primary amines (lysine residues and the N-terminus) to form a stable thiourea bond. Cyclic DTPA anhydride reacts with primary amines to form amide bonds but can also react with other nucleophilic residues like tyrosine and serine, although these ester linkages are less stable.[1][7] A significant drawback of the anhydride is its potential to cause intermolecular cross-linking, as it has two reactive sites.[4][7] The isothiocyanate chemistry of Bz-DTPA generally offers more specific and controlled conjugation to amine groups.
Experimental Protocols
General Protocol for Bz-DTPA Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Bz-DTPA Solution Preparation:
-
Immediately before use, dissolve Bz-DTPA in a small amount of an organic solvent like DMSO and then dilute it in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Bz-DTPA solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the unconjugated Bz-DTPA by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Determine the chelator-to-protein ratio using an appropriate method (see FAQ 4).
-
Assess the biological activity of the conjugate and compare it to the unmodified protein.
-
Analyze the conjugate for aggregation using size-exclusion HPLC.
-
Visualizations
Experimental Workflow for Bz-DTPA Protein Conjugation
Caption: General workflow for conjugating Bz-DTPA to proteins.
Troubleshooting Decision Tree for Bz-DTPA Conjugation
Caption: Decision tree for troubleshooting common conjugation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific conjugation of diethylenetriaminepentaacetic acid to recombinant human granulocyte-colony-stimulating factor: preservation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of p-SCN-Bz-DTPA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis, thereby improving reaction yields and final product purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the synthesis of p-SCN-Bz-DTPA.
Step 1: Synthesis of p-Nitrobenzyl-DTPA
-
Question: My yield of p-nitrobenzyl-DTPA is significantly lower than expected. What are the likely causes?
-
Answer: Low yields in this alkylation step are often due to several factors:
-
Incorrect pH: The reaction of DTPA with p-nitrobenzyl bromide requires a basic pH to deprotonate the amine groups of DTPA, making them nucleophilic. If the pH is too low, the reaction rate will be significantly reduced. Ensure the pH of the reaction mixture is maintained in the recommended basic range.
-
Poor Solubility of Reactants: DTPA has poor solubility in many organic solvents. Using a solvent system such as aqueous acetone or DMSO can help improve the solubility of both reactants.
-
Hydrolysis of p-Nitrobenzyl Bromide: The alkylating agent, p-nitrobenzyl bromide, can undergo hydrolysis, especially at elevated temperatures and in the presence of water. It is crucial to use anhydrous solvents where possible and to control the reaction temperature.
-
Side Reactions: Over-alkylation or reaction at the carboxylate groups of DTPA can occur, leading to a mixture of products and reducing the yield of the desired mono-substituted product. Controlling the stoichiometry and adding the alkylating agent slowly can help minimize these side reactions.
-
-
-
Question: How can I confirm the successful synthesis of p-nitrobenzyl-DTPA?
-
Answer: The product can be characterized using standard analytical techniques. Mass spectrometry (MS) should show a molecular ion peak corresponding to the mass of p-nitrobenzyl-DTPA. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the aromatic protons from the p-nitrobenzyl group and the characteristic peaks of the DTPA backbone.
-
Step 2: Reduction of p-Nitrobenzyl-DTPA to p-Aminobenzyl-DTPA
-
Question: The reduction of the nitro group is incomplete, and I see starting material in my reaction mixture. What should I do?
-
Answer: Incomplete reduction is a common issue. Consider the following:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst.
-
Insufficient Reducing Agent: If using a chemical reducing agent like sodium dithionite or tin(II) chloride, ensure you are using a sufficient molar excess. The reaction may need to be monitored by TLC, and additional reducing agent can be added if the reaction stalls.
-
Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion.[1] Monitor the reaction progress and adjust the conditions as necessary. Metal-free reduction methods using trichlorosilane have also been shown to be effective and can result in high yields with short reaction times.[2]
-
-
-
Question: My final product after reduction is discolored. How can I purify it?
-
Answer: Discoloration can result from impurities or oxidation of the aniline product. The p-aminobenzyl-DTPA can be purified using techniques like anion-exchange chromatography or by precipitation from a suitable solvent system.[3] It is important to handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) as aromatic amines can be sensitive to air oxidation.
-
Step 3: Thiophosgenation of p-Aminobenzyl-DTPA to p-SCN-Bz-DTPA
-
Question: The conversion to the isothiocyanate is not working, and I am getting a complex mixture of products. What are the common pitfalls?
-
Answer: The reaction of an amine with thiophosgene to form an isothiocyanate is sensitive and can lead to side products if not performed carefully.[4]
-
Moisture: Thiophosgene reacts with water, which can quench the reaction and lead to the formation of byproducts.[5] It is critical to use anhydrous solvents and maintain a dry, inert atmosphere.
-
Incorrect Stoichiometry: An excess of the amine can lead to the formation of thiourea byproducts. Conversely, an excess of thiophosgene can be difficult to remove. Careful control of the stoichiometry is essential.
-
pH Control: The reaction is typically carried out in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl produced. The choice and amount of base can be critical.
-
Alternative Reagents: If thiophosgene proves problematic due to its toxicity and reactivity, alternative, less hazardous thiocarbonyl transfer reagents such as 1,1'-thiocarbonyldiimidazole (TCDI) can be considered.[6]
-
-
-
Question: How should I handle thiophosgene safely?
-
Answer: Thiophosgene is a toxic and corrosive chemical and should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., a solution of a base like sodium bicarbonate) readily available to neutralize any spills.
-
Quantitative Data Summary
The following table summarizes the key reaction steps and their expected yields based on literature for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Parameters | Expected Yield Range |
| 1 | Alkylation | Reactants: DTPA, p-nitrobenzyl bromideSolvent: Aqueous DMSO or similarpH: Basic | 50-70% |
| 2 | Reduction | Reactants: p-Nitrobenzyl-DTPA, Reducing Agent (e.g., Pd/C, H₂, or HSiCl₃)Solvent: Methanol, Ethanol, or Acetonitrile | 85-98%[1][2] |
| 3 | Thiophosgenation | Reactants: p-Aminobenzyl-DTPA, ThiophosgeneSolvent: Anhydrous Dichloromethane or ChloroformAtmosphere: Inert (Nitrogen or Argon) | 60-80%[7] |
Experimental Protocols
Disclaimer: These protocols are representative and compiled from general procedures in organic synthesis. Researchers should consult the primary literature and perform their own optimization and safety assessments.
Protocol 1: Synthesis of p-Nitrobenzyl-DTPA
-
Dissolve DTPA in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to achieve a pH of 9-10.
-
In a separate flask, dissolve p-nitrobenzyl bromide in a minimal amount of a water-miscible organic solvent like DMSO or acetone.
-
Slowly add the p-nitrobenzyl bromide solution to the stirring DTPA solution at room temperature.
-
Maintain the pH of the reaction mixture between 9 and 10 by adding a base solution as needed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, acidify the solution to a pH of ~3-4 with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a non-polar solvent like diethyl ether to remove unreacted p-nitrobenzyl bromide.
-
Dry the product under vacuum. Purification can be achieved by anion-exchange chromatography if necessary.[3]
Protocol 2: Reduction of p-Nitrobenzyl-DTPA to p-Aminobenzyl-DTPA
-
Dissolve p-nitrobenzyl-DTPA in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the starting material).
-
Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the p-aminobenzyl-DTPA product.
-
Store the product under an inert atmosphere to prevent oxidation.
Protocol 3: Synthesis of p-SCN-Bz-DTPA
-
Caution: This reaction should be performed in a certified chemical fume hood. Thiophosgene is highly toxic and corrosive.
-
Dissolve p-aminobenzyl-DTPA in anhydrous dichloromethane or chloroform under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of thiophosgene (1.1 to 1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the thiophosgene solution to the stirred amine solution.
-
Add a non-nucleophilic base, such as triethylamine (2-3 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (disappearance of the amine).
-
Upon completion, wash the reaction mixture with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by HPLC to yield pure p-SCN-Bz-DTPA.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Bz-DTPA Radiometal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and use of Bz-DTPA radiometal complexes. Our goal is to help you enhance the in vivo stability of your radiopharmaceuticals, ensuring accurate targeting and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the in vivo stability of a Bz-DTPA radiometal complex?
A1: The in vivo stability of a Bz-DTPA radiometal complex is a multifactorial issue. Key determinants include:
-
Thermodynamic Stability: This refers to the strength of the bond between the radiometal and the Bz-DTPA chelator. A high stability constant (log K) is desirable.
-
Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. A slow dissociation rate is crucial for in vivo applications.[1]
-
Transchelation: This is the transfer of the radiometal from the Bz-DTPA complex to other biological molecules, such as serum proteins (e.g., transferrin) or endogenous metal ions.[2]
-
Bioconjugation Chemistry: The method used to attach the Bz-DTPA chelate to a targeting biomolecule (e.g., an antibody or peptide) can impact the complex's stability. The conjugation process can sometimes alter the conformation of the chelate, affecting its ability to securely hold the radiometal.[3][4]
-
Radiolabeling Conditions: Factors such as pH, temperature, and the presence of competing metal ions during the radiolabeling process can affect the initial purity and subsequent stability of the complex.
-
Stereochemistry: Different stereoisomers of functionalized DTPA chelators can exhibit significant differences in the in vivo stability of their radiometal complexes.[1]
Q2: I am observing low radiolabeling efficiency with my Bz-DTPA conjugate. What are the potential causes and how can I troubleshoot this?
A2: Low radiolabeling efficiency is a common issue. Here are some potential causes and troubleshooting steps:
-
Cause: Incorrect pH of the reaction mixture.
-
Solution: Optimize the pH of the labeling buffer. Most radiometals have an optimal pH range for chelation. For many trivalent metals like In-111, Y-90, and Lu-177, a slightly acidic pH (typically 4.5-5.5) is preferred to prevent metal hydroxide formation.
-
-
Cause: Presence of competing metal ion contaminants in the radionuclide solution or buffers.
-
Solution: Use high-purity water and reagents. If metal ion contamination is suspected in the radionuclide stock, it may need to be purified.
-
-
Cause: Suboptimal incubation time or temperature.
-
Solution: While many DTPA-based labelings are efficient at room temperature, some may benefit from gentle heating (e.g., 37-40°C).[5] Extend the incubation time to see if the radiochemical purity improves. However, be mindful that prolonged heating can degrade sensitive biomolecules.
-
-
Cause: Low concentration of the Bz-DTPA conjugate.
-
Solution: Increase the concentration of your conjugate in the labeling reaction.
-
-
Cause: Degradation of the Bz-DTPA conjugate.
-
Solution: Confirm the integrity of your conjugate, especially if it has been stored for a long time. Consider re-purifying or synthesizing a fresh batch.
-
Q3: My Bz-DTPA radiopharmaceutical shows high initial radiochemical purity, but I'm seeing evidence of in vivo instability (e.g., uptake in non-target organs like bone or liver). What could be happening?
A3: This scenario strongly suggests in vivo dissociation of the radiometal from the Bz-DTPA chelate.
-
Cause: Insufficient kinetic inertness of the complex.
-
Explanation: While thermodynamically stable, acyclic chelators like DTPA can have faster dissociation kinetics compared to macrocyclic chelators like DOTA. This can lead to the release of the radiometal in vivo.[6]
-
Solution: Consider using a more kinetically inert chelator, such as a derivative of CHX-A''-DTPA or a macrocyclic chelator like DOTA, especially for therapeutic radionuclides with longer half-lives.[1]
-
-
Cause: Transchelation to serum proteins.
-
Explanation: Serum proteins like transferrin have a high affinity for many radiometals and can "steal" the metal from the Bz-DTPA complex.
-
Solution: Perform in vitro serum stability assays to quantify the extent of transchelation. If significant transchelation is observed, a more stable chelator is likely required.
-
-
Cause: Altered biodistribution due to the properties of the targeting molecule or the entire complex.
-
Explanation: The overall charge, size, and lipophilicity of the radiopharmaceutical can influence its biodistribution, sometimes leading to unexpected uptake in certain organs.[7][8]
-
Solution: Analyze the physicochemical properties of your radiopharmaceutical. Modifications to the linker between the chelate and the biomolecule may be necessary to optimize pharmacokinetics.
-
Troubleshooting Guides
Problem: High Bone Uptake with ⁹⁰Y- or ¹⁷⁷Lu-Bz-DTPA-Antibody Conjugates
| Potential Cause | Troubleshooting Steps |
| In Vivo Dissociation | 1. Confirm Radiochemical Purity: Ensure the initial radiochemical purity is >95% using ITLC or HPLC. 2. Perform Serum Stability Assay: Incubate the radiolabeled conjugate in human serum at 37°C and analyze for dissociation at various time points (e.g., 1, 4, 24, 48 hours). 3. Chelator Comparison: If significant dissociation is observed, consider re-conjugating the antibody with a more stable chelator like p-SCN-Bn-CHX-A''-DTPA or a DOTA derivative.[1] |
| Transchelation | 1. DTPA Challenge Assay: Perform a competitive binding assay by incubating the radiolabeled conjugate with a high molar excess of DTPA to assess the kinetic inertness. 2. Evaluate Alternative Chelators: Macrocyclic chelators generally exhibit lower transchelation rates. |
| Presence of Colloidal Impurities | 1. Filter the Final Product: Pass the final radiolabeled product through a 0.22 µm filter before injection. 2. Optimize Labeling pH: Ensure the pH of the labeling reaction is optimal to prevent the formation of radiometal hydroxides. |
Problem: Low Radiochemical Purity in Bz-DTPA Radiolabeling
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Verify Buffer pH: Use a calibrated pH meter to check the pH of your labeling buffer. 2. pH Optimization: Perform small-scale labeling reactions at a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) to determine the optimal condition. |
| Metal Contamination | 1. Use Metal-Free Buffers: Prepare all buffers with high-purity, metal-free water and reagents. 2. Analyze Radionuclide Stock: If possible, have the radionuclide stock analyzed for competing metal ion impurities. |
| Oxidation of Sn²⁺ (for ⁹⁹ᵐTc labeling) | 1. Use Fresh Kits: Use kits that are within their expiry date. 2. Minimize Air Exposure: When reconstituting kits, minimize the introduction of air into the vial. |
| Insufficient Incubation | 1. Time-Course Experiment: Monitor the radiochemical purity at different time points (e.g., 5, 15, 30, 60 minutes) to determine the necessary incubation time. |
| Batch-to-Batch Variability of Conjugate | 1. Characterize Each Batch: Determine the chelate-to-antibody ratio for each new batch of conjugate. 2. Standardize Conjugation Protocol: Ensure your conjugation and purification procedures are consistent to minimize variability. |
Quantitative Data Summary
Table 1: Serum Stability of Yttrium-88 Labeled Chelates
| Chelate | Pseudo-first-order Dissociation Rate Constant (day⁻¹) |
| ⁸⁸Y-DOTA | No significant release |
| ⁸⁸Y-1B4M-DTPA | 3.97 x 10⁻³ |
| ⁸⁸Y-CHX-A-DTPA | 2.54 x 10⁻³ |
| ⁸⁸Y-CHX-B-DTPA | 1.46 x 10⁻² |
Data from Camera et al., J Nucl Med 1994.[1]
Table 2: Transchelation Half-life (t₁₂) of Radiolabeled Minigastrin Analogues in Human Serum at 37°C
| Radiometal | Conjugate | Transchelation t₁₂ (hours) |
| ¹¹¹In | DTPA-Leu¹-minigastrin | 91 |
| ¹¹¹In | DTPA-dGlu¹-minigastrin | 239 |
| ⁹⁰Y | DTPA-Leu¹-minigastrin | 53 |
| ⁹⁰Y | DTPA-dGlu¹-minigastrin | 130 |
Data from Behe et al., Eur J Nucl Med Mol Imaging 2003.[6]
Experimental Protocols
Protocol 1: Serum Stability Assay
-
Preparation: Dilute the radiolabeled Bz-DTPA conjugate to a final concentration of 1-5 µg/mL in fresh human serum.
-
Incubation: Incubate the mixture in a thermomixer at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquot by size-exclusion HPLC (SEC-HPLC) or instant thin-layer chromatography (ITLC) with a mobile phase that separates the intact radiolabeled antibody from the dissociated radiometal, which may be bound to serum proteins or be in a low molecular weight form.
-
Quantification: Quantify the percentage of radioactivity associated with the intact conjugate versus dissociated forms at each time point.
Protocol 2: Instant Thin-Layer Chromatography (ITLC) for Radiochemical Purity
-
Strip Preparation: Use ITLC-SG strips.
-
Spotting: Spot a small volume (1-2 µL) of the radiolabeling reaction mixture about 1 cm from the bottom of the strip.
-
Development: Place the strip in a chromatography chamber containing the appropriate mobile phase.
-
For many Bz-DTPA-antibody conjugates, a common mobile phase is 50 mM DTPA solution (pH 5-6). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free radiometal moves with the solvent front (Rf = 1).
-
-
Analysis: After the solvent has migrated near the top of the strip, remove it, and cut the strip in half (or as appropriate for the separation).
-
Counting: Count the radioactivity of each section in a gamma counter.
-
Calculation: Calculate the radiochemical purity as: (Counts at Origin / Total Counts) x 100%.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity
-
Column: A size-exclusion column (e.g., SEC-HPLC) is typically used for antibody conjugates to separate the high molecular weight radiolabeled antibody from low molecular weight impurities. For smaller peptide conjugates, a reverse-phase column (e.g., C18) may be more appropriate.
-
Mobile Phase: An isocratic mobile phase, often a phosphate or acetate buffer at a physiological pH, is commonly used for SEC-HPLC. For RP-HPLC, a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., TFA) is typical.
-
Detection: Use a radioactivity detector (e.g., a flow-through gamma detector) in series with a UV detector.
-
Analysis: Inject a small volume of the sample. The retention time of the main radioactive peak should correspond to the UV peak of the unlabeled conjugate. Any other radioactive peaks represent impurities.
-
Quantification: Integrate the area under each radioactive peak to determine the percentage of each species.
Visualizations
Caption: Workflow for assessing the stability of Bz-DTPA radiometal complexes.
Caption: Troubleshooting logic for altered biodistribution of Bz-DTPA complexes.
References
- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in 177Lu-PSMA and 225Ac-PSMA Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methods to reduce non-specific binding of Bz-DTPA radiopharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Bz-DTPA radiopharmaceuticals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Bz-DTPA radiopharmaceuticals?
A: Non-specific binding refers to the accumulation of the radiolabeled conjugate in tissues or cells that do not express the target antigen or receptor. This can be caused by various factors, including electrostatic interactions, binding to low-affinity sites, or uptake by the reticuloendothelial system (RES) in organs like the liver and spleen.[1][2][3] High non-specific binding leads to a poor signal-to-noise ratio in imaging studies and potential off-target toxicity in therapeutic applications.
Q2: What are the common causes of high background signal in SPECT imaging with Indium-111 labeled Bz-DTPA conjugates?
A: High background signal in SPECT imaging with ¹¹¹In-labeled antibodies is a known challenge and can stem from several sources:
-
Uptake by the Reticuloendothelial System (RES): The liver, spleen, and bone marrow have a high capacity for clearing macromolecules from the blood, leading to significant background signal in these organs.[3]
-
Renal Accumulation: For smaller radiolabeled peptides and antibody fragments, the kidneys are often a major site of non-specific uptake and retention, which can be a dose-limiting factor in radionuclide therapy.[4][5]
-
Formation of Antigen-Antibody Complexes: In tumor-bearing subjects, circulating antigens can form complexes with the radiolabeled antibody, which are then rapidly cleared by the liver, increasing liver uptake.[1]
-
Chemical Properties of the Conjugate: The overall charge and lipophilicity of the Bz-DTPA conjugate can influence its interaction with non-target tissues.[6]
-
Instability of the Radiometal Chelation: If the Indium-111 is not stably chelated by the DTPA, it can dissociate and accumulate in non-target tissues.
Troubleshooting Guides
Issue 1: High Uptake in the Liver
High liver uptake is a frequent issue with radiolabeled antibodies and can obscure the signal from the target tissue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| RES Clearance | Use a pre-treatment with a blocking agent to saturate the RES. | See Protocol 1: In Vivo Blocking Study . |
| Formation of Immune Complexes | Administer a higher dose of the unlabeled antibody along with the radiolabeled one to saturate circulating antigens.[1] | See Protocol 1: In Vivo Blocking Study . |
| Artifact of Labeling Procedure | Optimize the purification method after radiolabeling to remove aggregates or impurities that may be taken up by the liver. Using Bio Gel P-30 for desalting has been shown to result in lower liver uptake compared to Sephadex G-25 in some cases.[2][7] | Ensure proper column packing and equilibration. Monitor for aggregate formation using size-exclusion chromatography. |
| Chemical Modification | Introduce metabolizable linkages that, upon lysosomal degradation in the liver, release a radiometabolite that is rapidly cleared from the liver.[8] | This is an advanced technique requiring chemical synthesis of specialized linkers. |
Issue 2: High Uptake in the Kidneys
For smaller Bz-DTPA radioconjugates, such as peptides and antibody fragments, high renal accumulation is a primary concern.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Tubular Reabsorption | Co-administer agents that competitively inhibit renal reabsorption, such as positively charged amino acids (lysine, arginine) or plasma expanders (Gelofusine).[4][5] | See Protocol 2: Co-administration of Blocking Agents . |
| Positive Charge of the Peptide | Modify the peptide sequence to include negatively charged amino acids (e.g., aspartic acid, glutamic acid) to reduce electrostatic interactions with the negatively charged surface of renal proximal tubular cells.[4][6] | See Protocol 3: Peptide Charge Modification . |
| Chelator Choice | The choice of chelator can influence renal uptake. While Bz-DTPA is standard, exploring other chelators in the literature for your specific targeting molecule may be beneficial. | This involves synthesizing and comparing different chelator-conjugates. |
Data on Reduction of Non-Specific Renal Uptake
The following table summarizes the reported efficacy of various agents in reducing the renal uptake of radiolabeled peptides.
| Blocking Agent | Radiolabeled Peptide | Reduction in Renal Uptake (%) | Reference |
| Gelofusine | ¹¹¹In-octreotide | 45 | [4] |
| Gelofusine | ⁹⁹ᵐTc-7C12 nanobody | 36 | [4] |
| Albumin-derived peptide #6 (5 mg) | ¹¹¹In-minigastrin | 88 | [9] |
| Albumin-derived peptide #6 (5 mg) | ¹¹¹In-exendin | 26 | [9] |
| Albumin-derived peptide #6 (5 mg) | ¹¹¹In-octreotide | 33 | [9] |
| Positively Charged Amino Acids (Lysine/Arginine) | ¹¹¹In-labeled Fab fragment | Up to 90 (dose-dependent) | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Reduce Non-Specific Binding
This protocol is designed to determine if high background is due to specific uptake in non-target tissues or non-specific binding that can be blocked.
Materials:
-
Bz-DTPA radiopharmaceutical
-
Unlabeled targeting molecule (antibody or peptide)
-
Saline or other appropriate vehicle
-
Animal model (e.g., mice)
Procedure:
-
Divide animals into at least two groups:
-
Control Group: Receives only the radiolabeled conjugate.
-
Blocking Group: Receives a high dose of the unlabeled molecule prior to or concurrently with the radiolabeled conjugate.
-
-
For the Blocking Group: Administer a 100- to 1000-fold molar excess of the unlabeled targeting molecule intravenously or intraperitoneally. The timing of administration (pre-injection or co-injection) should be optimized.[10]
-
Administer the Radiopharmaceutical: Inject a standardized dose of the Bz-DTPA radiopharmaceutical into all animals.
-
Imaging and Biodistribution: At selected time points (e.g., 1, 4, 24 hours post-injection), perform SPECT imaging.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, muscle, blood, tumor, etc.).
-
Quantify Radioactivity: Use a gamma counter to determine the percent injected dose per gram (%ID/g) for each organ.
-
Analysis: Compare the %ID/g in the organs of the control group versus the blocking group. A significant reduction in uptake in a non-target organ in the blocking group suggests specific uptake that can be saturated.
Protocol 2: Co-administration of Blocking Agents to Reduce Renal Uptake
Materials:
-
Bz-DTPA radiolabeled peptide/fragment
-
Blocking agent solution (e.g., Lysine solution, Gelofusine)
-
Saline
-
Animal model
Procedure:
-
Prepare Blocking Agent: Prepare a sterile solution of the blocking agent at the desired concentration. For example, a high dose of lysine.
-
Animal Groups:
-
Control Group: Receives saline co-injection.
-
Treatment Group: Receives the blocking agent.
-
-
Administration: Co-infuse the blocking agent with the radiolabeled peptide. Alternatively, the blocking agent can be administered shortly before the radiopharmaceutical.
-
Follow-up: Proceed with imaging and biodistribution studies as described in Protocol 1.
Protocol 3: Peptide Charge Modification
This is a strategic design consideration during the development of peptide-based radiopharmaceuticals.
Methodology:
-
Peptide Design: During the synthesis of the peptide, substitute neutral or positively charged amino acids with negatively charged ones like aspartic acid or glutamic acid, particularly at the N-terminus.[6]
-
Synthesis and Conjugation: Synthesize the modified peptide and conjugate it with Bz-DTPA.
-
Radiolabeling and Evaluation: Radiolabel the modified conjugate and compare its biodistribution profile, particularly renal uptake, with the original, unmodified peptide using the procedures outlined in Protocol 1.
Protocol 4: General Procedure for PEGylation of a Bz-DTPA Conjugate
PEGylation can improve the pharmacokinetic properties of a radiopharmaceutical. This is a general outline, and specific reaction conditions must be optimized.
Materials:
-
Bz-DTPA conjugated antibody/protein
-
Activated PEG derivative (e.g., PEG-NHS ester for reaction with amines, PEG-maleimide for reaction with thiols)[11][12]
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7-8 for NHS esters; pH 6.5-7.5 for maleimides)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Conjugate: Ensure the Bz-DTPA conjugate is in the appropriate reaction buffer and at a suitable concentration.
-
PEGylation Reaction: Add the activated PEG to the conjugate solution at a specific molar ratio (e.g., 10:1, 20:1 PEG:protein). The optimal ratio needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours to overnight), with gentle mixing.
-
Purification: Separate the PEGylated conjugate from unreacted PEG and protein using size-exclusion chromatography.
-
Characterization: Analyze the purified product to determine the degree of PEGylation (e.g., using SDS-PAGE, which will show an increase in molecular weight).
-
Radiolabeling and Evaluation: Radiolabel the PEGylated conjugate and evaluate its biodistribution.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: How blocking agents reduce non-specific binding.
References
- 1. Mechanism of decreasing liver uptake of 111In-labeled anti-carcinoembryonic antigen monoclonal antibody by specific antibody pretreatment in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of indium-111 in the liver of mice following administration of indium-111-DTPA-labeled monoclonal antibodies: influence of labeling parameters, physiologic parameters, and antibody dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ujms.net [ujms.net]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake of indium-111 in the liver of mice following administration of indium-111-DTPA-labeled monoclonal antibodies: Influence of labeling parameters, physiologic parameters, and antibody dose (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Technical Support Center: Purification of Bz-DTPA Conjugates by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bz-DTPA (S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid) conjugates using chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of Bz-DTPA conjugates.
| Problem | Potential Cause | Suggested Solution |
| Chromatography Peak Issues | ||
| Peak Tailing | Secondary interactions between the conjugate and the stationary phase (e.g., silanol groups on silica-based columns). | - Adjust mobile phase pH to suppress ionization of silanols (lower pH) or the analyte. - Use a highly end-capped column. - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[1][2] |
| Peak Fronting | Column overload or poor sample solubility. | - Reduce the amount of sample loaded onto the column. - Dilute the sample in the mobile phase before injection.[2] |
| Peak Splitting | - Column void or channeling. - Partially blocked frit. - Co-elution of closely related species. | - Repack or replace the column. - Filter the sample before injection. - Optimize the gradient to improve resolution.[2] |
| Ghost/Spurious Peaks | - Contaminants in the mobile phase or from the HPLC system. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases. - Run a blank gradient to identify system peaks. - Implement a robust needle wash protocol. |
| Purification Efficiency Issues | ||
| Low Recovery of Conjugate | - Non-specific adsorption of the conjugate to the column matrix or system components. - Precipitation of the conjugate on the column. | - For Reverse Phase (RP-HPLC), consider adding a small percentage of organic solvent like isopropanol to the mobile phase. - For Size Exclusion (SEC), adjust the ionic strength of the mobile phase (e.g., add 150 mM NaCl). - For Ion Exchange (IEX), ensure the buffer pH is at least 1 unit away from the pI of the conjugate to ensure proper binding and elution. |
| Presence of Unconjugated Bz-DTPA | Incomplete removal during purification. | - Optimize the gradient in RP-HPLC to achieve better separation between the unconjugated Bz-DTPA and the conjugate. - For larger conjugates (e.g., antibodies), SEC is effective for removing small molecules like unconjugated Bz-DTPA. |
| Presence of Aggregates | Hydrophobic interactions between conjugates, especially with antibody-drug conjugates (ADCs). | - In SEC, the addition of organic modifiers or arginine to the mobile phase can help reduce secondary interactions that may lead to aggregation.[3][4] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Regularly perform column performance checks. |
Frequently Asked Questions (FAQs)
1. Which chromatography technique is best for purifying my Bz-DTPA conjugate?
The optimal technique depends on the properties of the molecule conjugated to Bz-DTPA (e.g., peptide, antibody, small molecule).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile method for purifying peptide and other small to medium-sized Bz-DTPA conjugates. It separates molecules based on their hydrophobicity.[5]
-
Size-Exclusion Chromatography (SEC) is ideal for separating Bz-DTPA conjugates from smaller impurities like unconjugated Bz-DTPA, especially when dealing with large molecules like antibodies. It separates based on molecular size.[3][4]
-
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. It can be a useful step to separate the conjugate from unreacted starting material or other charged impurities, particularly for protein and antibody conjugates.[6]
2. How can I remove unconjugated Bz-DTPA from my conjugate preparation?
For large conjugates like antibodies or proteins, Size-Exclusion Chromatography (SEC) is a very effective and straightforward method. The large conjugate will elute in the void volume, well separated from the much smaller unconjugated Bz-DTPA. For smaller conjugates, a well-optimized gradient on a Reverse-Phase HPLC (RP-HPLC) column can effectively separate the more hydrophobic conjugate from the unconjugated chelator.
3. My Bz-DTPA conjugate seems to be aggregating. How can I prevent this during purification?
Aggregation is often driven by hydrophobic interactions. In Size-Exclusion Chromatography (SEC), the addition of organic modifiers like isopropanol or acetonitrile (5-15%) to the mobile phase can help to disrupt these interactions.[7] Arginine has also been shown to be an effective mobile phase additive to reduce non-specific interactions and improve recovery of aggregates.[3]
4. What are typical mobile phases for purifying Bz-DTPA peptide conjugates by RP-HPLC?
A common mobile phase system for RP-HPLC of peptides consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
A gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the peptide conjugate.[1][2]
5. How do I determine the concentration and purity of my purified Bz-DTPA conjugate?
Purity is typically assessed by analytical HPLC, where the purified fraction is injected, and the peak area of the conjugate is compared to the total area of all peaks. Concentration can be determined using a UV-Vis spectrophotometer at a wavelength where the conjugate absorbs (e.g., 280 nm for proteins and antibodies). For determining the ratio of Bz-DTPA to the conjugated molecule, techniques like mass spectrometry are often employed.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Bz-DTPA-Peptide Conjugate Purification
This protocol provides a general procedure for the purification of a Bz-DTPA-peptide conjugate.
-
Column: C18 silica-based column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (linear gradient for column wash)
-
70-75 min: 95% B (hold for column wash)
-
75-80 min: 95% to 5% B (return to initial conditions)
-
80-90 min: 5% B (column re-equilibration)
-
-
Procedure: a. Dissolve the crude Bz-DTPA-peptide conjugate in a small volume of Mobile Phase A. b. Filter the sample through a 0.45 µm filter. c. Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes. d. Inject the sample onto the column. e. Collect fractions corresponding to the major peaks. f. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure conjugate.
Protocol 2: Size-Exclusion Chromatography (SEC) for Bz-DTPA-Antibody Conjugate Purification
This protocol is suitable for separating a Bz-DTPA-antibody conjugate from unconjugated Bz-DTPA and for analyzing aggregates.
-
Column: SEC column suitable for antibody separations (e.g., 300 Å pore size, 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing approximately 150 mM salt (e.g., NaCl). For conjugates prone to aggregation, 10% isopropanol or 250 mM L-arginine can be added.[7][8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure: a. Degas the mobile phase thoroughly. b. Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. c. Prepare the Bz-DTPA-antibody conjugate sample in the mobile phase. d. Inject the sample onto the column. e. The main peak, corresponding to the antibody conjugate, should elute first, followed by any smaller molecules like unconjugated Bz-DTPA. High molecular weight aggregates will elute before the main peak. f. Collect the fraction corresponding to the main peak.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Bz-DTPA conjugates.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. bachem.com [bachem.com]
- 6. conductscience.com [conductscience.com]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing solubility issues of Bz-DTPA (hydrochloride) in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving and handling Bz-DTPA (hydrochloride) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Bz-DTPA (hydrochloride) and what is it used for?
Bz-DTPA (hydrochloride) is a bifunctional chelator. It is commonly used to attach a strong metal-chelating DTPA (diethylenetriaminepentaacetic acid) group to biomolecules, such as antibodies, peptides, or other proteins.[1] This process, known as bioconjugation, is a critical step in the development of various diagnostic and therapeutic agents, including radiopharmaceuticals for imaging and therapy.[]
Q2: Why am I having trouble dissolving Bz-DTPA (hydrochloride) in my aqueous buffer?
Bz-DTPA, particularly in its hydrochloride salt form, has limited solubility in neutral aqueous solutions. The low solubility is due to the protonated carboxylic acid groups. To achieve dissolution, it is generally necessary to deprotonate these acidic groups by increasing the pH of the solution.
Q3: What is the recommended pH for dissolving Bz-DTPA (hydrochloride)?
Based on available protocols, a basic pH is required for dissolving Bz-DTPA (hydrochloride). A pH range of 8.2 to 9.8 has been shown to be effective.[1][3] For conjugation to antibodies, a bicarbonate buffer at pH 8.2 is a good choice due to its buffering capacity in this range.[3] For other applications, a sodium carbonate-bicarbonate buffer at pH 9.8 has been used to achieve a concentration of 10 mg/mL.[1]
Q4: Can I heat the solution to aid dissolution?
Gentle heating can be used to help dissolve Bz-DTPA (hydrochloride) if you are still experiencing difficulties after adjusting the pH. However, it is crucial to allow the solution to cool to room temperature before proceeding with any conjugation reaction, as elevated temperatures can degrade both the chelator and the biomolecule you intend to label.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with Bz-DTPA (hydrochloride).
Problem: Bz-DTPA (hydrochloride) powder is not dissolving in my buffer.
Solution Workflow:
Caption: Workflow for dissolving Bz-DTPA (hydrochloride).
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Bz-DTPA Solution
This protocol is adapted from a method used for conjugation to amine-derivatized morpholino oligomers.[1]
Materials:
-
p-SCN-Bz-DTPA (hydrochloride)
-
0.5 M Sodium Carbonate-Bicarbonate buffer (pH 9.8)
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a 0.5 M sodium carbonate-bicarbonate buffer and adjust the pH to 9.8.
-
Weigh the desired amount of p-SCN-Bz-DTPA (hydrochloride).
-
Add the appropriate volume of the pH 9.8 buffer to the Bz-DTPA powder to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming can be applied, but ensure the solution is cooled to room temperature before use.
Protocol 2: General Protocol for Dissolving Bz-DTPA for Antibody Conjugation
This protocol provides a general guideline for preparing a Bz-DTPA solution for conjugation to antibodies.
Materials:
-
Bz-DTPA (hydrochloride)
-
0.1 M Sodium Bicarbonate buffer
-
1 M NaOH or 1 M HCl for pH adjustment
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a 0.1 M sodium bicarbonate buffer.
-
Add the desired amount of Bz-DTPA (hydrochloride) to the buffer. The final concentration will depend on the specific conjugation reaction, but starting with a stock solution of 1-10 mg/mL is common.
-
While stirring, slowly add 1 M NaOH to raise the pH of the suspension.
-
Monitor the pH and continue to add base until the Bz-DTPA is fully dissolved. A target pH of 8.2 is recommended for antibody conjugation.[3]
-
Once dissolved, the solution is ready for addition to the antibody solution.
Quantitative Data
| Chelator | Concentration | Buffer | pH | Reference |
| p-SCN-Bn-DTPA | 10 mg/mL | 0.5 M Na₂CO₃-NaHCO₃ | 9.8 | [1] |
| cDTPAA* | Not specified | 0.1 M Bicarbonate | 8.2 | [3] |
Note: cDTPAA (cyclic DTPA anhydride) is a related bifunctional chelator, and the conditions for its use in conjugation are informative for Bz-DTPA.
Signaling Pathways and Logical Relationships
The process of preparing Bz-DTPA for conjugation involves a fundamental chemical principle: the relationship between pH and the solubility of a polycarboxylic acid.
Caption: Relationship between pH and Bz-DTPA solubility.
References
Technical Support Center: Minimizing Radiolysis of Bz-DTPA Labeled Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the radiolysis of antibodies labeled with Benzyl-DTPA (Bz-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern for my Bz-DTPA labeled antibody?
A1: Radiolysis is the process where ionizing radiation from the radiolabel cleaves chemical bonds within the antibody and the surrounding solution, generating highly reactive free radicals.[1][2] These free radicals can damage the antibody, leading to a loss of its ability to bind to its target (immunoreactivity), which can compromise the effectiveness of your radiolabeled antibody for both imaging and therapeutic applications.[2][3]
Q2: I'm observing low immunoreactivity in my radiolabeled antibody. Could radiolysis be the cause?
A2: Yes, a dose-dependent decrease in immunoreactivity is a common consequence of radiolysis.[3] For example, studies have shown that the immunoreactivity of an antibody can decrease significantly with increasing radiation dose.[3] Other factors can also contribute to low immunoreactivity, so it's essential to follow a systematic troubleshooting approach.
Q3: What are the most effective methods to prevent or minimize radiolysis?
A3: The most common and effective strategies to minimize radiolysis include:
-
Use of Radioprotectants/Scavengers: Adding substances that neutralize free radicals to your labeling and storage solutions is a primary method of protection.[1][3][4]
-
Cryopreservation: Freezing the radiolabeled antibody solution can significantly reduce the diffusion of free radicals, thereby limiting their damaging effects.[5][6]
-
Optimization of Labeling Conditions: Factors such as pH, buffer concentration, and the duration of the labeling process can influence the extent of radiolysis.[7][8]
Troubleshooting Guide
Problem: My Bz-DTPA labeled antibody shows significantly reduced immunoreactivity after radiolabeling.
Below is a troubleshooting workflow to identify and resolve the issue.
Figure 1: Troubleshooting workflow for low immunoreactivity.
Data on the Efficacy of Radioprotectants
The addition of radioprotectants, also known as radical scavengers, is a highly effective method to mitigate radiolysis. Ascorbic acid is a commonly used and FDA-approved scavenger.[1][3]
| Radioprotectant | Concentration | Radiation Dose (Gy) | Immunoreactivity (%) |
| None (Control) | N/A | 640 | 7%[3] |
| Ascorbic Acid | 5.5 mg/ml | 1280 | Largely abrogated decrease[3] |
| Ascorbic Acid | 11 mg/ml | ~640 | Full retention[3] |
| None (Control) | N/A | N/A | 46% (with 90Y labeling)[3] |
Table 1: Effect of Ascorbic Acid on Antibody Immunoreactivity.
Other scavengers such as gentisic acid and ethanol have also been shown to be effective in preventing radiolytic degradation.[2][4] The choice and concentration of the scavenger may need to be optimized for your specific antibody and radiolabel.
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling Bz-DTPA-Antibody with a Therapeutic Radioisotope and Minimizing Radiolysis
This protocol provides a general framework. Specific parameters such as antibody and radioisotope concentrations, and incubation times should be optimized for your specific application.
Figure 2: Experimental workflow for radiolabeling with radiolysis protection.
Protocol 2: Assessing the Effectiveness of a Radioprotectant
This protocol describes how to test the efficacy of a scavenger in preventing the loss of immunoreactivity.
-
Prepare Antibody Solutions:
-
Prepare a solution of your non-radiolabeled antibody.
-
Divide the solution into two aliquots:
-
Control: Antibody solution without any radioprotectant.
-
Test: Antibody solution with the desired concentration of the radioprotectant (e.g., ascorbic acid at 5.5 mg/ml).
-
-
-
Irradiation:
-
Expose both the control and test aliquots to a known dose of radiation using an external beam source (e.g., 60Co irradiator) or by adding a known activity of a non-chelating radioisotope.[3]
-
-
Immunoreactivity Assay:
-
After irradiation, determine the immunoreactivity of both the control and test samples. This can be done using a cell-binding assay with antigen-positive cells.[3]
-
-
Analysis:
-
Compare the immunoreactivity of the test sample to the control sample. A significantly higher immunoreactivity in the test sample indicates the effectiveness of the radioprotectant.
-
Mechanism of Radiolysis and Scavenger Action
The following diagram illustrates the mechanism of radiolysis and how scavengers intervene to protect the antibody.
Figure 3: Mechanism of radiolysis and scavenger action.
By implementing these troubleshooting strategies, utilizing appropriate radioprotectants, and optimizing your experimental protocols, you can significantly minimize the effects of radiolysis and ensure the quality and efficacy of your Bz-DTPA labeled antibodies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of radiolysis of monoclonal antibody during labeling [pubmed.ncbi.nlm.nih.gov]
- 4. chemrealm.com [chemrealm.com]
- 5. Inhibition of autoradiolysis of radiolabeled monoclonal antibodies by cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bz-DTPA vs DOTA: which chelator is better for 64Cu radiolabeling?
For researchers, scientists, and drug development professionals, the choice of chelator is a critical determinant of the in vivo performance and stability of radiolabeled molecules. This guide provides a detailed comparison of two commonly used chelators, Bz-DTPA (a derivative of Diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for the radiolabeling of biomolecules with Copper-64 (⁶⁴Cu).
The consensus in the scientific literature points towards DOTA and other macrocyclic chelators as superior choices for ⁶⁴Cu radiolabeling due to the higher in vivo stability of the resulting complexes. While Bz-DTPA can be radiolabeled under milder conditions, its complexes with ⁶⁴Cu exhibit significantly lower stability, leading to potential dissociation of the radionuclide in vivo.
At a Glance: Key Performance Indicators
| Parameter | Bz-DTPA (DTPA derivatives) | DOTA | Key Advantage |
| ⁶⁴Cu Complex Stability | Lower | Higher | DOTA |
| Radiolabeling Conditions | Generally milder (e.g., room temperature) | Often requires heating (e.g., 37-95°C) | Bz-DTPA |
| Radiolabeling Yield | Variable, can be high | Generally high (>95%) | DOTA |
| In Vivo Stability | Poor, significant dissociation observed | High, minimal dissociation | DOTA |
In-Depth Comparison: Stability is Paramount
The primary differentiator between Bz-DTPA and DOTA for ⁶⁴Cu chelation is the stability of the resulting radiometal complex. Macrocyclic chelators like DOTA form a more kinetically inert and thermodynamically stable complex with ⁶⁴Cu compared to acyclic chelators like DTPA and its derivatives.
Studies have demonstrated that radioimmunoconjugates prepared with DTPA derivatives show poor serum stability, with significant dissociation of ⁶⁴Cu over 48 hours. In contrast, macrocyclic chelators, including DOTA, exhibit excellent serum stability with less than 6% dissociation of ⁶⁴Cu over the same period[1][2]. This enhanced stability of the ⁶⁴Cu-DOTA complex is crucial for accurate in vivo imaging and therapy, as it prevents the premature release of the radioisotope, which can lead to non-specific accumulation in tissues like the liver and increase background signal.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies, comparing the performance of Bz-DTPA and DOTA in ⁶⁴Cu radiolabeling.
Table 1: Radiolabeling Efficiency and Specific Activity
| Chelator Conjugate | Radiolabeling Yield | Specific Activity | Reference |
| ⁶⁴Cu-DOTA-DBCO | >95% | 1867 mCi/μmol (EOS) | [3] |
| ⁶⁴Cu-DOTA-F56 | >98% | Up to 255.6 GBq/mmol | [4] |
| ⁶⁴Cu-DOTA-Trastuzumab | 100% | 0.33 MBq/μg | [5] |
| ⁶⁴Cu-p-SCN-Bn-DTPA-Rituximab | 96.8% ±1.8% | Not Reported | [1] |
| ⁶⁴Cu-DOTA-Rituximab | 99.5% ±0.5% | Not Reported | [1] |
EOS: End of Synthesis
Table 2: In Vitro Serum Stability
| Chelator Conjugate | Stability (at 48 hours) | Reference |
| ⁶⁴Cu-CHX-A”-DTPA-rituximab | 38.2% | [1] |
| ⁶⁴Cu-2B3M-DTPA-rituximab | 37.8% | [1] |
| ⁶⁴Cu-DOTA-rituximab | >94.9% | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for ⁶⁴Cu radiolabeling with DOTA and Bz-DTPA conjugated biomolecules.
⁶⁴Cu Radiolabeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure based on common practices in the literature.
-
Preparation of Reagents:
-
Dissolve the DOTA-conjugated peptide in 0.1 M ammonium acetate buffer (pH 5.5).
-
Dilute the ⁶⁴CuCl₂ solution with 0.1 M ammonium acetate buffer (pH 5.5).
-
-
Radiolabeling Reaction:
-
Add the ⁶⁴CuCl₂ solution to the DOTA-peptide solution.
-
Incubate the reaction mixture at a temperature ranging from 37°C to 95°C for 15 to 60 minutes. The optimal temperature and time depend on the specific conjugate. For instance, some DOTA conjugates can be labeled at room temperature[6], while others may require heating to 45°C[7] or 60°C[4].
-
-
Quality Control:
-
Monitor the radiolabeling efficiency and radiochemical purity by radio-HPLC or radio-TLC.
-
Quench the reaction with a solution of EDTA to chelate any free ⁶⁴Cu.
-
-
Purification (if necessary):
-
If unreacted ⁶⁴Cu or other impurities are present, purify the radiolabeled product using a Sep-Pak C18 cartridge or size-exclusion chromatography.
-
⁶⁴Cu Radiolabeling of a Bz-DTPA-conjugated Antibody
This protocol is a generalized procedure. Milder conditions are typically employed for DTPA derivatives.
-
Preparation of Reagents:
-
Dissolve the Bz-DTPA-conjugated antibody in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 8.5-9.0).
-
Buffer the ⁶⁴CuCl₂ solution to a pH of approximately 5.5-6.5.
-
-
Radiolabeling Reaction:
-
Combine the ⁶⁴CuCl₂ solution with the Bz-DTPA-antibody conjugate.
-
Incubate at room temperature for 30-60 minutes.
-
-
Quality Control:
-
Assess the radiochemical purity using methods like radio-ITLC or radio-HPLC.
-
-
Purification:
-
Remove unconjugated ⁶⁴Cu and other small molecules using size-exclusion chromatography (e.g., a PD-10 column).
-
Visualizing the Process
To better understand the chemical structures and workflows, the following diagrams are provided.
Caption: Chemical structures of p-SCN-Bn-DTPA and p-SCN-Bn-DOTA.
Caption: Comparative workflow for ⁶⁴Cu radiolabeling of Bz-DTPA and DOTA conjugates.
Conclusion
For ⁶⁴Cu radiolabeling applications where in vivo stability is paramount, DOTA is the superior chelator over Bz-DTPA. The higher stability of the ⁶⁴Cu-DOTA complex minimizes the premature release of the radioisotope, leading to improved imaging contrast and therapeutic efficacy. While the radiolabeling of DOTA conjugates may require more stringent conditions (i.e., heating), the resulting stable product justifies this additional step for most preclinical and clinical applications. Researchers should carefully consider the trade-off between the ease of labeling and the in vivo performance when selecting a chelator for their ⁶⁴Cu-labeled biomolecules.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 64Cu Core-labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Comparative Analysis of Backbone-Substituted DTPA Derivatives for Enhanced Imaging and Therapy
For researchers, scientists, and drug development professionals, the quest for more effective chelating agents for radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents is ongoing. Diethylenetriaminepentaacetic acid (DTPA) has long been a foundational scaffold, but its inherent limitations have driven the development of backbone-substituted derivatives with improved stability, biodistribution, and efficacy. This guide provides an objective comparison of various backbone-substituted DTPA derivatives, supported by experimental data, to aid in the selection of the most suitable chelator for specific applications.
The strategic modification of the DTPA backbone has led to a new generation of chelators with tailored properties. These substitutions can significantly impact the agent's performance by altering its lipophilicity, resistance to in vivo transchelation, and clearance pathways. This analysis will delve into the performance of key derivatives used in both radiopharmaceutical and MRI applications, presenting a clear comparison of their capabilities.
Radiopharmaceutical Applications: Enhancing Tumor Targeting and Stability
In the realm of radiopharmaceuticals, the stability of the radiometal-chelator complex is paramount to minimize off-target radiation damage and maximize the therapeutic or diagnostic efficacy. Backbone substitution in DTPA derivatives has been shown to significantly improve in vivo stability and alter biodistribution profiles, leading to better tumor-to-organ ratios.
A key study compared five backbone-substituted derivatives of SCN-Bz-DTPA, all linked to the monoclonal antibody B72.3 and labeled with Indium-111 (¹¹¹In). The derivatives—1B4M-DTPA, 1M3B-DTPA, 1B3M-DTPA, GEM-DTPA, and 2B-DTPA—demonstrated distinct biodistribution patterns in athymic mice bearing human colon carcinoma xenografts.[1]
Notably, the 1B4M-DTPA, 1M3B-DTPA, and 1B3M-DTPA conjugates exhibited not only stable tumor localization but also a slower blood clearance rate compared to the parent SCN-Bz-DTPA and the other derivatives.[1] This prolonged circulation can lead to increased tumor uptake. Furthermore, these three derivatives showed significantly reduced accumulation in normal organs, particularly the liver and spleen, resulting in improved tumor-to-liver ratios over time.[1]
Another important derivative, 2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA (CHX-B-DTPA), has also been evaluated. When conjugated to the B3 monoclonal antibody and labeled with ¹¹¹In, both CHX-B-DTPA and 1B4M-DTPA showed excellent tumor targeting in mice with human epidermoid carcinoma xenografts.[2] Both conjugates achieved high tumor uptake and favorable tumor-to-organ ratios, with minimal liver accumulation.[2]
The following table summarizes the biodistribution data for selected ¹¹¹In-labeled DTPA derivatives conjugated to monoclonal antibodies.
| Derivative | Tumor (%ID/g at 72h) | Liver (%ID/g at 168h) | Spleen (%ID/g at 168h) | Tumor-to-Liver Ratio (at 168h) | Reference |
| SCN-Bz-DTPA | - | Increased accretion | Increased accretion | - | [1] |
| 1B4M-DTPA | 25.4 ± 1.7 | 2.5 ± 0.9 | - | 8.9 ± 3.5 | [2] |
| 1M3B-DTPA | - | Minimal accumulation | - | Increased over time | [1] |
| 1B3M-DTPA | - | Minimal accumulation | - | Increased over time | [1] |
| GEM-DTPA | - | Increased accretion | - | - | [1] |
| 2B-DTPA | - | Increased accretion | - | - | [1] |
| CHX-B-DTPA | 27.6 ± 7.6 | 2.48 ± 0.46 | - | 9.2 ± 2.0 | [2] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Data is presented as mean ± standard deviation where available.
The improved in vivo stability of backbone-substituted derivatives is crucial for therapeutic applications, for instance with Yttrium-90 (⁹⁰Y). Four new bifunctional DTPA ligands with methyl groups and a p-isothiocyanatobenzyl group on the carbon backbone were synthesized to enhance their utility for radioimmunotherapy with ⁹⁰Y.[3] These substitutions are designed to sterically hinder the release of the radiometal from the chelate.[3]
MRI Contrast Agents: Tuning Relaxivity and Safety
In MRI, gadolinium(III)-based contrast agents (GBCAs) are widely used to enhance image contrast. The efficacy of a GBCA is largely determined by its relaxivity (r₁ and r₂), which is the measure of its ability to increase the relaxation rates of water protons. Backbone modifications of DTPA can influence relaxivity and the kinetic stability of the gadolinium complex, which is critical for minimizing the release of toxic free Gd³⁺ ions.
One common derivative is Gd-DTPA-BMA (gadodiamide), a nonionic linear contrast agent. Studies comparing the T1 and T2 relaxivities of Gd-DTPA-BMA to the ionic Gd-DTPA have found them to be similar.[4] However, the temperature dependencies of their relaxivities show slight differences.[4]
The introduction of bulky substituents on the DTPA backbone can increase the rotational correlation time of the complex, which in turn can lead to higher relaxivity. This is a key strategy in the design of high-relaxivity contrast agents. However, modifications that increase relaxivity can sometimes come at the cost of reduced thermodynamic and kinetic stability.
Transmetallation, the displacement of the gadolinium ion by endogenous metal ions like zinc, is a significant concern for the safety of GBCAs. The kinetic stability of the Gd-complex is a crucial factor in preventing this. Comparative studies on the transmetallation kinetics of different GBCAs have shown that linear agents like Gd-DTPA and its derivatives are generally less stable than macrocyclic agents.[5]
The following table presents the relaxivity values for Gd-DTPA and a common backbone-substituted derivative.
| Contrast Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Reference |
| Gd-DTPA | ~4.0 | - | 1.5 | Saline | [6] |
| Gd-DTPA-BMA | Similar to Gd-DTPA | Similar to Gd-DTPA | 1.5 | Aqueous/Plasma | [4] |
Experimental Protocols
Radiolabeling of Antibodies with ¹¹¹In
A standardized protocol for radiolabeling monoclonal antibodies with ¹¹¹In using DTPA derivatives typically involves the following steps:
-
Conjugation: The bifunctional DTPA derivative is conjugated to the monoclonal antibody, often through an isothiocyanate group reacting with lysine residues on the antibody. The reaction is typically carried out in a buffered solution (e.g., bicarbonate buffer, pH 8.5-9.0) for a specified time at room temperature.
-
Purification: The antibody-chelator conjugate is purified from excess, unconjugated chelator using methods like size-exclusion chromatography or dialysis.
-
Radiolabeling: The purified conjugate is incubated with ¹¹¹InCl₃ in a suitable buffer (e.g., acetate buffer, pH 5.0-6.0) at room temperature.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vivo Biodistribution Studies
The following is a general protocol for assessing the biodistribution of radiolabeled antibody-DTPA derivative conjugates in tumor-bearing mice:
-
Animal Model: Athymic nude mice are inoculated with human tumor cells to establish xenografts.
-
Injection: Once tumors reach a suitable size, the radiolabeled antibody conjugate is injected intravenously into the mice.
-
Time Points: At various time points post-injection (e.g., 24, 48, 72, 168 hours), groups of mice are euthanized.
-
Organ Harvesting: Tumors and major organs (blood, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. Tumor-to-organ ratios are also determined.[7][8]
Measurement of Relaxivity
The relaxivity of MRI contrast agents is determined experimentally using the following general procedure:
-
Sample Preparation: A series of solutions of the gadolinium complex are prepared at different concentrations in a relevant medium (e.g., saline, plasma).[9]
-
T₁ and T₂ Measurement: The longitudinal (T₁) and transverse (T₂) relaxation times of the water protons in each sample are measured using a clinical MRI scanner or a relaxometer at a specific magnetic field strength and temperature.[10][11] Common sequences for T₁ measurement include inversion recovery, and for T₂ measurement, spin-echo sequences are used.[4]
-
Data Analysis: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are plotted against the concentration of the gadolinium complex. The slope of the resulting linear fit gives the relaxivity (r₁ or r₂).[11]
Visualizing the Impact of Backbone Substitution
The following diagrams illustrate the conceptual workflow for evaluating backbone-substituted DTPA derivatives and the relationship between structural modifications and performance.
Conclusion
The development of backbone-substituted DTPA derivatives has unequivocally advanced the fields of nuclear medicine and diagnostic imaging. For radiopharmaceutical applications, derivatives such as 1B4M-DTPA and CHX-B-DTPA have demonstrated superior in vivo stability and biodistribution profiles, leading to enhanced tumor targeting and reduced normal tissue toxicity. In the context of MRI, while backbone modifications can improve relaxivity, careful consideration must be given to the potential impact on the kinetic stability of the gadolinium complex to ensure patient safety. The data presented in this guide highlights the significant improvements achieved through rational chelator design and provides a foundation for the informed selection and further development of DTPA-based agents for clinical use.
References
- 1. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new DTPA-derivative chelator: comparative biodistribution and imaging studies of 111In-labeled B3 monoclonal antibody in athymic mice bearing human epidermoid carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone-substituted DTPA ligands for 90Y radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Bz-DTPA Conjugates with Reverse-Phase HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional chelating agent conjugates like p-SCN-Bz-DTPA is paramount for the efficacy and safety of targeted radiopharmaceuticals and other immunoconjugates. This guide provides a detailed comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other analytical techniques for validating the purity of these conjugates, supported by experimental data and protocols.
Introduction to Purity Validation of Bz-DTPA Conjugates
The conjugation of p-SCN-Bz-DTPA to antibodies or other biomolecules is a critical step in the development of targeted therapies and diagnostic agents. The isothiocyanate group of Bz-DTPA reacts with primary amines on the biomolecule to form a stable thiourea linkage. However, this reaction can result in a heterogeneous mixture of products, including unconjugated biomolecules, biomolecules with varying numbers of attached chelators (drug-to-antibody ratio, DAR), and process-related impurities. Accurate and robust analytical methods are therefore essential to characterize these conjugates and ensure batch-to-batch consistency.
Reverse-Phase HPLC for Purity Analysis
RP-HPLC is a powerful and widely used technique for the analysis of bioconjugates due to its high resolution and ability to separate molecules based on hydrophobicity. The addition of the hydrophobic Bz-DTPA moiety to a biomolecule increases its retention time on a nonpolar stationary phase, allowing for the separation of conjugated from unconjugated species.
Experimental Protocol: Reverse-Phase HPLC of a Bz-DTPA-Antibody Conjugate
This protocol provides a general framework for the analysis of a Bz-DTPA-antibody conjugate. Optimization of specific parameters may be required for different antibodies and conjugation levels.
1. Materials and Instrumentation:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector (monitoring at 280 nm for the protein and potentially a lower wavelength if the chelator has a significant absorbance).
-
Column: A wide-pore (e.g., 300 Å) C4 or C8 reversed-phase column is often suitable for large proteins like antibodies. For smaller biomolecules, a C18 column may be appropriate.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dilute the Bz-DTPA conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-60 °C (elevated temperatures can improve peak shape for large molecules).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B (linear gradient)
-
25-30 min: 60-80% B (wash)
-
30-35 min: 80-20% B (re-equilibration)
-
35-40 min: 20% B (re-equilibration)
-
-
Injection Volume: 10-20 µL
3. Data Analysis:
-
Integrate the peak areas to determine the relative abundance of the main conjugate peak and any impurities.
-
The purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Comparison of Analytical Methods for Bz-DTPA Conjugate Purity
While RP-HPLC is a cornerstone for purity analysis, orthogonal methods are crucial for a comprehensive characterization of Bz-DTPA conjugates. The following table compares RP-HPLC with other common techniques.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of unconjugated biomolecule, some process-related impurities. | High resolution, good sensitivity, well-established method. | Can be denaturing for some proteins, may not resolve all charge variants. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Aggregation, fragmentation, presence of unconjugated small molecules. | Non-denaturing, good for detecting aggregates. | Low resolution for species of similar size, does not separate based on DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | DAR distribution, purity. | Non-denaturing, can resolve species with different DARs. | Lower resolution than RP-HPLC, sensitive to buffer conditions. |
| Spectrophotometric Assay | Colorimetric reaction to quantify the chelator. | Average number of chelators per biomolecule (average DAR). | Rapid and simple. | Provides an average value, does not give information on purity or distribution.[1] |
| Isoelectric Focusing (IEF) | Separation based on isoelectric point (pI). | Charge heterogeneity, can be correlated to DAR. | High resolution for charge variants. | Can be complex to perform and interpret. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms identity, determines precise mass of conjugate and impurities, DAR distribution. | High specificity and sensitivity, provides detailed structural information. | Can be complex to couple with non-volatile salts, requires specialized equipment. |
Potential Impurities in Bz-DTPA Conjugation
A thorough purity validation should consider potential product- and process-related impurities.
-
Unconjugated Biomolecule: The starting material that has not been conjugated with Bz-DTPA.
-
Aggregates: High-molecular-weight species formed during the conjugation or purification process.
-
Fragments: Lower-molecular-weight species resulting from degradation of the biomolecule.
-
Free Bz-DTPA and its derivatives: Residual, unreacted chelating agent or its hydrolysis products.
-
Side-reaction Products: Unexpected products from the reaction of the isothiocyanate with other nucleophilic groups on the biomolecule.
-
Process-related impurities: Reagents from the purification process (e.g., residual solvents, leached column components).
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of a Bz-DTPA conjugate.
Caption: Workflow for Bz-DTPA conjugate purity validation.
Conclusion
Validating the purity of Bz-DTPA conjugates requires a multi-faceted analytical approach. While reverse-phase HPLC serves as a high-resolution primary method for assessing purity and identifying key impurities like the unconjugated biomolecule, it is essential to employ orthogonal techniques. Size-exclusion chromatography is critical for monitoring aggregation, while hydrophobic interaction chromatography provides valuable information on the distribution of the drug-to-antibody ratio under non-denaturing conditions. Spectrophotometric assays offer a rapid means to determine the average chelator loading, and mass spectrometry provides unequivocal confirmation of identity and characterization of impurities. By integrating these methods, researchers can establish a robust quality control strategy, ensuring the production of well-characterized and consistent Bz-DTPA conjugates for their intended applications in research and drug development.
References
In Vivo Stability Showdown: ¹¹¹In-Bz-DTPA vs. ¹¹¹In-CHX-A"-DTPA for Radiolabeling
A critical factor in the development of radiopharmaceuticals for imaging and therapy is the in vivo stability of the complex formed between the radionuclide and the chelator conjugated to a targeting biomolecule. This guide provides a comparative analysis of the in vivo stability of two commonly used bifunctional chelators, Benzyl-DTPA (Bz-DTPA) and Cyclohexyl-DTPA (CHX-A"-DTPA), when labeled with Indium-111 (¹¹¹In).
The choice of chelator can significantly impact the biodistribution and clearance of a radiolabeled conjugate, ultimately affecting imaging quality and therapeutic efficacy. Instability in vivo can lead to the undesirable release of the radiometal, which can accumulate in non-target tissues such as the bone or kidneys, increasing off-target toxicity and background signal.
Comparative In Vivo Stability Data
The following table summarizes key quantitative data from studies assessing the in vivo stability of ¹¹¹In-labeled Bz-DTPA and CHX-A"-DTPA conjugates. While direct head-to-head comparative studies are limited, data from individual studies provide valuable insights into their relative performance.
| Parameter | ¹¹¹In-Bz-DTPA | ¹¹¹In-CHX-A"-DTPA | Key Observations |
| Serum Stability | Conjugates reported to be intact in serum.[1] | Good stability reported in human and murine serum.[2][3] One study with an anti-CD68 antibody conjugate showed ≥70% intact radiopharmaceutical in mouse serum after 24 hours.[4] | Both chelators generally form stable complexes with ¹¹¹In in serum. |
| Dissociation Rate (surrogate data with ⁸⁸Y) | Not directly reported for ¹¹¹In. | A study using ⁸⁸Y reported a pseudo-first-order dissociation rate constant of 2.54 x 10⁻³ day⁻¹ for ⁸⁸Y-CHX-A"-DTPA in serum.[5] | While not a direct comparison with ¹¹¹In, the low dissociation rate for the CHX-A" isomer with a similar trivalent metal ion suggests high kinetic inertness. |
| Bone Uptake (indicator of free metal) | Generally low, but can be influenced by the targeting molecule. | Studies with ⁸⁸Y-labeled CHX-A"-DTPA showed some bone uptake, suggesting a degree of in vivo dissociation, though less than other DTPA derivatives.[5] | Lower bone uptake is indicative of higher in vivo stability. The cyclohexyl backbone of CHX-A"-DTPA is thought to increase the rigidity of the complex, leading to enhanced stability. |
| Biodistribution of Free Chelate | ¹¹¹In-DTPA is rapidly excreted by glomerular filtration, with approximately 65% of the administered dose excreted by the kidneys within 24 hours.[6] | Similar rapid renal clearance is expected for the free ¹¹¹In-CHX-A"-DTPA complex. | The rapid clearance of any dissociated radiolabeled chelate is crucial to minimize background radiation. |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the in vivo stability of radiolabeled chelates.
Serum Stability Assay
-
Incubation: The ¹¹¹In-labeled antibody-chelate conjugate is incubated in fresh human or animal serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48, and 168 hours).
-
Analysis: The integrity of the radiolabeled conjugate is assessed using techniques such as:
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): To separate the intact, high-molecular-weight conjugate from dissociated, low-molecular-weight species.
-
Thin-Layer Chromatography (TLC): To differentiate between the labeled antibody and free ¹¹¹In-chelate.
-
-
Quantification: The percentage of intact radiolabeled conjugate is calculated at each time point to determine its stability over time.
In Vivo Biodistribution Studies
-
Animal Model: Typically, non-tumor-bearing mice (e.g., nude or C57BL/6) are used.
-
Injection: A known amount of the ¹¹¹In-labeled conjugate is injected intravenously into the mice.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 6, 24, 48, 72, and 168 hours).
-
Tissue Harvesting: Major organs and tissues (including blood, liver, spleen, kidneys, bone, and muscle) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Expression: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in the bone can be an indicator of in vivo dissociation of the ¹¹¹In from the chelator.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of ¹¹¹In-labeled bifunctional chelates.
Caption: Experimental workflow for comparing ¹¹¹In-labeled chelates.
Conclusion
Both Bz-DTPA and CHX-A"-DTPA are effective chelators for Indium-111, forming complexes with good in vitro serum stability. However, the structural rigidity imparted by the cyclohexyl ring in CHX-A"-DTPA is generally considered to provide superior in vivo stability compared to the more flexible linear structure of Bz-DTPA. This enhanced stability can translate to lower non-target accumulation of ¹¹¹In, particularly in the bone, which is a critical consideration for both diagnostic and therapeutic applications. The choice between these two chelators will ultimately depend on the specific biomolecule being labeled, the intended application, and the required in vivo performance characteristics.
References
- 1. Biodistribution of 111In-labelled SCN-bz-DTPA-BC-2 MAb following loco-regional injection into glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation and Dosimetry of [111In]CHX-DTPA-scFv78-Fc Targeting Endosialin/Tumor Endothelial Marker 1 (TEM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of [111In]In-CHX-A”-DTPA-αCD68 as a SPECT Agent for Non-Invasive Tracking of Macrophages In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
A Comparative Guide: CHX-A"-DTPA vs. Bz-DTPA for Yttrium-90 Chelation
For researchers, scientists, and professionals in drug development, the choice of a chelator for radiolabeling with Yttrium-90 (⁹⁰Y) is a critical decision that directly impacts the stability and efficacy of radiopharmaceuticals. This guide provides an objective comparison of two commonly used bifunctional chelators, CHX-A"-DTPA and Bz-DTPA, for the chelation of ⁹⁰Y, supported by experimental data to inform the selection process.
The ideal chelator for ⁹⁰Y in therapeutic applications must form a highly stable complex to prevent the release of the radioisotope in vivo, which could lead to off-target toxicity, particularly bone marrow suppression. This comparison focuses on key performance metrics: radiolabeling efficiency and the in vitro and in vivo stability of the resulting ⁹⁰Y complexes.
Quantitative Comparison of Chelator Performance
The following table summarizes the available quantitative data for ⁹⁰Y-CHX-A"-DTPA and ⁹⁰Y-Bz-DTPA based on published studies. It is important to note that direct head-to-head comparative studies are limited, and data is often presented in the context of specific targeting molecules (e.g., antibodies or peptides).
| Parameter | ⁹⁰Y-CHX-A"-DTPA | ⁹⁰Y-Bz-DTPA | Key Observations |
| Radiochemical Yield | >95% within 15 minutes at room temperature when conjugated to trastuzumab.[1][2] | High yields achievable, specific conditions may vary. | Both chelators can achieve high radiolabeling yields under mild conditions. |
| In Vitro Serum Stability | Excellent stability, with 87.1 ± 0.9% of ⁹⁰Y remaining bound to CHX-A"-DTPA-trastuzumab after 96 hours in human serum.[3] | The ⁹⁰Y complex with a Bz-DTPA-octreotide analogue demonstrated a slower loss of ⁹⁰Y to serum proteins with a half-life of 12.1 days.[4] | Both chelators form complexes with good in vitro stability. The data for Bz-DTPA suggests high stability, although the metric (half-life of dissociation) is different from the percentage bound reported for CHX-A"-DTPA, making a direct numerical comparison challenging. |
| In Vivo Stability | ⁹⁰Y-CHX-A"-DTPA-trastuzumab exhibited excellent in vivo stability with no signs of abnormal spleen uptake, indicating minimal free ⁹⁰Y.[3] In a study using ⁸⁸Y as a surrogate for ⁹⁰Y, the CHX-A isomer showed a pseudo-first-order dissociation rate constant of 2.54 x 10⁻³ day⁻¹ in serum.[5] | In vivo evaluation of ⁹⁰Y-Bz-DTPA-oct showed rapid and high accumulation in tumors with increasing tumor-to-non-tumor ratios over 24 hours, suggesting good in vivo stability.[4] | Both chelators demonstrate sufficient in vivo stability for therapeutic applications, with low release of ⁹⁰Y observed in preclinical models. |
Experimental Methodologies
The data presented above is derived from various experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
Radiolabeling Efficiency
-
⁹⁰Y-CHX-A"-DTPA-trastuzumab: The bifunctional chelator p-SCN-Bn-CHX-A"-DTPA was conjugated to the antibody trastuzumab. For radiolabeling, an aliquot of the immunoconjugate was incubated with ⁹⁰YCl₃ in an ammonium acetate buffer (pH 5.5) at 37°C for 60 minutes. The reaction was quenched with EDTA, and the radiochemical yield was determined by instant thin-layer chromatography (iTLC).[3]
-
⁹⁰Y-Bz-DTPA-octreotide: A Bz-DTPA chelator was coupled to an octreotide analogue. Radiolabeling with ⁹⁰Y was performed, and the resulting radiolabeled peptide was evaluated for serum stability.[4]
In Vitro Serum Stability
-
⁹⁰Y-CHX-A"-DTPA-trastuzumab: The radioimmunoconjugate was incubated in human serum at 37°C with mixing for up to 96 hours. The percentage of intact radioimmunoconjugate was measured at various time points to assess stability.[3]
-
⁹⁰Y-Bz-DTPA-octreotide: The stability of the ⁹⁰Y-labeled peptide was evaluated in human serum, and the rate of ⁹⁰Y loss to serum proteins was determined to calculate the dissociation half-life.[4]
In Vivo Biodistribution and Stability
-
⁹⁰Y-CHX-A"-DTPA-trastuzumab: Nude mice bearing tumor xenografts were injected with the radioimmunoconjugate. At various time points, tissues were harvested, and the amount of radioactivity in each organ was measured to determine the biodistribution and assess in vivo stability by looking at uptake in non-target organs like bone.[3]
-
⁸⁸Y-CHX-A-DTPA-Antibody: The stability of the ⁸⁸Y-labeled CHX-A isomer conjugated to a monoclonal antibody was evaluated in serum for up to 17 days to determine the dissociation rate constant. Biodistribution studies in nontumor-bearing nude mice were also performed to assess bone uptake as an indicator of free yttrium.[5]
-
⁹⁰Y-Bz-DTPA-octreotide: Tumor-bearing rats were injected with the radiolabeled peptide. The accumulation of radioactivity in the tumor and various non-target organs was measured at different times post-injection to evaluate tumor targeting and in vivo stability.[4]
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the two chelators, from conjugation to in vivo assessment.
Figure 1: Logical workflow for the comparative evaluation of CHX-A"-DTPA and Bz-DTPA for ⁹⁰Y.
Conclusion: Which Chelator is Better?
Based on the available data, both CHX-A"-DTPA and Bz-DTPA are effective chelators for ⁹⁰Y, capable of forming stable radioconjugates suitable for therapeutic applications.
-
CHX-A"-DTPA has been shown to form highly stable complexes with ⁹⁰Y, demonstrating excellent in vitro and in vivo stability.[3] Refinements in the pre-organization of the DTPA structure in CHX-A"-DTPA have been reported to result in more stable complexes compared to earlier DTPA derivatives.[6]
-
Bz-DTPA also forms robust complexes with ⁹⁰Y, with studies highlighting its high in vitro stability when conjugated to a somatostatin analogue.[4]
A definitive declaration of one chelator being "better" than the other is challenging without direct, side-by-side comparative studies under identical experimental conditions and with the same targeting molecule. The choice of chelator may also depend on the specific characteristics of the targeting molecule and the desired in vivo pharmacokinetics. However, the literature suggests that the structural modifications in CHX-A"-DTPA provide a highly pre-organized structure for metal chelation, leading to very stable complexes.[6] For applications requiring very high in vivo stability to minimize non-target radiation exposure, CHX-A"-DTPA represents a well-validated and excellent choice. Further research directly comparing these two chelators would be beneficial to the field.
References
- 1. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative evaluation of the chelators H(4)octapa and CHX-A"-DTPA with the therapeutic radiometal Y-90 | UBC Chemistry [chem.ubc.ca]
- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterisation of [90Y]-Bz-DTPA-oct: a yttrium-90-labelled octreotide analogue for radiotherapy of somatostatin receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Immunoreactivity Post-Bz-DTPA Conjugation
For researchers and professionals in drug development, the conjugation of antibodies with chelating agents like p-SCN-Bz-DTPA is a critical step in creating radioimmunoconjugates for imaging and therapeutic applications. However, the conjugation process itself can impact the antibody's primary function: its ability to bind to its target antigen. This guide provides a comparative overview of methods to assess antibody immunoreactivity after conjugation, complete with experimental data and detailed protocols.
The conjugation of chelating agents to a monoclonal antibody (mAb) may alter the antibody's properties and affect its immunoreactivity.[1][2] This can lead to unfavorable in vivo behavior, such as reduced tumor uptake and increased nonspecific localization.[1][2] Therefore, determining the immunoreactive fraction (IRF) is essential to ensure the efficacy of the resulting radioimmunoconjugate.[1][2]
The number of chelator molecules conjugated to each antibody molecule can influence the immunoreactivity. A higher number of conjugated chelators can lead to a decrease in the antibody's binding affinity for its antigen.[1][2][3] For instance, the conjugation of DTPA can increase the net negative charge of the mAb, thereby decreasing its isoelectric point (pI).[1][2][3]
Impact of Chelator-to-Antibody Ratio on Immunoreactivity
The molar ratio of the chelating agent to the antibody during the conjugation reaction is a critical parameter that can significantly affect the immunoreactivity of the final product. Studies have shown that as the number of chelator molecules per antibody increases, the immunoreactivity can decrease.
| Antibody/Chelator System | Molar Ratio (Chelator:Antibody) | Average Chelators per Antibody | Immunoreactivity (%) | Reference |
| Rituximab-p-NCS-Bz-DOTA | 1:5 | 1.62 ± 0.5 | ~91.4% | [2] |
| Rituximab-p-NCS-Bz-DOTA | 1:10 | 6.42 ± 1.72 | ~72.8% | [2] |
| Rituximab-p-NCS-Bz-DOTA | 1:50 | 11.01 ± 2.64 | ~47.3% | [2] |
| Anti-HSA Ab-cDTPAA | 100:1 | 2 | 77% | |
| Anti-HSA Ab-cDTPAA | 500:1 | 8 | 59% | |
| Anti-HSA Ab-cDTPAA | 1000:1 | 9 | 55% | |
| Anti-HSA Ab-cDTPAA | 2000:1 | 11 | 47% | |
| MAb-17-1A-cDTPAA | 50:1 | 1 | 93% | |
| MAb-17-1A-cDTPAA | 100:1 | 4 | 60% | |
| MAb-17-1A-cDTPAA | 500:1 | 11 | 12% |
Table 1: Effect of the number of conjugated chelator molecules on the immunoreactivity of different antibodies. As the ratio of chelator to antibody increases, there is a general trend of decreasing immunoreactivity.
Comparative Performance of DTPA-Derivative Chelates
While p-SCN-Bz-DTPA is a widely used chelating agent, several derivatives have been developed to improve the in vivo performance of radioimmunoconjugates. Biodistribution studies in animal models are crucial for comparing the effectiveness of these different chelates.
| MAb Chelate Conjugate | Tumor Uptake (%ID/g at 72h) | Tumor-to-Liver Ratio (at 168h) | Key Findings | Reference |
| ¹¹¹In-(CHX-B)-B3 | 27.6 ± 7.6 | 9.2 ± 2.0 | Good tumor targeting and low liver accumulation. | [4] |
| ¹¹¹In-(1B4M)-B3 | 25.4 ± 1.7 | 8.9 ± 3.5 | Similar performance to CHX-B, indicating its suitability for ¹¹¹In-labeling. | [4] |
| ¹¹¹In-CA-DTPA-MAb | Lower than ITC-Bz-DTPA | Not specified | Lower tumor uptake and faster blood clearance compared to ITC-Bz-DTPA derivatives. | [5] |
| ¹¹¹In-ITC-Bz-DTPA-MAb | Higher than CA-DTPA | Not specified | Showed an advantage for ⁹⁰Y and ¹¹¹In labeling of MAbs. | [5] |
| ¹¹¹In-1B4M-DTPA-B72.3 | Efficient and stable | Increased over time | Slower blood clearance and reduced uptake in normal organs compared to SCN-Bz-DTPA. | [2][6] |
| ¹¹¹In-1M3B-DTPA-B72.3 | Efficient and stable | Increased over time | Slower blood clearance and reduced uptake in normal organs compared to SCN-Bz-DTPA. | [2][6] |
| ¹¹¹In-1B3M-DTPA-B72.3 | Efficient and stable | Increased over time | Slower blood clearance and reduced uptake in normal organs compared to SCN-Bz-DTPA. | [2][6] |
| ¹¹¹In-SCN-Bz-DTPA-B72.3 | Less efficient | Lower than backbone-substituted forms | Small accretion in normal liver. | [2][6] |
Table 2: Comparison of in vivo performance of monoclonal antibodies conjugated with different DTPA-derivative chelates in tumor-bearing mouse models. Backbone-substituted forms of SCN-Bz-DTPA often show improved tumor-to-organ ratios.
Experimental Protocols for Immunoreactivity Assessment
Two common and effective methods for assessing the immunoreactivity of conjugated antibodies are Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry.
Workflow for Immunoreactivity Assessment
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a new DTPA-derivative chelator: comparative biodistribution and imaging studies of 111In-labeled B3 monoclonal antibody in athymic mice bearing human epidermoid carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of a DTPA chelate conjugate for monoclonal antibody targeting to a human colonic tumor in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry for the Validation of Bz-DTPA-Peptide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides with bifunctional chelating agents like p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA) is a cornerstone in the development of targeted radiopharmaceuticals and imaging agents. Rigorous analytical validation is paramount to ensure the identity, purity, and stability of these conjugates. Mass spectrometry (MS) stands out as a powerful and indispensable tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS)—for the validation of Bz-DTPA-peptide conjugates, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison of MS Techniques
The choice between MALDI-TOF and ESI-MS often depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural elucidation. The following table summarizes key performance metrics, using data from a comparative study on iTRAQ-labeled peptides as a proxy to illustrate the expected performance for peptide conjugates.
| Performance Metric | MALDI-TOF/TOF MS | LC-ESI-QTOF MS |
| Primary Application | Rapid molecular weight determination, purity assessment, high-throughput screening. | Detailed structural analysis, identification of conjugation sites, analysis of complex mixtures. |
| Mass Accuracy | < 5 ppm with internal calibration[1] | < 5 ppm[2] |
| Resolution | > 10,000 (m/Δm, FWHM)[3] | > 10,000 (m/Δm, FWHM)[4] |
| Sensitivity | fmol to amol range[5] | fmol to amol range[5] |
| Throughput | High (seconds to minutes per sample) | Lower (tens of minutes per sample due to chromatography) |
| Sample Consumption | Low (typically < 1 µL) | Higher (dependent on LC flow rate) |
| Tolerance to Salts/Buffers | Moderate | Low (requires clean samples) |
| Quantitative Reproducibility | Good | Excellent |
| Fragmentation Method | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the analysis of Bz-DTPA-peptide conjugates using MALDI-TOF MS and LC-MS/MS.
MALDI-TOF MS Protocol for Bz-DTPA-Peptide Conjugate Analysis
This protocol is designed for the rapid determination of molecular weight and assessment of purity of a synthesized Bz-DTPA-peptide conjugate.
1. Sample Preparation:
-
Reconstitute the lyophilized Bz-DTPA-peptide conjugate in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile 50:50 v/v) to a final concentration of 1-10 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid in water.
-
Vortex the matrix solution vigorously and centrifuge briefly to pellet any undissolved solid.
3. Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the peptide conjugate solution with 1 µL of the CHCA matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
4. Data Acquisition:
-
Calibrate the mass spectrometer using a standard peptide mixture with masses bracketing the expected mass of the conjugate.
-
Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
The instrument parameters should be optimized to achieve the best signal-to-noise ratio and resolution.
LC-MS/MS Protocol for Bz-DTPA-Peptide Conjugate Characterization
This protocol is suited for the detailed characterization of the conjugate, including confirmation of the conjugation site and identification of any impurities or degradation products.
1. Sample Preparation:
-
Dissolve the Bz-DTPA-peptide conjugate in the initial mobile phase (e.g., 0.1% formic acid in water) to a concentration of approximately 10 pmol/µL.
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Analysis:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or Q-TOF.
-
Scan Mode: Full scan MS from m/z 300-2000, followed by data-dependent MS/MS of the top 5 most intense ions.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Data Analysis: Process the data using appropriate software to identify the peptide sequence and locate the site of DTPA conjugation based on the fragmentation pattern.
Mandatory Visualizations
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and validation of Bz-DTPA-peptide conjugates.
Caption: Ionization principles of MALDI-TOF MS and LC-ESI-MS.
Conclusion
Both MALDI-TOF MS and LC-ESI-MS are powerful techniques for the validation of Bz-DTPA-peptide conjugates. MALDI-TOF MS excels in rapid, high-throughput analysis for confirming molecular weight and assessing purity, making it ideal for routine quality control. In contrast, LC-ESI-MS provides more detailed structural information, enabling the precise identification of conjugation sites and the characterization of complex mixtures, which is invaluable during process development and for in-depth characterization. The choice of technique will ultimately be guided by the specific analytical needs of the researcher, with both methods playing complementary and crucial roles in the development of safe and effective peptide-based therapeutics and diagnostics.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. jchemrev.com [jchemrev.com]
Evaluating the Therapeutic Efficacy of Bz-DTPA Agents Against Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Benzyl-DTPA (Bz-DTPA) agents, a cornerstone of targeted radionuclide therapy, with other prominent targeted therapies, namely antibody-drug conjugates (ADCs) and small molecule inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of underlying biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation cancer therapeutics.
Section 1: Comparative Efficacy of Targeted Therapies
The therapeutic landscape of oncology has been revolutionized by targeted therapies that offer enhanced precision in combating cancer. This section compares the efficacy of Bz-DTPA-based radioimmunotherapy (RIT) with an antibody-drug conjugate and a small molecule inhibitor, focusing on preclinical and clinical data for therapies targeting the HER2 and EGFR pathways.
HER2-Targeted Therapies: Bz-DTPA Radioimmunotherapy vs. Antibody-Drug Conjugates
The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in breast cancer and other malignancies.[1] Overexpression of HER2 is associated with aggressive disease and poor prognosis.[1] Both RIT utilizing Bz-DTPA analogues and ADCs have been developed to target HER2-positive tumors.
Table 1: Comparison of Preclinical Efficacy of a HER2-Targeted Bz-DTPA Agent and Clinical Efficacy of HER2-Targeted ADCs
| Therapeutic Agent | Class | Target | Model/Study Population | Key Efficacy Endpoints | Results | Citation(s) |
| ⁹⁰Y-CHX-A''-DTPA-trastuzumab | Radioimmunotherapy (Bz-DTPA analog) | HER2 | Preclinical (nude mice with SKOV3 ovarian cancer xenografts) | Tumor Growth Inhibition | Significant tumor growth inhibition compared to control (unlabeled trastuzumab). | [2] |
| Trastuzumab Deruxtecan (T-DXd) | Antibody-Drug Conjugate | HER2 | Clinical Trial (DESTINY-Breast03; Patients with HER2-positive metastatic breast cancer) | Progression-Free Survival (PFS) at 12 months | 75.8% | [3][4] |
| Trastuzumab Emtansine (T-DM1) | Antibody-Drug Conjugate | HER2 | Clinical Trial (DESTINY-Breast03; Patients with HER2-positive metastatic breast cancer) | Progression-Free Survival (PFS) at 12 months | 34.1% | [3][4] |
| Trastuzumab Deruxtecan (T-DXd) | Antibody-Drug Conjugate | HER2 | Clinical Trial (DESTINY-Breast03; Patients with HER2-positive metastatic breast cancer) | Overall Response Rate (ORR) | 79.7% | [3] |
| Trastuzumab Emtansine (T-DM1) | Antibody-Drug Conjugate | HER2 | Clinical Trial (DESTINY-Breast03; Patients with HER2-positive metastatic breast cancer) | Overall Response Rate (ORR) | 34.2% | [3] |
EGFR-Targeted Therapies: Radioimmunotherapy vs. Small Molecule Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology, with its aberrant signaling implicated in the growth and proliferation of various cancers. Both RIT and small molecule tyrosine kinase inhibitors (TKIs) have been developed to disrupt the EGFR signaling cascade.
Table 2: Comparison of Preclinical Efficacy of an EGFR-Targeted Radionuclide Therapy and a Small Molecule Inhibitor
| Therapeutic Agent | Class | Target | Model | Key Efficacy Endpoints | Results | Citation(s) |
| ¹⁷⁷Lu-PP-F11N | Targeted Radionuclide Therapy | Cholecystokinin B Receptor (CCKBR) - used as a model for targeted radionuclide therapy | Preclinical (A431/CCKBR tumor-bearing nude mice) | Tumor Volume Reduction | Combination with erlotinib led to a significantly reduced tumor volume (0.65 cm³) compared to control (1.52 cm³) and either agent alone. | [1] |
| Erlotinib | Small Molecule Inhibitor (TKI) | EGFR | Preclinical (A431/CCKBR tumor-bearing nude mice) | Tumor Volume Reduction | Erlotinib alone reduced tumor volume to 1.15 cm³ compared to control (1.52 cm³). | [1] |
| ¹⁷⁷Lu-PP-F11N | Targeted Radionuclide Therapy | Cholecystokinin B Receptor (CCKBR) - used as a model for targeted radionuclide therapy | Preclinical (A431/CCKBR tumor-bearing nude mice) | Median Survival | Combination with erlotinib significantly increased median survival compared to control and either agent alone. | [1] |
| Erlotinib | Small Molecule Inhibitor (TKI) | EGFR | Preclinical (A431/CCKBR tumor-bearing nude mice) | Median Survival | Erlotinib alone showed a modest increase in median survival compared to control. | [1] |
Section 2: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of therapeutic efficacy. This section outlines the methodologies for key experiments cited in this guide.
Preclinical Radioimmunotherapy Efficacy Study: ⁹⁰Y-CHX-A''-DTPA-trastuzumab
Objective: To evaluate the in vivo therapeutic efficacy of a HER2-targeted radioimmunoconjugate in a murine xenograft model.
Methodology:
-
Cell Culture and Tumor Xenograft Establishment: Human ovarian cancer cells (SKOV3), which overexpress HER2, are cultured under standard conditions. Female nude mice are subcutaneously inoculated with SKOV3 cells on the left shoulder. Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula V = L × (W/2)², where L is the longest dimension and W is the shortest dimension.[2]
-
Animal Grouping and Treatment Administration: Once tumors reach a volume of 50–100 mm³, mice are randomized into treatment and control groups.[2] The treatment group receives a single intravenous injection of ⁹⁰Y-CHX-A''-DTPA-trastuzumab (e.g., ~100 µCi in saline). The control group receives an equivalent amount of unlabeled trastuzumab in saline.[2]
-
Efficacy Assessment: Tumor volumes and body weights are measured twice weekly for the duration of the study. The experiment is terminated when tumors in the control group approach the maximum allowed size (e.g., 1000 mm³).[2]
-
Data Analysis: Tumor growth curves are generated for each group, and statistical analysis is performed to compare the tumor growth inhibition between the treated and control groups.
Clinical Trial Protocol: Trastuzumab Deruxtecan vs. Trastuzumab Emtansine (DESTINY-Breast03)
Objective: To compare the efficacy and safety of trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
Methodology:
-
Study Design: A phase 3, multicenter, open-label, randomized controlled trial.[3]
-
Patient Population: Patients with HER2-positive metastatic breast cancer whose disease progressed after treatment with trastuzumab and a taxane.[3]
-
Randomization and Treatment: Patients are randomly assigned in a 1:1 ratio to receive either trastuzumab deruxtecan (5.4 mg/kg intravenously every 3 weeks) or trastuzumab emtansine (3.6 mg/kg intravenously every 3 weeks).
-
Efficacy Endpoints: The primary endpoint is progression-free survival (PFS) as determined by blinded independent central review. Secondary endpoints include overall survival (OS), objective response rate (ORR), and safety.[3]
-
Data Analysis: PFS and OS are analyzed using the Kaplan-Meier method and compared between the two treatment arms using a log-rank test. ORR is compared using a chi-square test.
Preclinical Targeted Radionuclide Therapy and Small Molecule Inhibitor Combination Study
Objective: To evaluate the in vivo therapeutic efficacy of a targeted radionuclide therapy in combination with an EGFR tyrosine kinase inhibitor.
Methodology:
-
Cell Line and Xenograft Model: A431 cells engineered to express the cholecystokinin B receptor (A431/CCKBR) are used. Tumor xenografts are established in nude mice.[1]
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) ¹⁷⁷Lu-PP-F11N alone, (3) Erlotinib alone, and (4) a combination of ¹⁷⁷Lu-PP-F11N and Erlotinib.[1]
-
Dosing and Administration: ¹⁷⁷Lu-PP-F11N is administered via intravenous injection. Erlotinib is administered orally.
-
Efficacy Evaluation: Tumor volumes are measured regularly to assess tumor growth inhibition. Survival of the mice in each group is monitored.[1]
-
Statistical Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to determine the efficacy of the monotherapies and the combination therapy.
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways targeted by these therapies is crucial for rational drug design and the development of combination strategies. This section provides a visual overview of the key pathways and the points of intervention for each therapeutic modality.
HER2 Signaling Pathway and Therapeutic Intervention
HER2, upon dimerization with other HER family members, activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation.
Caption: HER2 signaling pathway and points of intervention.
EGFR Signaling Pathway and Therapeutic Intervention
Similar to HER2, EGFR activation triggers the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.
Caption: EGFR signaling pathway and points of intervention.
Experimental Workflow: Preclinical Evaluation of a Bz-DTPA Agent
The following diagram illustrates a typical workflow for the preclinical evaluation of a Bz-DTPA radioimmunotherapy agent.
Caption: Preclinical evaluation workflow for Bz-DTPA agents.
References
- 1. Comparative analysis of cancer cell responses to targeted radionuclide therapy (TRT) and external beam radiotherapy (EBRT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining erlotinib and cetuximab is associated with activity in patients with non-small cell lung cancer (including squamous cell carcinomas) and wild-type EGFR or resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
